PIN1 inhibitor 3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H37N7O2 |
|---|---|
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
N-[3-[1-[4-(4-cyanophenyl)phenyl]triazol-4-yl]-1-[(1-methylpiperidin-4-yl)amino]-1-oxopropan-2-yl]-1-(2-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C35H37N7O2/c1-24-5-3-4-6-31(24)35(17-18-35)34(44)38-32(33(43)37-28-15-19-41(2)20-16-28)21-29-23-42(40-39-29)30-13-11-27(12-14-30)26-9-7-25(22-36)8-10-26/h3-14,23,28,32H,15-21H2,1-2H3,(H,37,43)(H,38,44) |
Clave InChI |
QMUZXRGNTODESB-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Sulfopin's Covalent Engagement of Cysteine 113: A Technical Guide to a Novel Pin1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Sulfopin, a highly selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1. By forming a covalent bond with the catalytic cysteine residue Cys113, Sulfopin effectively blocks the oncogenic activities of Pin1, demonstrating significant therapeutic potential in preclinical models of Myc-driven cancers. This document details the mechanism of action, quantitative biochemical and cellular engagement data, and comprehensive experimental protocols to facilitate further research and development of Pin1-targeted therapies.
Core Mechanism: Covalent Modification of Pin1
Sulfopin was identified through an electrophilic fragment screen designed to target the nucleophilic Cys113 residue within the active site of Pin1.[1][2][3] Its mechanism of action is centered on the formation of an irreversible covalent bond with this specific cysteine, thereby inactivating the enzyme.[1][4][5] This targeted covalent inhibition strategy confers high potency and selectivity, distinguishing Sulfopin from previous Pin1 inhibitors that often suffered from lack of specificity or poor cell permeability.[1] The interaction has been confirmed by X-ray crystallography, revealing that the sulfolane (B150427) moiety of Sulfopin occupies the hydrophobic proline-binding pocket of Pin1.[1][2]
The functional importance of Cys113 in Pin1's catalytic activity is well-established. Oxidation of this residue is known to inactivate the enzyme, and its mutation to alanine (B10760859) significantly reduces catalytic efficiency.[6][7][8][9] Sulfopin leverages the reactivity of this critical cysteine to achieve potent and durable inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining Sulfopin's interaction with Pin1 and its effects in cellular contexts.
| Parameter | Value | Assay | Reference |
| Apparent Ki | 17 nM | Fluorescence Polarization (FP) | [10][11] |
| Apparent Ki (Sulfopin-DTB) | 38 nM | Fluorescence Polarization (FP) | [2] |
| kinact | 0.03 min-1 | Fluorescence Polarization (FP) | [2] |
| kinact/Ki | 84 M-1s-1 | Fluorescence Polarization (FP) | [2] |
| PPIase Assay Ki | 211 nM (at 12h) | Chymotrypsin-coupled PPIase Assay | [2] |
Table 1: Biochemical Inhibition Constants for Sulfopin
| Cell Line | Concentration for Max. Engagement | Time to Complete Engagement | Assay | Reference |
| PATU-8988T | 1 µM | 4 hours | Live Cell Competition Pulldown | [1][2][12] |
| HCT116 | 0.5 µM | 5 hours | Live Cell Competition Pulldown | [12][13] |
| MDA-MB-231 | 5 µM (for rdTOP-ABPP) | 2 hours | rdTOP-ABPP Chemoproteomics | [2] |
| PATU-8988T | 100-1000 nM (dose-dependent) | 5 hours | Covalent Inhibitor Target-site ID | [1][2] |
Table 2: Cellular Target Engagement of Sulfopin
Signaling Pathway and Downstream Effects
Sulfopin's inhibition of Pin1 leads to the downregulation of c-Myc and N-Myc target genes, which are critical drivers in various cancers.[1][4][11] This targeted action on the Myc pathway contributes to reduced tumor progression and improved survival in preclinical models of neuroblastoma and pancreatic cancer.[1][4] Furthermore, proteomic and phosphoproteomic studies have revealed that Sulfopin treatment leads to significant changes in the phosphorylation status of numerous proteins, highlighting Pin1's broad role in modulating cellular signaling networks.[4][5][14][15]
Caption: Sulfopin covalently binds to Cys113 of Pin1, inhibiting its activity and leading to the downregulation of the Myc oncogenic pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Fluorescence Polarization (FP) Assay for Pin1 Inhibition
This assay measures the binding of a fluorescently labeled probe to Pin1 and the displacement of this probe by an inhibitor.
Materials:
-
Purified catalytic domain of Pin1
-
Fluorescently labeled probe (e.g., a peptide substrate)
-
Sulfopin
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.5)
-
384-well black plates
Procedure:
-
Prepare a dilution series of Sulfopin in assay buffer.
-
In a 384-well plate, add Pin1 protein and the fluorescent probe to each well at a final concentration determined by prior optimization.
-
Add the Sulfopin dilutions to the wells. Include a DMSO control.
-
Incubate the plate at room temperature for a specified time (e.g., 14 hours for apparent Ki determination).[2]
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the apparent Ki by fitting the data to a competitive binding model. For time-dependent inhibition, measurements are taken at multiple time points to determine kinact and kinact/Ki.[2]
Live Cell Competition Pulldown for Target Engagement
This assay assesses the extent to which Sulfopin engages with Pin1 in a cellular environment.
Materials:
-
Cancer cell lines (e.g., PATU-8988T, HCT116)
-
Sulfopin
-
Sulfopin-desthiobiotin (Sulfopin-DTB) probe
-
Cell lysis buffer
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Anti-Pin1 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of Sulfopin or DMSO for the desired duration (e.g., 4-5 hours).[1][2]
-
Lyse the cells and quantify total protein concentration.
-
Incubate the lysates with the Sulfopin-DTB probe (e.g., 1 µM for 1 hour) to label any Pin1 not bound by Sulfopin.[12]
-
Add streptavidin beads to the lysates and incubate to pull down the Sulfopin-DTB-bound Pin1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Pin1 antibody to visualize the amount of unbound Pin1.
Caption: Workflow for assessing Sulfopin's cellular target engagement.
Chemoproteomics for Selectivity Profiling (CITe-Id)
Covalent Inhibitor Target-site Identification (CITe-Id) is used to assess the proteome-wide selectivity of Sulfopin.
Materials:
-
Cancer cell line (e.g., PATU-8988T)
-
Sulfopin
-
Sulfopin-DTB probe
-
Cell lysis and digestion reagents (trypsin)
-
Avidin (B1170675) enrichment materials
-
LC-MS/MS instrumentation
Procedure:
-
Treat live cells with a dose-response of Sulfopin (e.g., 100, 500, 1000 nM) for 5 hours.[2]
-
Lyse the cells and co-incubate with the Sulfopin-DTB probe to label cysteines not engaged by Sulfopin.[2]
-
Perform tryptic digestion of the proteome.
-
Enrich for DTB-modified peptides using avidin chromatography.
-
Analyze the enriched peptides by multidimensional LC-MS/MS to identify and quantify the cysteine residues that were competitively labeled.[2]
-
Dose-dependent competition indicates specific binding of Sulfopin to that cysteine residue.
Caption: Workflow for identifying Sulfopin's targets across the proteome.
Conclusion
Sulfopin represents a significant advancement in the development of targeted covalent inhibitors for Pin1. Its high selectivity for Cys113 and potent inhibition of Pin1's enzymatic activity translate into promising anti-tumor effects in preclinical models, particularly in Myc-driven cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of Sulfopin and to develop next-generation Pin1 inhibitors. The exquisite selectivity of Sulfopin, as demonstrated by rigorous chemoproteomic methods, establishes it as a valuable chemical probe for dissecting the complex biology of Pin1 in health and disease.[1][2]
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pin1 cysteine-113 oxidation inhibits its catalytic activity and cellular function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pin1 cysteine-113 oxidation inhibits its catalytic activity and cellular function in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutational effects of Cys113 on structural dynamics of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Covalent Inhibition of the Peptidyl-Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2-OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PIN1 Inhibitor 3: A Technical Overview of its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of PIN1 inhibitor 3 (also referred to as compound A0). The document details its binding affinity and inhibitory activity, outlines the experimental methodologies used for its characterization, and contextualizes its function within relevant signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams.
Quantitative Selectivity Profile
This compound (A0) and its optimized derivative, C10, have been characterized for their binding affinity and inhibitory potency against human PIN1. The following tables summarize the key quantitative data from the primary literature.
Table 1: Binding Affinity of PIN1 Inhibitors
| Compound | Target | KD (nM) | Assay Method |
| This compound (A0) | Human PIN1 | 430 | DNA-Encoded Library screening |
| C10 | Human PIN1 | 25 | Isothermal Titration Calorimetry (ITC) |
Table 2: In Vitro Inhibitory Activity of PIN1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Method |
| This compound (A0) | Human PIN1 | 420 | PPIase Enzymatic Assay |
| C10 | Human PIN1 | 150 | PPIase Enzymatic Assay |
Note: A broader selectivity screen against a panel of kinases for this compound (A0) or C10 is not available in the cited literature. The primary characterization has focused on its interaction with PIN1.
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and inhibitory activity of this compound and its derivatives.
DNA-Encoded Library (DEL) Screening for Hit Identification (for A0)
The initial identification of this compound (A0) was performed using a DNA-encoded library (DEL) containing over a trillion unique compounds. The screening process is outlined below.
Isothermal Titration Calorimetry (ITC) for KD Determination (for C10)
The binding affinity of the optimized compound C10 to PIN1 was determined by Isothermal Titration Calorimetry (ITC).
-
Instrumentation: MicroCal PEAQ-ITC (Malvern Panalytical).
-
Procedure:
-
Recombinant human PIN1 protein was dialyzed against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
The inhibitor C10 was dissolved in the same dialysis buffer.
-
The sample cell was filled with the PIN1 protein solution (typically at a concentration of 10-20 µM).
-
The injection syringe was filled with the inhibitor solution (typically at a concentration of 100-200 µM).
-
A series of injections of the inhibitor into the protein solution were performed at a constant temperature (e.g., 25°C).
-
The heat changes associated with each injection were measured.
-
The resulting data were fitted to a one-site binding model to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).
-
PPIase Enzymatic Assay for IC50 Determination
The inhibitory activity of the compounds on PIN1's peptidyl-prolyl isomerase (PPIase) activity was measured using a chymotrypsin-coupled enzymatic assay.
-
Principle: PIN1 isomerizes a substrate peptide from its cis to its trans conformation. The trans conformer is then cleaved by chymotrypsin, releasing a chromogenic or fluorogenic product that can be quantified.
-
Materials:
-
Recombinant human PIN1.
-
Substrate peptide (e.g., Suc-Ala-Ala-Pro-Phe-pNA).
-
Chymotrypsin.
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8).
-
-
Procedure:
-
PIN1 enzyme was pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate.
-
The enzymatic reaction was initiated by the addition of the substrate peptide and chymotrypsin.
-
The absorbance or fluorescence of the product was measured over time using a plate reader.
-
The initial reaction rates were calculated from the linear portion of the progress curves.
-
The IC50 value was determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
The Role of PIN1 in Neuroblastoma Tumorigenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroblastoma, a pediatric malignancy of the developing sympathetic nervous system, remains a clinical challenge, particularly in its high-risk, aggressive forms. Amplification of the MYCN oncogene is a hallmark of high-risk neuroblastoma, and its protein product, MYCN, is a key driver of tumorigenesis. The peptidyl-prolyl cis-trans isomerase, PIN1, has emerged as a critical regulator of numerous oncogenic pathways. This technical guide provides a comprehensive overview of the multifaceted role of PIN1 in neuroblastoma, detailing its molecular interactions, impact on key signaling pathways, and its potential as a therapeutic target. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area.
Introduction to PIN1
PIN1 is a unique enzyme that isomerizes specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in substrate proteins. This conformational change can profoundly alter the substrate's function, stability, subcellular localization, and interaction with other proteins. PIN1 is overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis.[1] By modulating the function of a plethora of proteins involved in cell cycle progression, apoptosis, and signal transduction, PIN1 acts as a fulcrum in the balance between normal cell physiology and malignant transformation.
PIN1's Core Function in Neuroblastoma Tumorigenesis
In the context of neuroblastoma, PIN1's oncogenic role is intrinsically linked to its interplay with the master regulatory transcription factor, MYCN. High-risk neuroblastoma is characterized by MYCN amplification, leading to excessive levels of the MYCN protein, which drives proliferation and inhibits differentiation. PIN1 plays a crucial role in stabilizing and activating oncoproteins while promoting the degradation of tumor suppressors.
Regulation of MYCN Stability and Activity
The stability of MYC proteins, including MYCN, is tightly regulated by a phosphorylation-dependent ubiquitination and proteasomal degradation process. PIN1 has been shown to regulate the stability and activity of c-MYC, a close homolog of MYCN.[2] Following phosphorylation of MYC on Serine 62, PIN1 can isomerize the adjacent Proline 63, which can shield MYC from dephosphorylation and subsequent degradation.[2] This stabilization of MYC leads to enhanced transcriptional activity and potentiation of its oncogenic functions. Given the high degree of homology and functional overlap between c-MYC and MYCN, a similar regulatory mechanism is strongly implicated in neuroblastoma. Aurora A kinase, which is often co-expressed with MYCN in high-risk neuroblastoma, forms a complex with MYCN, protecting it from degradation.[3][4] This interaction is a critical node where PIN1 may exert its influence.
Crosstalk with Key Signaling Pathways
PIN1's influence extends to several other signaling pathways that are dysregulated in neuroblastoma:
-
p53 Pathway: The tumor suppressor p53 is a critical regulator of cell cycle arrest and apoptosis. In response to DNA damage, p53 is phosphorylated on several Ser/Thr-Pro motifs, creating docking sites for PIN1.[5][6] The interaction with PIN1 is crucial for p53's stability and its ability to transactivate target genes like p21.[5] In neuroblastoma, while TP53 mutations are rare at diagnosis, the p53 pathway is often functionally attenuated.[7] PIN1's ability to modulate p53 activity is therefore of significant interest in the context of therapeutic response.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is involved in cell fate determination and proliferation. PIN1 can stabilize β-catenin by inhibiting its degradation, leading to its accumulation and translocation to the nucleus where it activates target genes, including MYC.[8][9] Activation of the Wnt pathway has been linked to chemoresistance in neuroblastoma.[10]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is frequently activated in neuroblastoma. Inhibition of this pathway has been shown to decrease MYCN protein levels.[11] PIN1 can influence this pathway at multiple levels, further contributing to the complex regulatory network governing neuroblastoma cell survival.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the role of PIN1 and related pathways in neuroblastoma.
Table 1: PIN1 Expression in Cancer
| Cancer Type | PIN1 Expression Level | Method | Reference |
| Various Human Cancers (38 of 60 types) | Overexpressed in >10% of cases compared to normal tissue | Immunohistochemistry (IHC) | [1] |
| Prostate, Lung, Ovary, Cervical, Brain Tumors, Melanoma | Overexpressed | Immunohistochemistry (IHC) | [1] |
| Human Cancer Cell Lines | Higher than normal cell lines | Western Blot | [12] |
| Breast Cancer | High PIN1 levels associated with worse prognosis | Tissue Microarray (TMA) | [13] |
Table 2: IC50 Values of Selected Inhibitors in Neuroblastoma Cell Lines
| Compound | Target | Cell Line | MYCN Status | IC50 Value | Reference |
| BI 2536 | PLK1 | IMR-32 | Amplified | 8.5 - 32.7 nM | [8] |
| BI 2536 | PLK1 | SK-N-AS | Non-amplified | 8.5 - 32.7 nM | [8] |
| CCT137690 | Aurora A/B | - | - | Low nanomolar | [14] |
| Etoposide | Topoisomerase II | SH-SY5Y | Non-amplified | 4.4 µM (48h) | [15] |
| RG7388 | MDM2 | SH-SY5Y | Non-amplified | 7.6 µM (48h) | [15] |
Table 3: Effects of PIN1 Inhibition on Apoptosis
| Cell Line | Treatment | Apoptosis Induction | Method | Reference |
| Glioblastoma cells | PIN1 siRNA | Increased apoptosis | - | [16] |
| Glioblastoma cells | Juglone | Increased apoptosis | - | [16] |
| Caco-2 cells | Juglone | Increased apoptosis | Annexin V-FITC/PI | [10] |
| BE(2)-C (Neuroblastoma) | CHERP knockdown | Increased cleaved caspase-3 & -8 | Western Blot | [17] |
| SHEP1 (Neuroblastoma) | CHERP knockdown | Increased cleaved caspase-3 & -8 | Western Blot | [17] |
Signaling Pathways and Experimental Workflows
PIN1-MYCN Regulatory Axis in Neuroblastoma
The stabilization of MYCN by PIN1 is a central event in neuroblastoma tumorigenesis. This pathway involves the interplay of several kinases and the ubiquitin-proteasome system.
PIN1's Role in the p53-Mediated DNA Damage Response
PIN1 is a critical component of the DNA damage response, modulating the activity of the tumor suppressor p53.
Experimental Workflow: Co-Immunoprecipitation to Detect PIN1-MYCN Interaction
This workflow outlines the key steps to investigate the physical interaction between PIN1 and MYCN in neuroblastoma cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
Objective: To assess the effect of PIN1 inhibitors on the viability of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y)
-
96-well plates
-
Complete culture medium
-
PIN1 inhibitor (e.g., Juglone, All-trans retinoic acid)
-
MTT solution (5 mg/mL in PBS) or CCK-8 solution
-
Solubilization buffer (for MTT assay; e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the PIN1 inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
For MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in neuroblastoma cells following PIN1 inhibition.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
PIN1 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentration of the PIN1 inhibitor for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Co-Immunoprecipitation (Co-IP)
Objective: To determine the in vivo interaction between PIN1 and MYCN.
Materials:
-
Neuroblastoma cell lysates
-
Co-IP buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-PIN1, anti-MYCN, and IgG control)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Lyse neuroblastoma cells in Co-IP buffer and quantify protein concentration.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (anti-MYCN or anti-PIN1) or an IgG control overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot, probing with antibodies against both PIN1 and MYCN.
Western Blot for Phosphorylated Proteins
Objective: To detect changes in the phosphorylation status of PIN1 substrates.
Materials:
-
Cell lysates prepared with phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
RT-qPCR for Gene Expression Analysis
Objective: To measure the mRNA expression levels of PIN1 and its target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (for PIN1, MYCN, etc.)
-
Housekeeping gene primers (for normalization, e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Extract total RNA from neuroblastoma cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the gene-specific primers and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Conclusion and Future Directions
PIN1 is a pivotal regulator in neuroblastoma tumorigenesis, primarily through its stabilization of the MYCN oncoprotein and its influence on critical signaling pathways such as p53 and Wnt/β-catenin. The overexpression of PIN1 in many cancers and its central role in driving oncogenic phenotypes make it an attractive therapeutic target. The development of potent and specific PIN1 inhibitors holds promise for a novel therapeutic strategy for high-risk neuroblastoma, potentially in combination with existing therapies. Further research is warranted to fully elucidate the PIN1 interactome in neuroblastoma and to validate the therapeutic efficacy of PIN1 inhibition in preclinical models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of PIN1's role in this devastating pediatric cancer and to develop innovative therapeutic interventions.
References
- 1. Exploitation of the Apoptosis-Primed State of MYCN-Amplified Neuroblastoma to Develop a Potent and Specific Targeted Therapy Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibpm.cnr.it [ibpm.cnr.it]
- 5. p53 mediates DNA damaging drug-induced apoptosis through a caspase-9-dependent pathway in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 Retards cell-growth and suppresses etoposide-induced apoptosis in Pin1-deficient mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Crucial Genes Associated With MYCN‐Driven Neuroblastoma Based on Single‐Cell Analysis and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The regulatory role of Pin1 in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt pathway activity confers chemoresistance to cancer stem-like cells in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel pharmacodynamic biomarkers for MYCN protein and PI3K/AKT/mTOR pathway signaling in children with neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P300 Interacted With N-Myc and Regulated Its Protein Stability via Altering Its Post-Translational Modifications in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt Signaling Is a Major Determinant of Neuroblastoma Cell Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 16. Quantitative analysis of PPT1 interactome in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Down-regulation of CHERP inhibits neuroblastoma cell proliferation and induces apoptosis through ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]
Sulfopin: A Technical Guide to its Discovery, Synthesis, and Application
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Peptidyl-prolyl cis-trans isomerase, PIN1, is a critical regulator of protein function, acting on phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs to control the conformation and activity of numerous cellular proteins.[1] Its overexpression and overactivation are implicated in the progression of many human cancers, where it promotes the function of oncogenes and inactivates tumor suppressors.[2][3][4] Despite its significance as a therapeutic target, developing potent and selective inhibitors has been a major challenge.[3][4][5] This document details the discovery and characterization of Sulfopin, a first-in-class covalent inhibitor of PIN1. Developed through an electrophilic fragment-based screening campaign, Sulfopin targets a cysteine residue in the enzyme's active site, leading to potent and irreversible inhibition.[2][3][6] It is highly selective and has been shown to engage PIN1 in cellular and in vivo models, phenocopying the effects of PIN1 genetic knockout.[2][3][4] Sulfopin serves as a valuable chemical probe for elucidating PIN1 biology and represents a foundational tool for developing PIN1-targeted cancer therapies.[3][4]
Discovery and Optimization
The identification of Sulfopin was achieved through a systematic, multi-stage process beginning with a fragment-based screen designed to identify covalent inhibitors.
Covalent Fragment-Based Screening
The discovery campaign began by screening an electrophilic fragment library against PIN1.[2][3][4] The primary goal was to identify fragments capable of forming a covalent bond with the nucleophilic cysteine residue (Cys113) located in the catalytic pocket of PIN1.[2][3][6]
-
Initial Screen: The initial high-throughput screen utilized intact protein liquid chromatography-mass spectrometry (LC-MS) to directly detect covalent modification of PIN1 by fragments in the library.[3][6]
-
Hit Identification: This screen identified multiple "hits." A notable feature among the most potent hits was the presence of a shared sulfolene or sulfolane (B150427) moiety, which directed subsequent optimization efforts.[3][6]
Lead Optimization
The initial fragments were optimized to improve potency and selectivity while maintaining a low level of inherent reactivity to avoid off-target effects. This process led to the development of Sulfopin.[3][7] The optimization workflow balanced labeling efficiency against general reactivity, ultimately selecting Sulfopin as the lead candidate with the best overall profile.[3][8]
Caption: Workflow for the discovery and optimization of Sulfopin.
Biological and Pharmacological Profile
Sulfopin's activity was characterized through a suite of biochemical, cellular, and in vivo assays to establish its potency, selectivity, and mechanism of action.
Biochemical Potency and Selectivity
Sulfopin is a potent, time-dependent covalent inhibitor of PIN1. Its binding affinity and inhibitory constants have been quantified using multiple assays. The co-crystal structure of PIN1 in complex with Sulfopin confirms a covalent interaction with Cys113, with the sulfolane ring occupying the hydrophobic proline-binding pocket.[3][8] A non-covalent analog, Sulfopin-AcA, in which the electrophile is removed, shows no activity, confirming that the covalent interaction is essential for its high affinity.[7][8][9]
| Parameter | Value | Assay / Method | Citation |
| Apparent Kᵢ | 17 nM | Fluorescence Polarization (FP) | [3][7][8][9][10][11] |
| Apparent Kᵢ | 211 nM | PPIase Catalytic Assay | [7][9] |
| kᵢₙₐ꜀ₜ/Kᵢ | 84 M⁻¹s⁻¹ | FP (Dose- and Time-Dependent) | [7][9] |
| Selectivity | High | Chemoproteomics (rdTOP-ABPP) | [3][4][6] |
| Cellular Engagement | ~50% at 2h; Complete at 4h (1 µM) | Live Cell Competition Assay | [7][8][9] |
Mechanism of Action and Signaling Pathway
PIN1 functions as a molecular switch that regulates the activity of numerous proteins involved in oncogenic signaling.[12][13][14] It binds to pSer/Thr-Pro motifs and catalyzes their cis-trans isomerization.[1][13] This conformational change can alter protein stability, localization, and activity. Key PIN1-regulated pathways include those driven by c-Myc and Cyclin D1.[12][13][14] Sulfopin covalently modifies Cys113 in the PIN1 active site, irreversibly inhibiting its isomerase activity.[3][15][16] This blockade prevents PIN1 from regulating its downstream targets, leading to a downregulation of oncogenic programs, such as Myc-driven transcription.[2][3][4][11]
Caption: PIN1 signaling pathway and mechanism of inhibition by Sulfopin.
Cellular and In Vivo Activity
In cellular assays, Sulfopin treatment phenocopies the genetic knockout of PIN1.[3][4] While it shows only modest effects on the viability of cancer cells in standard 2D culture, prolonged exposure leads to a reduction in S-phase cells and an increase in G1-phase cells.[3][6] More significantly, in in vivo models, including zebrafish and murine models of MYCN-driven neuroblastoma and pancreatic cancer, Sulfopin treatment reduces tumor progression and confers a survival benefit.[2][3][4][11]
Key Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for Kᵢ Determination
This assay measures the binding affinity of an inhibitor by its ability to compete with a fluorescently labeled tracer for binding to the target protein.
-
Reagents: Recombinant PIN1 protein, fluorescent tracer peptide, Sulfopin, assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.01% Triton X-100, pH 7.4).
-
Procedure: a. Prepare a dilution series of Sulfopin in assay buffer. b. In a 384-well plate, add PIN1 protein and the Sulfopin dilutions. c. Incubate the plate for a defined period (e.g., 14 hours) to allow for covalent bond formation.[3][7][9] d. Add the fluorescent tracer peptide to all wells. e. Incubate for an additional 30 minutes to reach binding equilibrium. f. Measure fluorescence polarization using a plate reader.
-
Data Analysis: Plot the change in polarization against the logarithm of inhibitor concentration. Fit the data to a competitive binding model to determine the IC₅₀, which is then converted to an apparent Kᵢ value.
Cellular Target Engagement Competition Assay
This assay confirms that the inhibitor can access and bind to its target in a complex cellular environment.
-
Reagents: Cell line of interest (e.g., PATU-8988T), Sulfopin, Sulfopin-desthiobiotin (Sulfopin-DTB) probe, lysis buffer, streptavidin beads, SDS-PAGE reagents, anti-PIN1 antibody.[7][8][9]
-
Procedure: a. Culture cells to ~80% confluency. b. Treat cells with varying concentrations of Sulfopin (or DMSO as a vehicle control) for a specified time (e.g., 4-5 hours).[8][9] c. Harvest and lyse the cells. d. Incubate the cell lysates with the Sulfopin-DTB probe (e.g., 1 µM) for 1 hour to label any PIN1 not already bound by Sulfopin.[8][9] e. Add streptavidin beads to the lysates to pull down the biotinylated probe-protein complexes. f. Wash the beads to remove non-specific binders. g. Elute the bound proteins and analyze by Western blot using an anti-PIN1 antibody.
-
Data Analysis: A decrease in the PIN1 signal in Sulfopin-treated samples compared to the vehicle control indicates successful target engagement.
Cell Cycle Analysis
This protocol assesses the effect of the inhibitor on cell cycle progression.
-
Reagents: Cell line of interest, Sulfopin, cell culture medium, phosphate-buffered saline (PBS), ethanol (B145695) (70%, ice-cold), propidium (B1200493) iodide (PI) staining solution with RNase A.
-
Procedure: a. Seed cells and allow them to adhere overnight. b. Treat cells with Sulfopin or vehicle control for a prolonged period (e.g., 4 days).[11] c. Harvest cells by trypsinization, wash with PBS, and collect the cell pellet. d. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours. e. Wash the fixed cells with PBS and resuspend in PI staining solution. f. Incubate in the dark for 30 minutes at room temperature. g. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Conclusion
Sulfopin is a landmark molecule in the study of PIN1. It was discovered through a covalent fragment-based approach and developed into a highly potent and selective chemical probe.[2][3][4] Its mechanism of action, involving the irreversible covalent modification of Cys113 in the PIN1 active site, is well-characterized.[3][15] While its direct impact on cancer cell viability in vitro is modest, its ability to downregulate key oncogenic drivers like c-Myc and inhibit tumor growth in vivo highlights the therapeutic potential of PIN1 inhibition.[2][3][4] Sulfopin provides an indispensable tool for further dissecting PIN1-dependent signaling pathways and serves as a critical foundation for the development of next-generation PIN1 inhibitors for cancer therapy.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. S-EPMC9119696 - Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo. - OmicsDI [omicsdi.org]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
PIN1: A Pivotal Therapeutic Target in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The peptidyl-prolyl cis-trans isomerase, PIN1, has emerged as a critical regulator in a multitude of cellular processes that are frequently dysregulated in cancer. Its unique ability to catalyze the isomerization of specific phosphorylated serine/threonine-proline motifs allows it to act as a molecular switch, profoundly influencing the activity, stability, and localization of a wide array of proteins involved in oncogenesis. Overexpressed in a majority of human cancers, PIN1 plays a pivotal role in driving tumor progression by activating oncogenes and inactivating tumor suppressors.[1][2] This central role in cancer signaling networks has positioned PIN1 as a highly attractive target for therapeutic intervention. This guide provides a comprehensive overview of PIN1's function in oncology, details on its key signaling pathways, a summary of quantitative data for known inhibitors, and detailed protocols for essential experiments in PIN1 research.
The Role of PIN1 in Cancer
PIN1 is a master regulator of oncogenic signaling, contributing to at least ten of the hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and activation of invasion and metastasis.[3] Its overexpression is a common feature across numerous cancer types, including breast, prostate, lung, and liver cancer, and often correlates with poor clinical outcomes.[1][2][4][5]
PIN1 exerts its pro-tumorigenic functions by modulating the activity of a vast network of substrate proteins. It has been reported to activate over 56 oncogenes and inactivate at least 26 tumor suppressors.[4] This widespread influence is achieved through its two main domains: a WW domain that recognizes and binds to phosphorylated Ser/Thr-Pro motifs, and a PPIase domain that catalyzes the cis-trans isomerization of the peptide bond.[4] This conformational change can have dramatic consequences for the substrate protein's function.
Key Signaling Pathways Involving PIN1
PIN1 is a central node in numerous signaling pathways critical for cancer development. Its interactions with key oncogenes and tumor suppressors amplify cancer-driving signals.
Regulation of Oncogenes
PIN1 enhances the activity of numerous oncoproteins. For instance, it stabilizes and activates key transcription factors like c-Myc and NF-κB, which drive cell proliferation and survival.[3][4] PIN1 also plays a crucial role in activating signaling cascades downstream of receptor tyrosine kinases such as HER2 and EGFR.[3] Furthermore, it promotes the stability of β-catenin, a key component of the Wnt signaling pathway, which is aberrantly activated in many cancers.[6]
Below is a diagram illustrating the activation of oncogenic pathways by PIN1.
Caption: PIN1 activation of oncogenic signaling pathways.
Inactivation of Tumor Suppressors
Concurrently with activating oncogenes, PIN1 contributes to the inactivation of key tumor suppressor proteins. A notable example is its interaction with the tumor suppressor p53. PIN1 can inhibit p53-mediated apoptosis, thereby promoting cancer cell survival.[3][7] Additionally, PIN1 promotes the degradation of the tumor suppressor FBXW7, leading to the stabilization of its oncogenic substrates, including c-Myc and Notch1.[3][8]
The following diagram depicts the PIN1-mediated inactivation of tumor suppressor pathways.
Caption: PIN1-mediated inactivation of tumor suppressor pathways.
Quantitative Data for PIN1 Inhibitors
Several small molecule inhibitors targeting PIN1 have been developed and evaluated in preclinical studies. The following tables summarize the available quantitative data for some of the most well-characterized PIN1 inhibitors.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Cell Lines Tested | Reference(s) |
| Juglone | Covalent | ~200 | - | Osteosarcoma cells | [9] |
| ATRA | Covalent | 33,200 | 1,990 | HCC, APL, Breast Cancer | [10][11][12][13] |
| KPT-6566 | Covalent | 640 | 625.2 | Breast, Lung, Pancreatic, Prostate Cancer | [9][14][15] |
| Sulfopin | Covalent | - | 17 | Pancreatic Ductal Adenocarcinoma, Triple-Negative Breast Cancer | [4][14] |
| BJP-06-005-3 | Covalent | - | 48 | Pancreatic Ductal Adenocarcinoma | [7] |
| AG17724 | - | - | 30 | Pancreatic Cancer | [11] |
| HWH8-33 | - | 150-1000 | - | Various Cancer Cell Lines | [3] |
| HWH8-36 | - | 150-1000 | - | Various Cancer Cell Lines | [3] |
| VS10 | - | 6,400 | - | Ovarian Cancer | [5] |
| PIN1 inhibitor 5 | - | - | 80 | - | [14] |
| BJP-07-017-3 | - | 9 | - | - | [14] |
| 158G6 | - | 9,000 | - | BxPC3 | [16] |
| 158G12 | - | 53,000 | - | BxPC3 | [16] |
| 164A1 | - | 21,500 | - | BxPC3 | [16] |
| 164A2 | - | 6,800 | - | BxPC3 | [16] |
| 164A3 | - | 15,000 | - | BxPC3 | [16] |
| 164A4 | - | 14,400 | - | BxPC3 | [16] |
| 164A5 | - | 5,000 | - | BxPC3 | [16] |
| Inhibitor | In Vivo Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| ATRA | HCC Xenograft | - | Synergistically enhances sorafenib's effect | [10] |
| KPT-6566 | Breast Cancer Mouse Model | - | Decreased lung metastasis | [9] |
| Sulfopin | PDAC & TNBC Xenografts | - | Blocks MYC-driven tumor growth | [4] |
| HWH8-33 | Xenograft Mice | Oral administration for 4 weeks | Suppressed tumor growth | [3] |
| PIN1 shRNA | Syngeneic HGSOC model | - | Abolished tumor formation | [6] |
| antiCAFs-DMS-AptT | Subcutaneous and orthotopic pancreatic cancer models | - | Inhibits tumor growth | [11] |
Experimental Protocols
PIN1 Enzymatic Assay (PPIase Assay)
This assay measures the cis-trans isomerization activity of PIN1.[7][17][18][19]
Principle: A chromogenic or fluorogenic peptide substrate containing a phosphorylated Ser/Thr-Pro motif is used. In its cis conformation, the substrate is not cleaved by a coupled enzyme (e.g., chymotrypsin (B1334515) or trypsin). PIN1 isomerizes the substrate to the trans conformation, which is then cleaved by the coupled enzyme, releasing a detectable signal.
Protocol:
-
Prepare a reaction buffer (e.g., 35 mM HEPES, pH 7.8).
-
Add recombinant human PIN1 to the reaction buffer.
-
Add the peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) dissolved in LiCl/Trifluoroethanol to maintain a high percentage of the cis conformer.
-
Add the coupling enzyme (e.g., chymotrypsin).
-
Incubate the reaction at a specific temperature (e.g., 10°C).
-
Monitor the increase in absorbance (e.g., at 390 nm) or fluorescence over time using a spectrophotometer or plate reader.
-
To test inhibitors, pre-incubate PIN1 with the compound before adding the substrate.
-
Calculate the rate of reaction and determine IC50 or Ki values for inhibitors.
Caption: Workflow for a PIN1 PPIase enzymatic assay.
PIN1 Binding Assay
These assays are used to determine the binding affinity of compounds to PIN1.
This assay is specific for ligands that bind to the WW domain of PIN1.[20][21]
Protocol:
-
Covalently immobilize a WW domain-specific peptide ligand to a 96-well plate.
-
Block non-specific binding sites with a blocking agent (e.g., BSA).
-
Add PIN1 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to the wells in the presence or absence of a test compound.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound PIN1-HRP.
-
Add a chemiluminescent or colorimetric substrate for the conjugated enzyme.
-
Measure the signal to determine the amount of PIN1-HRP bound to the plate.
-
A decrease in signal in the presence of the test compound indicates binding to the WW domain.
This assay measures the binding of a fluorescently labeled ligand to PIN1.[7]
Protocol:
-
Prepare a reaction mixture containing a fluorescently labeled peptide probe that binds to PIN1.
-
Add purified PIN1 protein.
-
In the presence of the test compound, incubate the mixture to allow for competitive binding.
-
Measure the fluorescence polarization of the solution.
-
Binding of the large PIN1 protein to the small fluorescent probe results in a high polarization value.
-
Displacement of the fluorescent probe by a competing inhibitor leads to a decrease in polarization.
-
Determine the binding affinity (Kd or Ki) from the concentration-dependent change in polarization.
Cellular Assays
This assay assesses the effect of PIN1 inhibition on cancer cell growth.[3][11]
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the PIN1 inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT reagent or CellTiter-Glo reagent to the wells.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) to determine the number of viable cells.
-
Calculate the IC50 value of the inhibitor.
This assay quantifies the induction of apoptosis by PIN1 inhibitors.[3][22]
Protocol:
-
Treat cancer cells with the PIN1 inhibitor for a desired time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Target Engagement and Downstream Effects
This technique is used to specifically reduce the expression of PIN1 to study its function.[1][23][24][25]
Protocol:
-
Design or purchase validated siRNAs targeting PIN1 and a non-targeting control siRNA.
-
Transfect the siRNAs into the target cells using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubate the cells for 48-72 hours to allow for PIN1 protein depletion.
-
Confirm the knockdown efficiency by Western blotting or qRT-PCR.
-
Perform downstream functional assays (e.g., cell viability, migration, analysis of substrate protein levels).
Co-IP is used to identify proteins that interact with PIN1.[26][27][28][29]
Protocol:
-
Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the lysate with an antibody specific for PIN1 or the potential interacting protein.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.
This assay determines if PIN1 regulates the ubiquitination and subsequent degradation of its substrates.[30][31][32]
Protocol:
-
Co-transfect cells with expression vectors for the substrate protein, a tagged version of ubiquitin (e.g., His-Ub), and potentially an E3 ligase.
-
Treat the cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions.
-
Purify the ubiquitinated proteins using nickel-NTA beads (for His-Ub).
-
Analyze the purified proteins by Western blotting using an antibody against the substrate protein to detect its ubiquitinated forms.
Conclusion and Future Directions
PIN1's central role in orchestrating a multitude of oncogenic signaling pathways makes it a compelling target for cancer therapy. The development of potent and selective PIN1 inhibitors holds significant promise for the treatment of a wide range of malignancies. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers working to translate the promise of PIN1 inhibition into effective clinical therapies. Future efforts should focus on optimizing the pharmacological properties of existing inhibitors, discovering novel chemical scaffolds, and exploring combination therapies to overcome resistance and enhance anti-tumor efficacy. A deeper understanding of the complex regulatory networks governed by PIN1 will undoubtedly pave the way for innovative and personalized cancer treatments.
References
- 1. protocols.io [protocols.io]
- 2. Prevalent overexpression of prolyl isomerase Pin1 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 4. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pin1 Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 18. Activity and Affinity of Pin1 Variants [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Enzyme-linked enzyme binding assay for Pin1 WW domain ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzyme-linked enzyme-binding assay for Pin1 WW domain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 25. The Prolyl Isomerase Pin1 Regulates mRNA Levels of Genes with Short Half-Lives by Targeting Specific RNA Binding Proteins | PLOS One [journals.plos.org]
- 26. mcgill.ca [mcgill.ca]
- 27. assaygenie.com [assaygenie.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. antibodiesinc.com [antibodiesinc.com]
- 30. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 32. docs.abcam.com [docs.abcam.com]
Unraveling the Specificity of PIN1 Inhibition: A Structural Perspective
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The peptidyl-prolyl cis-trans isomerase PIN1 has emerged as a critical regulator in a multitude of cellular signaling pathways, making it a compelling target for therapeutic intervention in various diseases, particularly cancer. The development of potent and selective PIN1 inhibitors is paramount to advancing these therapeutic strategies. This technical guide delves into the structural underpinnings of PIN1 inhibitor specificity, providing a comprehensive overview of the molecular interactions that govern inhibitor binding. We will explore the architecture of the PIN1 active site, analyze the binding modes of diverse inhibitor classes, and detail the experimental methodologies used to characterize these interactions. Furthermore, this guide will illustrate the intricate role of PIN1 within key oncogenic signaling pathways, offering a deeper understanding of the biological context for targeted inhibitor design.
The Structural Landscape of the PIN1 Catalytic Site
The specificity of PIN1 inhibitors is intrinsically linked to the unique topology of its active site, which is comprised of two key regions: the phosphate-binding pocket and the proline-binding pocket. These pockets accommodate the phosphorylated serine/threonine and proline residues of PIN1's substrates, respectively.
-
The Phosphate-Binding Pocket: This region is characterized by a triad (B1167595) of positively charged residues: Lys63, Arg68, and Arg69. These residues form a basic cavity that engages in electrostatic interactions with the negatively charged phosphate (B84403) group of the pSer/pThr motif in substrates and inhibitors.[1] The relatively spacious nature of this pocket allows for some flexibility in the orientation of the phosphate group during catalysis.[1]
-
The Proline-Binding Pocket: Adjacent to the phosphate-binding region lies a hydrophobic pocket that accommodates the proline residue. This pocket is lined by hydrophobic and aromatic residues, including Leu122, Met130, and Phe134, which form a greasy surface that favorably interacts with the nonpolar proline ring.[1] The size and shape of this pocket are critical determinants for the specificity of inhibitors that mimic the proline moiety.
-
The Catalytic Cys113: Situated within the active site is a highly conserved cysteine residue, Cys113. This residue is not directly involved in the isomerization mechanism but is susceptible to covalent modification by electrophilic inhibitors.[2][3] The strategic location of Cys113 has been exploited in the design of potent and irreversible PIN1 inhibitors.
Classes of PIN1 Inhibitors and Their Binding Modes
A diverse array of PIN1 inhibitors has been developed, ranging from peptide-based molecules to small molecule compounds, each exhibiting distinct mechanisms of action and binding modes.
Peptide-Based Inhibitors
Peptide-based inhibitors are often derived from known PIN1 substrates and typically exhibit high affinity and specificity.
-
D-PEPTIDE (Ac-Phe-D-pThr-Pip-Nal-Gln-NH₂): This potent, substrate-mimetic inhibitor binds to the PPIase domain of PIN1 with high affinity.[2][3] X-ray co-crystal structures reveal that the D-pThr residue occupies the phosphate-binding pocket, while the bulky proline mimic, L-pipecolic acid (Pip), fits snugly into the hydrophobic proline-binding pocket.[2] The D-configuration of the phosphothreonine is crucial for its inhibitory activity.
-
BJP-06-005-3: This cell-permeable, covalent inhibitor was developed through the structure-guided modification of D-PEPTIDE.[2][3] The phosphate group of D-PEPTIDE was replaced with a moiety that can cross the cell membrane, and a cysteine-targeting electrophile was attached to the N-terminus to form a covalent bond with Cys113 in the PIN1 active site.[2] This covalent interaction confers high potency and prolonged duration of action.
Small Molecule Inhibitors
Small molecule inhibitors offer advantages in terms of cell permeability and pharmacokinetic properties. They can be broadly categorized into reversible and irreversible inhibitors.
-
KPT-6566: This compound acts as a covalent inhibitor of PIN1.[2] Upon binding to the active site, it releases a quinone-mimetic substructure that can react with Cys113, leading to irreversible inhibition.[4]
-
ZL-Pin13: Developed through structure-guided optimization, ZL-Pin13 is a potent covalent inhibitor that modifies Cys113.[5] Co-crystal structures have revealed that the binding of this inhibitor induces a conformational change in Gln129, highlighting the dynamic nature of the PIN1 active site.[5]
-
HWH8-33 and HWH8-36: Identified through high-throughput screening, these compounds inhibit PIN1 catalytic activity at micromolar concentrations.[6] While their precise binding mode is yet to be fully elucidated by co-crystal structures, they represent promising scaffolds for further development.
Quantitative Analysis of PIN1 Inhibitor Potency
The potency of PIN1 inhibitors is typically quantified by determining their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported potency of several key PIN1 inhibitors.
| Inhibitor | Type | Target Site | Potency (Kᵢ / IC₅₀) | Reference(s) |
| D-PEPTIDE | Peptide-based (non-covalent) | PPIase Domain | Kᵢ = 20 nM | [2] |
| BJP-06-005-3 | Peptide-based (covalent) | Cys113 | Apparent Kᵢ = 48 nM | [2] |
| BJP-07-017-3 | Peptide-based (covalent) | Cys113 | Apparent Kᵢ = 15 nM | [3] |
| ZL-Pin01 | Small molecule (covalent) | Cys113 | IC₅₀ = 1.33 µM | [5] |
| ZL-Pin13 | Small molecule (covalent) | Cys113 | IC₅₀ = 0.067 µM | [5] |
| HWH8-33 | Small molecule | Not specified | IC₅₀ values ranging from 0.15 to 32.32 µg/mL in various cancer cell lines | [6][7] |
| HWH8-36 | Small molecule | Not specified | IC₅₀ values ranging from 0.15 to 32.32 µg/mL in various cancer cell lines | [6][7] |
| VS1 | Small molecule | Not specified | IC₅₀ = 6.4 µM | [8] |
| VS2 | Small molecule | Not specified | IC₅₀ = 29.3 µM | [8] |
| All-trans retinoic acid (ATRA) | Small molecule | Not specified | IC₅₀ = 33.2 µM | [8] |
| pTide peptide | Peptide-based | Not specified | 1.2 nM in vitro | [9] |
| Cyclic peptide derivative | Peptide-based | Not specified | IC₅₀ = 32 nM | [9] |
| EGCG | Small molecule | WW and PPIase domains | IC₅₀ = 20 µM | [9] |
Experimental Protocols for Characterizing PIN1 Inhibitors
The characterization of PIN1 inhibitors relies on a suite of biochemical and biophysical assays to determine their binding affinity and inhibitory activity.
Fluorescence Polarization (FP) Binding Assay
This assay is used to measure the binding affinity of inhibitors to PIN1 in a competitive format.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled peptide (tracer) that binds to PIN1. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger PIN1 protein, the tracer's tumbling is restricted, leading to an increase in fluorescence polarization. Unlabeled inhibitor molecules compete with the tracer for binding to PIN1, causing a decrease in polarization that is proportional to the inhibitor's affinity.
Detailed Protocol:
-
Reagents and Materials:
-
Purified recombinant human PIN1 protein.
-
Fluorescently labeled tracer peptide (e.g., N-terminal fluorescein-labeled Bth-D-phos.Thr-Pip-Nal).[2]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Test inhibitors dissolved in DMSO.
-
384-well, black, flat-bottom microplates.
-
A microplate reader equipped with fluorescence polarization optics.
-
-
Procedure:
-
Prepare a solution of PIN1 protein and the fluorescent tracer in the assay buffer. The optimal concentrations of PIN1 and tracer should be determined empirically but are typically in the low nanomolar range.
-
Dispense the PIN1-tracer solution into the wells of the 384-well plate.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
PPIase Isomerase Inhibition Assay (Chymotrypsin-Coupled Assay)
This assay measures the ability of an inhibitor to block the catalytic isomerase activity of PIN1.
Principle: This is a spectrophotometric assay that couples the cis-trans isomerization of a substrate peptide by PIN1 to the proteolytic activity of chymotrypsin (B1334515). The substrate, typically Suc-Ala-pSer-Pro-Phe-pNA, is only cleaved by chymotrypsin when the peptidyl-prolyl bond is in the trans conformation, releasing the chromophore p-nitroaniline (pNA).[2] The rate of pNA release, which can be monitored by the increase in absorbance at 390 nm, is proportional to the rate of PIN1-catalyzed isomerization.
Detailed Protocol:
-
Reagents and Materials:
-
Purified recombinant human PIN1 protein (e.g., GST-Pin1).
-
Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA).
-
α-Chymotrypsin.
-
Assay buffer (e.g., 35 mM HEPES pH 7.8).
-
Test inhibitors dissolved in DMSO.
-
A UV/Vis spectrophotometer or microplate reader capable of measuring absorbance at 390 nm.
-
-
Procedure:
-
Pre-incubate PIN1 with various concentrations of the test inhibitor or DMSO (vehicle control) in the assay buffer for a defined period (e.g., 12 hours) to allow for inhibitor binding.[2]
-
Initiate the reaction by adding the substrate peptide and α-chymotrypsin to the PIN1-inhibitor mixture.
-
Immediately monitor the increase in absorbance at 390 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration and fit the data to determine the IC₅₀ value. For covalent inhibitors, this will represent an apparent Kᵢ.
-
PIN1 in Cellular Signaling: A Network Perspective
PIN1 plays a pivotal role in regulating numerous signaling pathways that are frequently dysregulated in cancer. Understanding these pathways provides a crucial context for the development and application of PIN1 inhibitors.
The Wnt/β-catenin Signaling Pathway
PIN1 is a key positive regulator of the Wnt/β-catenin pathway. By binding to a phosphorylated Ser-Pro motif in β-catenin, PIN1 inhibits its interaction with the adenomatous polyposis coli (APC) protein, a component of the destruction complex.[10][11] This leads to the stabilization and nuclear accumulation of β-catenin, where it can activate the transcription of target genes such as cyclin D1 and c-Myc.[7][10]
The Notch Signaling Pathway
PIN1 is also a critical player in the Notch signaling pathway, where it enhances Notch1 activation. PIN1 interacts with Notch1 and promotes its cleavage by γ-secretase, which releases the active Notch intracellular domain (NICD).[1] The NICD then translocates to the nucleus to activate target gene transcription. Furthermore, Notch1 can directly induce the transcription of PIN1, creating a positive feedback loop that amplifies Notch signaling.[1]
The PI3K/Akt/mTOR Signaling Pathway
PIN1 is deeply integrated with the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. PIN1 can be transcriptionally upregulated by this pathway and, in turn, can promote signaling through this cascade by enhancing the phosphorylation and activation of Insulin Receptor Substrate 1 (IRS-1).[12] This creates a feed-forward loop that sustains pro-survival and pro-growth signals.
References
- 1. The prolyl-isomerase Pin1 is a Notch1 target that enhances Notch1 activation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gears-In-Motion: The Interplay of WW and PPIase Domains in Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arts.units.it [arts.units.it]
- 9. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pin1 regulates turnover and subcellular localization of beta-catenin by inhibiting its interaction with APC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
Sulfopin's Impact on PIN1 Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the substrates of the peptidyl-prolyl isomerase PIN1 that are affected by treatment with Sulfopin, a potent and selective covalent inhibitor. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes relevant biological pathways and experimental workflows.
Introduction to PIN1 and Sulfopin
The peptidyl-prolyl cis/trans isomerase PIN1 is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and transcription.[1][2] It specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within its substrate proteins. This isomerization can profoundly alter a substrate's conformation, leading to changes in its activity, stability, subcellular localization, and interaction with other proteins.[1][2] In many human cancers, PIN1 is overexpressed and contributes to tumorigenesis by activating oncogenes and inactivating tumor suppressors.[1][2][3][4][5]
Sulfopin is a first-in-class, highly selective covalent inhibitor of PIN1.[3][6][7] It targets the active site cysteine (Cys113) of PIN1, leading to its irreversible inhibition.[3][8] This inhibition phenocopies the genetic knockout of PIN1 and has been shown to block Myc-driven tumor initiation and growth in vivo.[3][7][9] Understanding which PIN1 substrates are affected by Sulfopin is crucial for elucidating its mechanism of action and for the development of PIN1-targeted therapies.
Quantitative Analysis of PIN1 Substrates Affected by Sulfopin
Treatment with Sulfopin leads to widespread changes in the cellular phosphoproteome, indicating a broad impact on PIN1 substrates. A quantitative phosphoproteomic study in human osteosarcoma (U2-OS) cells identified 803 phosphosites that were significantly altered upon Sulfopin treatment.[10][11] While a comprehensive list of all affected substrates is extensive, this section highlights key proteins and pathways that are demonstrably impacted by Sulfopin, with a focus on those with direct relevance to cancer biology.
Downregulation of c-Myc and its Target Genes
A primary and well-documented consequence of PIN1 inhibition by Sulfopin is the downregulation of the oncoprotein c-Myc and its transcriptional targets.[3][7][9][12] PIN1 is known to stabilize c-Myc, and its inhibition leads to c-Myc degradation.[1]
| Target Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |
| c-Myc | HEK293 | 2 µM Sulfopin, 48h | Downregulated | [7] |
| Multiple c-Myc targets | Various | Sulfopin | Downregulated | [3][9][12] |
Impact on Cell Cycle and Proliferation
Sulfopin treatment affects cell cycle progression and viability in a PIN1-dependent manner.[7][13][14] This is consistent with PIN1's role in regulating key cell cycle proteins like Cyclin D1.[2]
| Cell Line | Treatment | Effect | Reference |
| PATU-8988T (pancreatic) | 1 µM Sulfopin, 4 days | Small increase in G1 phase, decrease in S phase | [7] |
| PATU-8988T (pancreatic) | 1 µM Sulfopin, 6-8 days | Decreased cell viability (PIN1-dependent) | [13][14] |
| MDA-MB-468 (breast) | 1 & 2.5 µM Sulfopin, 4-8 days | Pronounced decrease in cell viability | [7][14] |
| 5637 (bladder) | 5 µM Sulfopin, 6 days | Increased cell death | [15] |
Global Phosphoproteomic Changes
A Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based mass spectrometry approach in U2-OS cells provided a global view of the impact of Sulfopin on protein phosphorylation.
| Metric | Value | Reference |
| Total significantly altered phosphosites | 803 | [10][11] |
| Treatment | 10 µM Sulfopin, 72h | [10][11][16] |
This study revealed that substrates of several key kinases, including AKT1, AURKA, CDK1, and CK2, were affected, highlighting PIN1's role as a master regulator of phosphorylation-dependent signaling networks.[10][11]
Key Signaling Pathways Modulated by Sulfopin
The inhibition of PIN1 by Sulfopin impacts numerous signaling pathways critical for cancer cell survival and proliferation.
The c-Myc Activation Pathway
PIN1 plays a crucial role in the post-translational regulation of c-Myc. By inhibiting PIN1, Sulfopin disrupts this regulation, leading to c-Myc degradation and a subsequent decrease in the transcription of its target genes, which are involved in cell growth, proliferation, and metabolism.
Caption: PIN1-mediated stabilization of c-Myc and its inhibition by Sulfopin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Sulfopin on PIN1 substrates.
Cell Culture and Sulfopin Treatment
-
Cell Lines: A variety of human cancer cell lines have been used, including PATU-8988T (pancreatic), MDA-MB-468 (breast), HEK293 (embryonic kidney), and U2-OS (osteosarcoma).[7][10][13]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Sulfopin Treatment: Sulfopin is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 1-10 µM). Control cells are treated with an equivalent amount of DMSO. For long-term viability assays, the medium containing Sulfopin may be replenished every 48 hours.[13]
Chemoproteomic Profiling of Sulfopin Targets
Two primary chemoproteomic methods have been used to confirm the high selectivity of Sulfopin for PIN1.[3][17][18]
1. Covalent Inhibitor Target-site Identification (CITe-Id)
This method identifies and quantifies the dose-dependent binding of a covalent inhibitor to cysteine residues across the proteome.[8][18]
-
Protocol Overview:
-
Live cells (e.g., PATU-8988T) are incubated with varying concentrations of Sulfopin (e.g., 100, 500, 1000 nM) for a set period (e.g., 5 hours).[8][18]
-
Cells are lysed, and the proteome is incubated with a desthiobiotin-labeled probe derivative of Sulfopin (Sulfopin-DTB) to label any remaining unoccupied PIN1 active sites.[8][18]
-
Proteins are digested with trypsin.
-
The DTB-labeled peptides are enriched using avidin (B1170675) chromatography.
-
Enriched peptides are analyzed by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine residues that were protected from Sulfopin-DTB labeling by the initial Sulfopin treatment.[8][18]
-
Caption: Workflow for the CITe-Id chemoproteomic method.
2. Reductive Dimethylation Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (rdTOP-ABPP)
This is a complementary method to profile cysteine targets of label-free covalent inhibitors.[18]
-
Protocol Overview:
-
Cells (e.g., MDA-MB-231) are treated with Sulfopin (e.g., 5 µM for 2 hours).[18]
-
Cells are lysed, and the remaining reactive cysteines are labeled with an iodoacetamide-alkyne (IA-yne) probe.[18]
-
A cleavable biotin (B1667282) tag is attached to the IA-yne probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Labeled proteins are enriched on streptavidin beads.
-
On-bead protein digestion is performed, followed by isotopic labeling of peptides via duplex reductive dimethylation.
-
Peptides are released and analyzed by LC-MS/MS to quantify the degree of cysteine occupancy by Sulfopin.[18]
-
Caption: Workflow for the rdTOP-ABPP chemoproteomic method.
Cellular Target Engagement Assay
A competition pull-down assay is used to measure the extent and duration of PIN1 engagement by Sulfopin in cells.[8][12]
-
Protocol Overview:
-
Cells are treated with Sulfopin (e.g., 1 µM) for various durations.[8]
-
Cells are lysed, and the lysates are incubated with the Sulfopin-DTB probe to label any PIN1 not bound by Sulfopin.[8][12]
-
The Sulfopin-DTB-bound proteins are pulled down using streptavidin beads.
-
The amount of pulled-down PIN1 is quantified by Western blotting. A decrease in the amount of pulled-down PIN1 in Sulfopin-treated cells compared to control cells indicates target engagement.
-
Conclusion
Sulfopin is a powerful chemical probe for studying the function of PIN1 and a promising therapeutic lead. Its high selectivity allows for the precise interrogation of PIN1-dependent signaling pathways. Treatment with Sulfopin has a profound impact on the cellular phosphoproteome, affecting hundreds of PIN1 substrates. Notably, the inhibition of PIN1 by Sulfopin leads to the destabilization of the oncoprotein c-Myc and the downregulation of its target genes, providing a clear mechanism for its anti-tumor effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the role of PIN1 and the effects of its inhibition in various biological and disease contexts.
References
- 1. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Covalent Inhibition of the Peptidyl-Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2-OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S-EPMC9119696 - Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo. - OmicsDI [omicsdi.org]
- 18. researchgate.net [researchgate.net]
Decoding the Druggability of the PIN1 Active Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The human peptidyl-prolyl cis-trans isomerase (PIN1) has emerged as a critical regulator in a multitude of cellular processes, acting as a unique molecular switch that translates phosphorylation signals into conformational changes in its substrate proteins. Its dysregulation is intimately linked to the pathogenesis of major human diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease.[1][2][3] This central role has positioned PIN1 as a compelling therapeutic target. This technical guide delves into the druggability of the PIN1 active site, providing a comprehensive overview of inhibitor development, experimental evaluation, and its intricate involvement in cellular signaling.
The PIN1 Active Site: A Hub for Therapeutic Intervention
PIN1 is a two-domain protein, comprising an N-terminal WW domain that recognizes and binds to phosphorylated serine or threonine residues preceding a proline (pSer/Thr-Pro motifs), and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that catalyzes the cis-trans isomerization of this bond.[4][5][6] The active site within the PPIase domain is the focal point for the design of small molecule inhibitors. A key feature of this active site is a highly conserved cysteine residue, Cys113, which has been successfully targeted for the development of potent and selective covalent inhibitors.[7][8] The shallow and relatively flat nature of the substrate-binding pocket, however, has presented challenges for the development of traditional, non-covalent small-molecule inhibitors.[9]
A Landscape of PIN1 Inhibitors
Significant efforts in drug discovery have yielded a diverse array of PIN1 inhibitors, ranging from natural products to rationally designed covalent and non-covalent compounds. These inhibitors vary in their potency, selectivity, and mechanism of action.
Covalent Inhibitors: Targeting the Active Site Cysteine
The nucleophilic nature of Cys113 in the PIN1 active site has been exploited to develop irreversible inhibitors. These compounds typically contain an electrophilic warhead that forms a covalent bond with the thiol group of Cys113, leading to potent and sustained inhibition.[7][8]
| Inhibitor | Type | Ki (apparent) | Target Residue | Key Features |
| BJP-06–005-3 | Covalent (Peptide-based) | 48 nM | Cys113 | Potent, cell-permeable, and highly selective.[7] |
| Sulfopin | Covalent | Nanomolar range | Cys113 | Highly selective, demonstrates in vivo efficacy in Myc-driven tumors.[8] |
| KPT-6566 | Covalent | - | Catalytic Site | Selectively inhibits PIN1 and targets it for degradation.[10] |
| Juglone | Natural Product | - | Cys113 | Lacks selectivity, known to react with other cellular nucleophiles.[7][11] |
Non-Covalent Inhibitors
While challenging to develop due to the topography of the active site, several classes of non-covalent inhibitors have been identified. These compounds typically mimic the pSer/Thr-Pro motif of natural substrates.
| Inhibitor Class | Example Compound(s) | Binding Affinity (Kd/IC50) | Key Features |
| Peptide-based | Ac-Phe-Phe(p)-Pip-Nal-Gln-NH2 | Nanomolar affinity | High affinity, provides structural insights for inhibitor design.[12] |
| Small Molecules | HWH8-33, HWH8-36 | Micromolar inhibitory activity | Identified through high-throughput screening, exhibit anti-proliferative effects.[13] |
| All-trans retinoic acid (ATRA) | - | - | Lacks potency and selectivity for direct PIN1 inhibition.[7] |
Experimental Protocols for Assessing PIN1 Inhibition
The evaluation of PIN1 inhibitors relies on a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Chymotrypsin-Coupled PPIase Isomerase Inhibition Assay
This is a classic spectrophotometric assay to measure the catalytic activity of PIN1.
Principle: The assay utilizes a chromogenic peptide substrate, such as Suc-Ala-pSer-Pro-Phe-pNA, which is only cleaved by chymotrypsin (B1334515) when the peptidyl-prolyl bond is in the trans conformation. PIN1 catalyzes the conversion of the cis to the trans isomer, leading to an increase in absorbance upon cleavage by chymotrypsin. Inhibitors of PIN1 will slow down this rate of conversion.[7]
Detailed Methodology:
-
Reagents: Purified GST-Pin1, Suc-Ala-pSer-Pro-Phe-pNA substrate, chymotrypsin, assay buffer (e.g., 35 mM HEPES pH 7.8, 0.2 mM DTT, 0.1 mg/mL BSA).
-
Pre-incubation: GST-Pin1 is pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 12 hours at 4°C) to allow for binding.[7]
-
Assay Initiation: The reaction is initiated by adding the substrate and chymotrypsin to the enzyme-inhibitor mixture.
-
Data Acquisition: The change in absorbance at 390 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The initial rates of reaction are calculated and plotted against the inhibitor concentration to determine the IC50 or Ki value.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of inhibitors to PIN1.
Principle: The assay measures the ability of a test compound to compete with a fluorescently labeled peptide probe that binds to PIN1. When the fluorescent probe is bound to the larger PIN1 protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When displaced by an inhibitor, the smaller, unbound probe tumbles more rapidly, leading to a decrease in fluorescence polarization.[7]
Detailed Methodology:
-
Reagents: Purified PIN1, a fluorescently labeled peptide probe (e.g., N-terminal fluorescein-labeled peptide Bth-D-phos.Thr-Pip-Nal), assay buffer.
-
Assay Setup: A fixed concentration of PIN1 and the fluorescent probe are incubated with a serial dilution of the test inhibitor in a microplate.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration to calculate the IC50, which can then be converted to a Ki value.
PIN1 in Cellular Signaling: A Double-Edged Sword
PIN1's influence extends across numerous signaling pathways that are fundamental to cellular homeostasis and are frequently hijacked in disease. Its ability to regulate the stability, activity, and localization of key proteins makes it a central node in cellular communication.
The Role of PIN1 in Cancer
In many human cancers, PIN1 is overexpressed and its activity is elevated, contributing to the hallmarks of cancer.[4][14][15] PIN1 promotes oncogenesis by activating oncogenes and inactivating tumor suppressors.
Caption: PIN1's pro-tumorigenic role in cancer signaling.
PIN1's Dichotomous Role in Neurodegeneration
The role of PIN1 in neurodegenerative diseases, particularly Alzheimer's disease, is more complex. While PIN1 expression is often reduced in affected brain regions, its activity is crucial for maintaining the proper function of key neuronal proteins like Tau and Amyloid Precursor Protein (APP).[1][2][16]
Caption: The neuroprotective role of PIN1 in Alzheimer's disease pathology.
A General Workflow for PIN1 Inhibitor Evaluation
The discovery and development of novel PIN1 inhibitors follow a structured workflow, from initial screening to in vivo validation.
Caption: A streamlined workflow for the development of PIN1 inhibitors.
Conclusion and Future Directions
The active site of PIN1 presents a validated and highly promising target for therapeutic intervention in a range of human diseases. The development of potent and selective covalent inhibitors has demonstrated the feasibility of drugging this enzyme. Future efforts will likely focus on the discovery of novel chemical scaffolds, including non-covalent inhibitors with improved cell permeability and selectivity, as well as allosteric modulators that target sites outside the active site. A deeper understanding of the specific PIN1 substrates and signaling pathways dysregulated in different diseases will be crucial for the successful clinical translation of PIN1-targeted therapies. The continued exploration of the PIN1 active site holds the key to unlocking new therapeutic avenues for some of the most challenging human diseases.
References
- 1. Role of the prolyl isomerase Pin1 in protecting against age-dependent neurodegeneration [ideas.repec.org]
- 2. Frontiers | Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease [frontiersin.org]
- 3. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering druggable hotspots on Pin1 via X-ray crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 14. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of PIN1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, signal transduction, and transcription.[1] PIN1 specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, inducing conformational changes that can affect protein stability, localization, and activity.[1] Its overexpression is implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[2] Consequently, the development of potent and selective PIN1 inhibitors is an active area of research.
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of PIN1 inhibitors. The described methods include cell viability assays, a high-content screening assay to monitor downstream signaling events, and a homogenous proximity-based assay to quantify the phosphorylation of a key PIN1 substrate.
PIN1 Signaling Pathway Overview
PIN1 exerts its influence over a multitude of cellular pathways. By catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs, PIN1 can either activate or inhibit the function of its substrate proteins. This regulation is pivotal in pathways such as the Ras/AP-1 and Wnt/β-catenin signaling cascades, where PIN1 activity enhances the transcriptional activity of key oncogenic factors like c-Jun and stabilizes β-catenin.[3] Furthermore, PIN1 plays a role in cell cycle control through its interaction with and stabilization of proteins like Cyclin D1.[4] Inhibition of PIN1 is expected to disrupt these oncogenic signaling networks, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: PIN1 Signaling Pathway and Points of Inhibition.
Data Presentation: In Vitro Efficacy of PIN1 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various PIN1 inhibitors in different cancer cell lines. This data is crucial for selecting appropriate cell lines and inhibitor concentrations for further cell-based assays.
Table 1: IC50 Values of Selected PIN1 Inhibitors in Various Cancer Cell Lines (µM)
| Inhibitor | Ovarian (OVCAR3) | Ovarian (OVCAR5) | Ovarian (SKOV3) | Pancreatic (BxPC3) | Lung (A549) | Colon (HT-29) | Breast (MCF-7) | Prostate (PC3) |
| VS2 | 38 | 66 | 19 | - | - | - | - | - |
| ATRA | ~78 | ~68 | ~114 | - | - | - | - | - |
| HWH8-33 | - | - | - | - | 2.15 ± 0.17 | 1.89 ± 0.23 | 0.98 ± 0.11 | 1.56 ± 0.21 |
| HWH8-36 | - | - | - | - | 1.98 ± 0.15 | 1.67 ± 0.19 | 1.02 ± 0.13 | 1.34 ± 0.18 |
| Juglone | - | - | - | - | - | - | - | - |
*Data compiled from multiple sources.[2][5] Note: ATRA (All-trans retinoic acid) is a known PIN1 inhibitor.[5]
Experimental Protocols
Cell Viability Assays
Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of PIN1 inhibitors. Two common methods are the MTT and CellTiter-Glo® assays.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the PIN1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: MTT Assay Workflow.
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density in 100 µL of culture medium. Incubate overnight.[9]
-
Compound Treatment: Treat cells with serial dilutions of the PIN1 inhibitor as described in the MTT assay protocol.
-
Incubation: Incubate for the desired duration.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[9]
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.[2]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: CellTiter-Glo® Assay Workflow.
High-Content Screening (HCS) Assay for c-Jun Nuclear Translocation
This assay quantifies the effect of PIN1 inhibitors on the nuclear translocation of c-Jun, a downstream target of the Ras/AP-1 pathway regulated by PIN1.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or U2OS) in a 96-well, clear-bottom imaging plate.
-
Compound Treatment: Treat cells with PIN1 inhibitors for a predetermined time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer, then incubate with a primary antibody against c-Jun. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to identify nuclei (DAPI channel) and cell boundaries. Quantify the fluorescence intensity of c-Jun in both the nuclear and cytoplasmic compartments.
-
Data Analysis: Calculate the ratio of nuclear to cytoplasmic c-Jun fluorescence intensity. A decrease in this ratio indicates inhibition of c-Jun nuclear translocation.
Caption: High-Content Screening Workflow.
AlphaLISA® Assay for Tau Phosphorylation
This assay measures the levels of phosphorylated Tau, a known PIN1 substrate, in cell lysates. Inhibition of PIN1 can lead to alterations in the phosphorylation state of Tau.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) and treat with PIN1 inhibitors.
-
Cell Lysis: Lyse the cells using the AlphaLISA® Lysis Buffer.[3]
-
Assay Setup: In a 384-well ProxiPlate®, add cell lysate to each well.
-
Antibody and Bead Incubation: Add a mixture of biotinylated anti-Tau antibody and Acceptor beads conjugated to an anti-phospho-Tau antibody (e.g., targeting Thr217). Incubate for a specified time.[3]
-
Donor Bead Addition: Add Streptavidin-coated Donor beads and incubate in the dark.[10]
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: The AlphaLISA® signal is proportional to the amount of phosphorylated Tau. A decrease in signal may indicate an effect of the PIN1 inhibitor on the Tau phosphorylation pathway.
Caption: AlphaLISA® Assay Workflow.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AlphaLISA SureFire Ultra Human Phospho-Tau (Thr217) Detection Kit, 100 Assay Points | Revvity [revvity.com]
- 4. Inhibition of peptidyl-prolyl cis/trans isomerase Pin1 induces cell cycle arrest and apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 10. A High-throughput Screening Assay for Determining Cellular Levels of Total Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Sulfopin in a Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sulfopin, a potent and selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1, in a competitive fluorescence polarization (FP) assay. This document includes an overview of the underlying principles, detailed experimental protocols, and data presentation guidelines to facilitate the accurate assessment of Pin1 inhibition.
Introduction to Sulfopin and Fluorescence Polarization
Sulfopin is a highly selective covalent inhibitor of Pin1, an enzyme that plays a crucial role in various cellular signaling pathways, including those driving cancer progression.[1] Sulfopin specifically targets the active site cysteine (Cys113) of Pin1, leading to its irreversible inhibition.[1] Its ability to block the function of Pin1 makes it a valuable tool for studying Pin1 biology and a potential therapeutic agent. One key pathway regulated by Pin1 is the c-Myc signaling cascade, where Pin1 stabilizes the phosphorylated, active form of the oncoprotein c-Myc, thereby promoting cell proliferation and survival.[2][3][4][5] By inhibiting Pin1, Sulfopin leads to the downregulation of c-Myc target genes.[1]
Fluorescence Polarization (FP) is a powerful biophysical technique used to study molecular interactions in solution.[6] The principle of FP is based on the observation that when a fluorescently labeled molecule (tracer) is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed.[6] Small, rapidly tumbling molecules depolarize the light significantly, resulting in a low FP signal. Conversely, when the fluorescent tracer binds to a larger molecule, its rotation slows down, leading to a higher FP signal.[6] This change in polarization can be used to monitor binding events and to screen for inhibitors that disrupt these interactions.[7]
Signaling Pathway: Pin1 and c-Myc Regulation
Pin1 plays a critical role in stabilizing the oncoprotein c-Myc. Following phosphorylation of c-Myc on Serine 62 (pS62) by kinases such as ERK or CDKs, Pin1 binds to the pS62-Pro63 motif.[2][4][5] This interaction catalyzes the isomerization of the proline residue, locking c-Myc in a conformation that is resistant to dephosphorylation by protein phosphatase 2A (PP2A).[2][4] This stabilization enhances the transcriptional activity of c-Myc, leading to the expression of genes involved in cell proliferation and survival.[2][4][5] Inhibition of Pin1 by Sulfopin disrupts this stabilization, leading to the dephosphorylation and subsequent degradation of c-Myc, thereby reducing its oncogenic signaling.
References
- 1. The fission yeast Pin1 peptidyl-prolyl isomerase promotes dissociation of Sty1 MAPK from RNA polymerase II and recruits Ssu72 phosphatase to facilitate oxidative stress induced transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Sulfopin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfopin is a potent and selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[1][2][3] Pin1 is overexpressed in many human cancers and plays a crucial role in regulating the stability and activity of numerous oncoproteins, including Myc.[1][2] By covalently binding to the active site cysteine (Cys113) of Pin1, Sulfopin effectively inhibits its enzymatic activity, leading to the downregulation of Myc-driven transcription and subsequent anti-tumor effects.[1][4] These application notes provide a comprehensive overview of the in vivo administration of Sulfopin in mouse models, including its pharmacokinetic profile, recommended dosing regimens, and protocols for assessing target engagement and efficacy.
Data Presentation
Pharmacokinetic and Toxicity Profile of Sulfopin in Mice
| Parameter | Value | Administration Route | Dosing | Mouse Strain | Reference |
| Pharmacokinetics | |||||
| Peak Concentration (cmax) | 11.5 µM | Oral Gavage | 10 mg/kg | Not Specified | [1][4][5] |
| Oral Bioavailability (F%) | 30% | Oral Gavage | 10 mg/kg | Not Specified | [1][4][5] |
| Metabolic Stability (t½ in mouse hepatic microsomes) | 41 min | N/A | N/A | Not Specified | [1] |
| Acute Toxicity | |||||
| Adverse Effects | None Observed | Intraperitoneal (IP) | 10, 20, or 40 mg/kg daily for 2 weeks | Not Specified | [1][4] |
| Weight Loss | None Recorded | Intraperitoneal (IP) | 10, 20, or 40 mg/kg daily for 2 weeks | Not Specified | [1][4] |
| Pathologies (post-mortem) | No readily detectable pathologies | Intraperitoneal (IP) | 10, 20, or 40 mg/kg daily for 2 weeks | Not Specified | [4] |
In Vivo Efficacy of Sulfopin in Mouse Models of Cancer
| Cancer Model | Mouse Strain | Dosing and Administration | Key Findings | Reference |
| Neuroblastoma | Th-MYCN Transgenic Mice | 40 mg/kg, once or twice daily for 7 days (oral) | Significant increase in average survival (10 days for once daily, 28 days for twice daily). | [6] |
| Neuroblastoma | Th-MYCN Genetically Engineered Mouse Model | 40 mg/kg, daily | Significantly reduced tumor initiation and progression; increased overall survival. | [4][5] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Murine Model | 20-40 mg/kg, daily for 27 days (IP) | Inhibited pancreatic cancer progression. | [6] |
Experimental Protocols
Sulfopin Formulation and Administration
Materials:
-
Sulfopin powder
-
Vehicle (e.g., CMC-Na for oral suspension, or a solution of DMSO, PEG300, Tween80, and water for injection)
Oral Administration Protocol:
-
Prepare a homogeneous suspension of Sulfopin in a suitable vehicle like CMC-Na to a final concentration of at least 5 mg/mL.[3]
-
For a 1 mL working solution, add 5 mg of Sulfopin to 1 mL of CMC-Na solution and mix thoroughly.[3]
-
Administer the suspension to mice via oral gavage at the desired dosage.
Intraperitoneal (IP) Injection Protocol:
-
To prepare a 1 mL injectable solution, dissolve 56 mg of Sulfopin in 50 µL of fresh DMSO.[3]
-
Add 400 µL of PEG300 and mix until the solution is clear.[3]
-
Add 50 µL of Tween80 and mix until clear.[3]
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.[3]
-
Administer the solution to mice via IP injection at the desired dosage.
In Vivo Target Engagement Assessment
This protocol utilizes a desthiobiotin-tagged probe, Sulfopin-DTB, to assess the occupancy of Pin1 by Sulfopin in vivo.
Materials:
-
Sulfopin
-
Sulfopin-DTB probe
-
Mouse tissues (e.g., spleen)
-
Lysis buffer
-
Streptavidin beads
-
Western blot reagents
Protocol:
-
Treat mice with either vehicle or Sulfopin at the desired doses (e.g., 10 or 20 mg/kg) via oral gavage for a specified period (e.g., three doses over two days).[4][5]
-
Euthanize the mice and harvest tissues of interest (e.g., spleens).
-
Lyse the tissues and incubate the lysates with Sulfopin-DTB (1 µM) for 1 hour to label any unbound Pin1.[4]
-
Perform a pull-down of the Sulfopin-DTB-bound proteins using streptavidin beads.
-
Analyze the levels of pulled-down Pin1 by Western blot. A reduction in the amount of Pin1 pulled down in the Sulfopin-treated group compared to the vehicle group indicates target engagement.[4]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of PIN1 Targets Following Sulfopin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfopin is a potent and selective covalent inhibitor of the peptidyl-prolyl cis-trans isomerase PIN1.[1][2][3] PIN1 is overexpressed in many cancers and plays a crucial role in regulating the stability and activity of a multitude of proteins involved in cell proliferation, survival, and oncogenesis. By catalyzing the isomerization of specific pSer/Thr-Pro motifs, PIN1 can profoundly impact protein function and downstream signaling pathways.[1][2][4][5] Sulfopin covalently binds to the active site cysteine (C113) of PIN1, leading to its inhibition and subsequent effects on downstream signaling.[3] This application note provides a detailed protocol for the Western blot analysis of key PIN1 targets after treating cancer cells with Sulfopin.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[6][7] This protocol outlines the steps to assess the effect of Sulfopin on the protein levels of established PIN1 targets. Inhibition of PIN1 by Sulfopin is expected to alter the stability and, consequently, the expression levels of these target proteins. This can be visualized and quantified by comparing the protein band intensities between vehicle-treated and Sulfopin-treated cell lysates.
Key PIN1 Targets for Analysis
Several key proteins involved in oncogenic signaling are regulated by PIN1 and are therefore excellent candidates for Western blot analysis following Sulfopin treatment.
-
c-Myc: A well-established PIN1 target, c-Myc is a transcription factor that drives cell proliferation. PIN1 inhibition by Sulfopin has been shown to downregulate c-Myc target genes.[3][8][9][10]
-
Cyclin D1: A critical regulator of the cell cycle, Cyclin D1 levels are often stabilized by PIN1.[2][4][11]
-
p53: A tumor suppressor protein, the stability and activity of which can be influenced by PIN1.[12][13][14]
-
Rb (Retinoblastoma protein): A tumor suppressor involved in cell cycle regulation. The phosphorylation status of Rb, particularly at Ser807/811, is influenced by upstream signaling pathways that can be modulated by PIN1.[15][16][17][18][19]
Experimental Protocols
Cell Culture and Sulfopin Treatment
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HeLa, Jurkat) in appropriate culture dishes and grow to 60-70% confluency.[20]
-
Sulfopin Preparation: Prepare a stock solution of Sulfopin (e.g., 10 mM in DMSO).[20]
-
Treatment: Dilute the Sulfopin stock solution in a complete culture medium to the desired final concentration. Typical concentrations for cell culture experiments range from 0.5 µM to 10 µM.[8][9][21] Include a vehicle control (DMSO) at a concentration equivalent to the highest Sulfopin treatment.
-
Incubation: Treat the cells for a specified time course. A 24 to 48-hour treatment is often sufficient to observe changes in the protein levels of PIN1 targets.[20][21]
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[20]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[20]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[20]
-
Incubate on ice for 30 minutes with occasional vortexing.[20]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[20]
-
Carefully transfer the supernatant (protein lysate) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, to ensure equal loading of protein for each sample.[6][20]
Western Blotting
-
Sample Preparation: Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[22]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][23]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (see Table 1 for recommendations) diluted in blocking buffer overnight at 4°C with gentle agitation.[23][24]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[23][24]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[23][24]
-
Washing: Repeat the washing step as described above.[23][24]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands. Capture the signal using a digital imaging system or X-ray film.[23][24]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).[23]
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Antibody (Clone) | Host Species | Suggested Dilution |
| PIN1 | Rabbit Polyclonal | Rabbit | 1:1000 |
| c-Myc | (9E10) or (D84C12) | Mouse or Rabbit | 1:1000 |
| Cyclin D1 | (92G2) | Rabbit | 1:1000 |
| p53 | (DO-1) or (DO-7) | Mouse | 1:1000 |
| Phospho-Rb (Ser807/811) | (D20B12) | Rabbit | 1:1000 |
| β-actin | (13E5) | Rabbit | 1:2000 |
| GAPDH | (14C10) | Rabbit | 1:2000 |
Table 2: Example of Quantitative Western Blot Data Summary
| Treatment | Target Protein | Normalized Band Intensity (Arbitrary Units) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | c-Myc | 1.00 ± 0.08 | 1.0 |
| Sulfopin (1 µM) | c-Myc | 0.45 ± 0.05 | 0.45 |
| Sulfopin (5 µM) | c-Myc | 0.21 ± 0.03 | 0.21 |
| Vehicle (DMSO) | Cyclin D1 | 1.00 ± 0.12 | 1.0 |
| Sulfopin (1 µM) | Cyclin D1 | 0.62 ± 0.09 | 0.62 |
| Sulfopin (5 µM) | Cyclin D1 | 0.35 ± 0.06 | 0.35 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
PIN1 Signaling Pathway
Caption: PIN1 signaling pathway and the inhibitory action of Sulfopin.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 6. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. medicine.tulane.edu [medicine.tulane.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. PhosphoPlus® Rb (Ser780, Ser807/811) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-Rb (Ser807/811) (D20B12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. ulab360.com [ulab360.com]
- 18. Phospho-RB1 (Ser807/811) antibody (30376-1-AP) | Proteintech [ptglab.co.jp]
- 19. Phospho-Rb (Ser807/811) Antibody (#9308) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Application Note: Determining the Optimal In Vitro Concentration of PIN1 Inhibitor 3
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, proliferation, and apoptosis.[1][2] PIN1 specifically isomerizes phosphorylated serine or threonine residues preceding a proline (pSer/Thr-Pro motifs), inducing conformational changes that can alter protein stability, activity, and localization.[3][4] Due to its overexpression in many human cancers and its role in activating oncogenes and inactivating tumor suppressors, PIN1 has emerged as a promising therapeutic target.[2][5]
This document provides detailed protocols for determining the optimal in vitro concentration of a novel compound, PIN1 Inhibitor 3. The workflow encompasses a biochemical assay to determine direct enzymatic inhibition, a cell-based assay to assess effects on cancer cell viability, and a target engagement assay to confirm interaction with PIN1 in a cellular context.
PIN1 Signaling Pathway Overview
PIN1 acts as a central hub, integrating multiple oncogenic signaling pathways. By catalyzing the isomerization of key phosphoproteins, it can amplify signals that drive cancer progression. For instance, PIN1 enhances the stability and nuclear accumulation of β-catenin and Cyclin D1, and facilitates the transcriptional activity of c-Jun.[3][6] Inhibition of PIN1 is expected to disrupt these pathways, leading to anti-proliferative effects.
Caption: PIN1 integrates oncogenic signals to promote cell proliferation.
Experimental Workflow for Inhibitor Characterization
A hierarchical approach is recommended to efficiently determine the optimal concentration of this compound. The workflow begins with a biochemical assay to measure direct enzyme inhibition (IC50), followed by cell-based assays to determine the effect on cell growth (GI50) and confirm target engagement within the cell.
Caption: Hierarchical workflow for in vitro characterization of this compound.
Protocol 1: PIN1 Enzymatic Inhibition Assay (PPIase Assay)
This protocol describes a chymotrypsin-coupled colorimetric assay to measure the ability of this compound to inhibit the enzymatic activity of PIN1. The assay measures the cis-to-trans isomerization of a synthetic peptide substrate. Only the trans isomer is cleaved by chymotrypsin (B1334515), releasing a chromophore.[2][7]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Recombinant Human PIN1: Dilute to 100 nM in Assay Buffer.
-
Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA). Prepare a 5 mM stock in DMSO.
-
Chymotrypsin: Prepare a 20 mg/mL stock in 1 mM HCl.
-
This compound: Prepare a 10-point, 3-fold serial dilution series in DMSO, starting from 1 mM.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of this compound dilutions or DMSO (vehicle control) to appropriate wells.
-
Add 88 µL of pre-warmed (25°C) Assay Buffer to all wells.
-
Add 5 µL of 100 nM PIN1 solution to all wells except the "no enzyme" control. Add 5 µL of Assay Buffer to the "no enzyme" control.
-
Pre-incubate the plate at 25°C for 30 minutes.
-
Initiate the reaction by adding 5 µL of the substrate/chymotrypsin mixture (prepare fresh by mixing substrate and chymotrypsin stocks to final concentrations of 250 µM and 1 mg/mL respectively in Assay Buffer).
-
Immediately measure the absorbance at 390 nm every 30 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the data by calculating the percent inhibition: % Inhibition = (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)) * 100.
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| This compound (µM) | Absorbance Rate (mOD/min) | % Inhibition |
| 100.000 | 5.2 | 95.1 |
| 33.333 | 6.1 | 91.2 |
| 11.111 | 8.9 | 80.5 |
| 3.704 | 15.4 | 55.3 |
| 1.235 | 28.7 | 10.1 |
| 0.412 | 30.1 | 2.3 |
| 0.137 | 31.5 | -1.5 |
| 0.000 (Vehicle) | 31.2 | 0.0 |
| No Enzyme | 2.1 | N/A |
Protocol 2: Cell-Based Viability Assay
This protocol uses an ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure the effect of this compound on the viability of a cancer cell line known to overexpress PIN1 (e.g., MCF-7 breast cancer). A decrease in ATP levels corresponds to a decrease in metabolically active, viable cells.[8]
Methodology:
-
Cell Culture:
-
Culture MCF-7 cells in appropriate media (e.g., EMEM + 10% FBS + 0.01 mg/mL human recombinant insulin) at 37°C and 5% CO2.
-
-
Assay Procedure (96-well opaque plate format):
-
Seed 5,000 cells per well in 100 µL of media and incubate for 24 hours to allow attachment.
-
Prepare a 9-point, 3-fold serial dilution of this compound in culture media.
-
Remove the old media from the cells and add 100 µL of media containing the inhibitor dilutions or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent viability: % Viability = (Luminescence_inhibitor / Luminescence_vehicle) * 100.
-
Plot % Viability against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Data Presentation:
| This compound (µM) | Luminescence (RLU) | % Viability |
| 50.00 | 1,540 | 4.5 |
| 16.67 | 3,280 | 9.6 |
| 5.56 | 8,950 | 26.2 |
| 1.85 | 17,100 | 50.1 |
| 0.62 | 28,500 | 83.5 |
| 0.21 | 33,100 | 97.0 |
| 0.07 | 34,500 | 101.1 |
| 0.00 (Vehicle) | 34,120 | 100.0 |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[9]
Caption: Principle of CETSA: Ligand binding stabilizes PIN1 against heat.
Methodology:
-
Cell Treatment and Lysis:
-
Culture MCF-7 cells to ~80% confluency.
-
Treat cells with either vehicle (0.1% DMSO) or a supra-GI50 concentration of this compound (e.g., 10 µM) for 4 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Heat Treatment:
-
Aliquot the lysate from each treatment group (Vehicle and Inhibitor) into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. One aliquot from each group should be kept at room temperature as a control.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Separation and Detection:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (containing the soluble protein fraction).
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a primary antibody specific for PIN1. Use a loading control like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensity for PIN1 at each temperature for both vehicle and inhibitor-treated samples.
-
Normalize the intensity of each band to the non-heated control (room temperature) for its respective treatment group.
-
Plot the normalized band intensity (% Soluble PIN1) against temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.
-
Data Presentation:
| Temperature (°C) | % Soluble PIN1 (Vehicle) | % Soluble PIN1 (Inhibitor 3) |
| 40 | 100.0 | 100.0 |
| 43 | 98.5 | 101.2 |
| 46 | 95.1 | 99.8 |
| 49 | 80.2 | 98.1 |
| 52 | 51.5 | 92.3 |
| 55 | 25.3 | 75.4 |
| 58 | 10.1 | 48.9 |
| 61 | 4.2 | 20.1 |
| 64 | 1.5 | 8.7 |
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Sulfopin Treatment in Zebrafish Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zebrafish (Danio rerio) xenograft models have emerged as a powerful in vivo platform for cancer research and drug discovery, offering advantages such as rapid tumor development, optical transparency for real-time imaging, and suitability for higher-throughput screening.[1][2] This document provides a detailed protocol for the application of Sulfopin, a selective, covalent inhibitor of the peptidyl-prolyl isomerase Pin1, in zebrafish xenograft models.[3][4] Pin1 is overexpressed in many human cancers and plays a crucial role in tumorigenesis by activating oncogenes and inactivating tumor suppressors, often through pathways involving MYC.[3][5][6] Sulfopin has been shown to block MYC-driven tumors in vivo, making it a compound of significant interest for cancer therapy research.[6][7] These application notes provide a comprehensive guide for utilizing Sulfopin in zebrafish xenografts to evaluate its anti-tumor efficacy.
Signaling Pathway of Sulfopin Action
Sulfopin exerts its anticancer effects by covalently inhibiting Pin1. Pin1 normally binds to phosphorylated serine/threonine-proline motifs on substrate proteins, inducing conformational changes that can enhance their stability and activity. A key substrate of Pin1 is the oncoprotein MYC (including MYCN). By inhibiting Pin1, Sulfopin prevents the stabilization of MYC, leading to its degradation. This disrupts MYC-driven transcriptional programs that promote cell proliferation and tumor growth.[3][5][8]
Quantitative Data Summary
The following tables summarize the key parameters and results for Sulfopin treatment in zebrafish xenograft models based on published data.
| Parameter | Description | Reference |
| Compound | Sulfopin (PIN1-3) | [7] |
| Target | Peptidyl-prolyl isomerase Pin1 (Covalent inhibitor) | [3][4] |
| In Vitro K | ~17 nM (apparent) | [7] |
| Zebrafish Model | Xenografts of MYCN-driven neuroblastoma | [3][6] |
| Administration Route | Immersion (compound added to embryo medium) | [9] |
| Treatment Concentration | 25 - 100 µM | [7] |
| Observed Effect | Blocks neuroblastoma progression; Reduces tumor initiation and growth. | [3][7] |
Table 1: Summary of Sulfopin Treatment Parameters in Zebrafish.
Experimental Workflow
The overall workflow for testing Sulfopin in a zebrafish xenograft model involves several stages, from the initial preparation of cancer cells to the final analysis of tumor growth.
Detailed Experimental Protocols
This section provides a step-by-step methodology for conducting Sulfopin treatment in a zebrafish xenograft model.
Protocol 1: Preparation of Cancer Cells for Xenotransplantation
-
Cell Culture: Culture human cancer cells (e.g., MYCN-driven neuroblastoma cell lines) under standard conditions.
-
Fluorescent Labeling:
-
Cell Suspension: Resuspend the labeled cells in an appropriate injection buffer (e.g., serum-free media with 1x PBS) at a concentration of approximately 2 x 10^7 cells/mL.[12] Ensure a single-cell suspension by gentle pipetting. Assess viability using a trypan blue exclusion assay.
Protocol 2: Zebrafish Xenotransplantation
-
Embryo Collection: Collect zebrafish embryos and raise them in E3 embryo medium at 28.5°C.
-
Anesthesia: At 2 days post-fertilization (dpf), anesthetize the embryos using 0.003% tricaine.[13]
-
Microinjection:
-
Align the anesthetized embryos on an agarose (B213101) injection plate.
-
Using a microinjector, inject approximately 100-200 cells into the perivitelline space or the yolk sac.[10][13]
-
-
Recovery and Screening: Transfer the injected embryos to fresh E3 medium and incubate at a physiological temperature for the cancer cells (e.g., 32-35°C).[12][14] At 1-day post-injection (dpi), screen the embryos under a fluorescence microscope to select for individuals with a well-defined, consistent tumor mass and to discard any that are dead or malformed.
Protocol 3: Sulfopin Treatment by Immersion
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Sulfopin in DMSO.
-
Treatment Groups: Randomly allocate the selected xenografted embryos into individual wells of a 96-well plate.[9]
-
Drug Administration:
-
Incubation and Media Refreshment: Incubate the embryos at the appropriate temperature (e.g., 32-35°C). The medium should be removed and replaced with a fresh drug or vehicle solution every 24 hours to ensure consistent compound exposure.[9] The total treatment duration is typically 48 to 72 hours.
Protocol 4: Imaging and Data Analysis
-
Image Acquisition:
-
Acquire a baseline image of the fluorescent tumor mass for each embryo at 1 dpi, just before starting the treatment.
-
Acquire a final image at the end of the treatment period (e.g., 3 or 4 dpi).
-
For imaging, anesthetize the embryos and position them laterally on a glass-bottom dish. Use a fluorescence microscope or a confocal microscope to capture images.[10]
-
-
Tumor Growth Quantification:
-
Use image analysis software, such as FIJI/ImageJ, to measure the area of the fluorescent tumor.[10]
-
The change in tumor size for each embryo is calculated by comparing the tumor area at the final timepoint to the baseline area at 1 dpi.
-
-
Statistical Analysis: Compare the change in tumor growth between the Sulfopin-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). The results can be visualized using waterfall plots or box plots to show individual tumor responses and group-level significance.
References
- 1. Comparison of tumor growth assessment using GFP fluorescence and DiI labeling in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zebrafish xenografts in breast cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: Target Engagement Assay for Sulfopin in Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfopin is a highly selective and potent covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[1][2][3] Pin1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer.[2][4][5] Sulfopin covalently modifies the active site nucleophile, Cys113, of Pin1, leading to its irreversible inhibition.[2][4] Verifying the direct interaction of a compound with its intended target in a cellular context is a crucial step in drug discovery. Target engagement assays provide the necessary evidence that a compound reaches and binds to its target within the complex environment of a living cell. This document provides detailed protocols for assessing the target engagement of Sulfopin in live cells, focusing on a competitive pull-down assay using a chemical probe.
Signaling Pathway of Pin1 Inhibition by Sulfopin
Pin1 plays a pivotal role in cancer by activating oncogenes and inactivating tumor suppressors.[4] One of its key downstream targets is the oncoprotein c-Myc.[2] Pin1-mediated isomerization of c-Myc leads to its stabilization and subsequent activation of target genes that promote cell proliferation and tumor growth. Sulfopin, by inhibiting Pin1, prevents the stabilization of c-Myc, leading to the downregulation of c-Myc target genes and a reduction in tumor progression.[2]
Caption: Sulfopin's inhibition of Pin1 and its effect on downstream signaling.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Sulfopin's interaction with its target, Pin1.
| Parameter | Value | Cell Lines | Assay Type | Reference |
| Apparent Ki | 17 nM | - | Fluorescence Polarization | [1][2] |
| Apparent Ki (catalytic) | 211 nM (at 12h) | - | PPIase Assay | [2][6] |
| kinact/Ki | 84 M-1s-1 | - | Fluorescence Polarization | [2][7] |
| Cellular Engagement (EC50) | 0.5 µM | HCT116 | Live Cell Competition Assay | [2][7] |
| Cellular Engagement (EC50) | 1 µM | PATU-8988T | Live Cell Competition Assay | [2][7] |
| Time to Complete Engagement | ~4 hours (at 1 µM) | PATU-8988T | Live Cell Competition Assay | [6][7][8] |
| Duration of Engagement | > 72 hours | PATU-8988T, HCT116 | Live Cell Competition Assay | [2][6][7] |
| IC50 (viability, 5 days) | > 3 µM | 300 cancer cell lines | PRISM platform | [6][7] |
Experimental Protocols
Live-Cell Target Engagement using a Competition Pull-Down Assay
This protocol details a method to assess the cellular target engagement of Sulfopin by competing for Pin1 binding with a desthiobiotin-labeled probe (Sulfopin-DTB).[2][7]
Workflow Overview
Caption: Workflow for the live-cell competition pull-down assay.
Materials:
-
Cancer cell lines (e.g., PATU-8988T, HCT116)
-
Cell culture medium and supplements
-
Sulfopin
-
Sulfopin-desthiobiotin (Sulfopin-DTB) probe
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against Pin1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
DMSO (vehicle control)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Sulfopin (e.g., 0.1, 0.5, 1, 5 µM) or DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 4 hours for dose-response, or various time points for a time-course).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Probe Incubation:
-
Streptavidin Pull-Down:
-
Add pre-washed streptavidin-coated magnetic beads to each lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to capture the Sulfopin-DTB-Pin1 complexes.
-
Wash the beads three times with wash buffer to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Pin1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Expected Results:
A dose-dependent decrease in the amount of pulled-down Pin1 will be observed in the Sulfopin-treated samples compared to the DMSO control. This indicates that Sulfopin has engaged with Pin1 in the live cells, preventing the subsequent binding of the Sulfopin-DTB probe. Complete engagement is typically observed at 0.5-1 µM Sulfopin in HCT116 and PATU-8988T cells, respectively.[2][7]
Alternative and Complementary Assays
While the competitive pull-down assay is a robust method, other techniques can also be employed to study target engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[9][10][11][12][13] An increase in the melting temperature of Pin1 in the presence of Sulfopin would indicate direct binding.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[14][15][16][17] It requires the expression of a NanoLuc®-Pin1 fusion protein and a fluorescent tracer.
-
Chemoproteomics (CITe-Id): This mass spectrometry-based approach can be used to confirm the selectivity of Sulfopin for Pin1 across the entire proteome in an unbiased manner.[6][18]
These advanced techniques can provide complementary information to validate the target engagement and selectivity of Sulfopin in live cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. frontiersin.org [frontiersin.org]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. mdpi.com [mdpi.com]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
Application Notes: Evaluating Cell Viability with PIN1 Inhibitors
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2][3][4] PIN1 functions by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, thereby inducing conformational changes that alter the function, stability, or localization of its substrate proteins.[1][5][6]
PIN1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor clinical prognosis.[2][3][7] It acts as a molecular switch that can amplify oncogenic signaling pathways by activating oncogenes (e.g., c-Myc, NF-κB, β-catenin) and inactivating tumor suppressors (e.g., p53, p73).[1][3][7][8] Consequently, PIN1 has emerged as a promising therapeutic target for cancer treatment.[3][7][9]
Evaluating the efficacy of PIN1 inhibitors requires robust methods to assess their impact on cancer cell viability. Cell viability assays are fundamental tools for quantifying the dose- and time-dependent cytotoxic or cytostatic effects of these inhibitors. It is noteworthy that the effects of PIN1 inhibition on cell viability can be time-dependent, with some potent inhibitors showing minimal impact after short-term exposure but significant reductions in viability after prolonged treatment periods of 6 to 8 days.[5][8]
These application notes provide detailed protocols for two common and reliable methods for assessing cell viability in response to PIN1 inhibitor treatment: the MTT assay and the ATP-based luminescent assay.
PIN1 Signaling in Cell Survival and Apoptosis
PIN1 exerts its influence on cell fate by regulating key proteins in apoptosis and survival pathways. It can inhibit apoptosis by stabilizing anti-apoptotic proteins like Bcl-2 and Mcl-1 or by promoting the degradation of pro-apoptotic proteins like DAXX.[7][10][11] Conversely, PIN1 can also promote apoptosis by stabilizing and activating the tumor suppressors p53 and p73 in response to DNA damage, facilitating the transcription of pro-apoptotic target genes like Bax.[1] This dual role makes the cellular context critical in determining the outcome of PIN1 inhibition.
Quantitative Data Presentation
The effects of a PIN1 inhibitor are typically evaluated by determining its half-maximal inhibitory concentration (IC50) or by assessing the percentage of cell viability across a range of concentrations. Data should be presented clearly to allow for comparison between different cell lines, time points, and compounds.
Table 1: Example Data Summary for a PIN1 Inhibitor (PIN1i-3)
| Cell Line | Tissue of Origin | Treatment Duration (days) | IC50 (µM) | % Viability at 10 µM |
| PATU-8988T | Pancreatic Cancer | 8 | 1.5 | 35% |
| OVCAR3 | Ovarian Cancer | 4 | 5.2 | 60% |
| SKOV3 | Ovarian Cancer | 4 | 8.9 | 72% |
| A549 | Lung Cancer | 8 | 2.3 | 45% |
| MCF-7 | Breast Cancer | 8 | 3.1 | 50% |
Note: Data are hypothetical and for illustrative purposes, based on trends observed for covalent PIN1 inhibitors like BJP-06-005-3 and Sulfopin, which show time- and dose-dependent effects on cell viability.[4][5][8]
Protocols for Cell Viability Assays
The following are detailed protocols for robustly assessing cell viability after treatment with a PIN1 inhibitor.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle The MTT assay is a colorimetric method that measures the metabolic activity of cells.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.
Materials
-
PIN1 inhibitor stock solution (e.g., in DMSO)
-
Cell culture medium
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS, store at -20°C, protected from light)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[13] Include wells with medium only for blank measurements.
-
Incubation: Allow cells to adhere and recover by incubating overnight (or for 6-24 hours) at 37°C in a 5% CO2 incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the PIN1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle control wells (e.g., DMSO at the highest concentration used for the inhibitor).
-
Exposure Period: Incubate the plates for the desired exposure time (e.g., 72 hours, or up to 8 days for some PIN1 inhibitors, replenishing the compound every 48 hours if necessary).[5][14]
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution (to a final concentration of 0.45-0.5 mg/mL) to each well.[13]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or using an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
Principle This assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[15] Upon cell lysis, a provided thermostable luciferase enzyme uses ATP and luciferin (B1168401) to generate a stable luminescent signal that is directly proportional to the number of viable cells in culture.[16][17] This method is highly sensitive, fast, and less prone to artifacts compared to other assays.
Materials
-
PIN1 inhibitor stock solution
-
Cell culture medium
-
Opaque-walled 96-well or 384-well plates (suitable for luminescence)
-
ATP-based assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Orbital plate shaker
-
Luminometer or microplate reader with luminescence detection capability
Protocol
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium. Include control wells.
-
Compound Treatment: Following cell adherence (if applicable), add the PIN1 inhibitor at various concentrations.
-
Exposure Period: Incubate the plate for the desired period (e.g., 48-96 hours or longer) at 37°C and 5% CO2.[4][18]
-
Reagent Preparation: Prepare the assay reagent according to the manufacturer's instructions, ensuring it equilibrates to room temperature before use.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[18]
-
Add a volume of the assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells:
-
% Viability = (Luminescence of Treated Cells / Luminescence of Control Cells) x 100
-
-
References
- 1. ShaPINg Cell Fate Upon DNA Damage: Role of Pin1 Isomerase in DNA Damage-Induced Cell Death and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 4. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 7. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The regulatory role of Pin1 in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. ATP cell viability assay | RE-Place [re-place.be]
- 17. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATP assay [protocols.io]
Application Notes: CRISPR/Cas9 Screening with PIN1 Inhibitor 3 (Sulfopin)
Introduction
The Peptidyl-prolyl cis-trans isomerase, PIN1, is a critical regulator of protein function, catalyzing the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1] This conformational change can significantly alter a substrate protein's activity, stability, and localization.[1] PIN1 is overexpressed in many human cancers and plays a key role in driving tumorigenesis by activating oncogenes and inactivating tumor suppressors.[1] It integrates and amplifies signals from multiple cancer-driving pathways, including Ras/AP-1, Wnt/β-catenin, PI3K/Akt/mTOR, and Notch, making it an attractive target for therapeutic intervention.[2][3][4]
PIN1 inhibitor 3, also known as Sulfopin, is a highly selective and potent covalent inhibitor of PIN1.[5] By combining the use of Sulfopin with a genome-wide CRISPR/Cas9 loss-of-function screen, researchers can systematically identify genes that cooperate with PIN1 inhibition to induce cell death (synthetic lethality) or genes that, when knocked out, confer resistance to the inhibitor. This powerful approach can uncover novel drug targets, elucidate mechanisms of drug resistance, and identify patient populations most likely to respond to PIN1-targeted therapies.
These notes provide a comprehensive workflow and detailed protocols for performing a CRISPR/Cas9 knockout screen to identify genetic modifiers of sensitivity to this compound.
Key Signaling Pathways and Experimental Workflow
To understand the context of the screen, it is essential to visualize both the biological pathways influenced by PIN1 and the experimental steps involved in the screening process.
Figure 1. PIN1 acts as a central hub for multiple oncogenic signaling pathways. This compound blocks its function.
Figure 2. Workflow for a pooled CRISPR/Cas9 knockout screen to identify modifiers of PIN1 inhibitor sensitivity.
Quantitative Data Summary
Successful screening requires well-characterized reagents and produces quantitative outputs. The tables below summarize the properties of this compound and provide an example of expected data from a genetic knockout of PIN1, as well as a template for presenting final screen results.
Table 1: Properties of this compound (Sulfopin)
| Property | Description | Reference |
|---|---|---|
| Mechanism of Action | Covalent inhibitor that targets the catalytic site of PIN1. | [5] |
| Selectivity | Highly selective for PIN1 over other peptidyl-prolyl isomerases. | [5] |
| Potency (Apparent Ki) | ~17 nM | [5] |
| Application | Chemical probe for studying PIN1 biology and as a potential therapeutic agent. Blocks Myc-driven tumors in vivo. |[5] |
Table 2: Example Data from PIN1 CRISPR/Cas9 Viability Assay This table represents data from a competition-based CRISPR/Cas9 assay, demonstrating the mild effect of PIN1 knockout alone on the growth of pancreatic ductal adenocarcinoma (PDAC) cells.[6] This highlights the potential for identifying strong synthetic lethal interactions.
| Cell Line | sgRNAs Targeting PIN1 | Assay Duration (Days) | % GFP Positive Cells (Relative to Day 0) | Growth Defect |
| PATU-8988T-Cas9 | 8 unique sgRNAs | 7 | ~85% | Mild |
| PATU-8988T-Cas9 | 8 unique sgRNAs | 14 | ~70% | Mild |
| PATU-8988T-Cas9 | 8 unique sgRNAs | 21 | ~60% | Mild |
Table 3: Hypothetical Hit Identification from CRISPR Screen with this compound This table illustrates how final screening data is typically presented. "Log2 Fold Change" indicates the change in abundance of sgRNAs targeting a specific gene in the inhibitor-treated versus control population.
| Gene Hit | Gene Function | Log2 Fold Change (Depletion/Enrichment) | p-value | Interpretation |
| Gene A | DNA Damage Repair | -2.8 | 1.2 x 10-8 | Synthetic Lethal: Knockout sensitizes cells to PIN1 inhibition. |
| Gene B | Cell Cycle Checkpoint | -2.1 | 3.5 x 10-7 | Synthetic Lethal: Knockout sensitizes cells to PIN1 inhibition. |
| Gene C | Metabolic Regulation | 1.9 | 8.1 x 10-6 | Resistance Gene: Knockout confers resistance to PIN1 inhibition. |
| Gene D | Drug Efflux Pump | 2.5 | 4.4 x 10-7 | Resistance Gene: Knockout confers resistance to PIN1 inhibition. |
Detailed Experimental Protocols
This section provides a step-by-step methodology for conducting a pooled CRISPR/Cas9 knockout screen with this compound.
Protocol 1: Cell Line Preparation and Quality Control
-
Cell Line Selection: Choose a cancer cell line known to express PIN1.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector expressing Cas9 (e.g., lentiCas9-Blast, Addgene #52962) and selecting with the appropriate antibiotic (e.g., blasticidin).
-
Cas9 Activity Validation: Confirm Cas9 activity using a functional assay, such as transduction with a single sgRNA targeting a non-essential cell surface marker (e.g., CD81) followed by FACS analysis to confirm knockout.
-
This compound Dose-Response: Perform a dose-response curve to determine the IC20-IC50 concentration of this compound for the Cas9-expressing cell line over the planned duration of the screen (e.g., 14 days). This concentration should be high enough to inhibit the target but low enough to allow for the identification of sensitizing mutations.
Protocol 2: Pooled CRISPR Library Transduction
-
Library Amplification & Packaging: Amplify the pooled sgRNA library plasmid and produce high-titer lentivirus using a standard protocol with HEK293T cells.[7]
-
Titer Determination: Determine the lentiviral titer on the target Cas9-expressing cell line.
-
Large-Scale Transduction:
-
Plate a sufficient number of cells to ensure a representation of at least 300-500 cells per sgRNA in the library.[8]
-
Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA integration.[7]
-
After 24-48 hours, begin selection with the appropriate antibiotic for the sgRNA vector (e.g., puromycin).
-
Maintain the cell population at a minimum of 300-500-fold coverage of the library throughout the selection process.
-
Protocol 3: CRISPR Screen Execution
-
Establish Baseline Population: After antibiotic selection is complete (typically 3-7 days), harvest a cell pellet representing the starting sgRNA distribution. This is the "Day 0" or T0 reference sample.[8]
-
Initiate Treatment:
-
Split the remaining cell population into two arms: a vehicle control arm (e.g., DMSO) and a this compound treatment arm.
-
Maintain at least two to three biological replicates for each arm.
-
Continuously culture the cells at the predetermined inhibitor concentration, ensuring the cell population never falls below 300-500-fold library coverage at each passage.
-
-
Screen Duration: Continue the screen for approximately 14-21 days (or ~14 population doublings) to allow for the enrichment or depletion of specific genetic knockouts.[8]
-
Harvest Final Pellets: At the end of the screen, harvest cell pellets from both the control and treatment arms. Ensure the pellet size corresponds to at least 300-500-fold library coverage.
Protocol 4: Sample Processing and Data Analysis
-
Genomic DNA Extraction: Isolate high-quality genomic DNA (gDNA) from the T0 and final timepoint pellets.
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The first PCR amplifies the region containing the sgRNA, and the second PCR adds Illumina sequencing adapters and barcodes for multiplexing.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq). Aim for sufficient read depth to capture at least 200-300 reads per sgRNA.
-
Bioinformatic Analysis:
-
Read Counting: De-multiplex the sequencing data and count the reads for each unique sgRNA in every sample.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Hit Identification: Use statistical packages like MAGeCK or BAGEL to calculate the Log2 Fold Change (LFC) of each sgRNA between the treatment and control samples (or between the final and T0 samples). These tools will rank genes based on the consistent behavior of multiple sgRNAs and provide statistical significance (p-value and FDR).[9]
-
Interpretation:
-
Depleted sgRNAs (Negative LFC) in the inhibitor-treated arm identify synthetic lethal genes.
-
Enriched sgRNAs (Positive LFC) in the inhibitor-treated arm identify resistance-conferring genes.
-
-
-
Hit Validation: Validate top candidate genes from the screen individually using competition assays with 2-3 independent sgRNAs per gene.
References
- 1. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 2. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadinstitute.org [broadinstitute.org]
- 9. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacology Studies Using Sulfopin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sulfopin, a selective and covalent inhibitor of the peptidyl-prolyl isomerase Pin1, in preclinical in vivo pharmacology studies. The following protocols and data have been compiled from published research to facilitate the investigation of Pin1-dependent pharmacology in various disease models.
Introduction to Sulfopin
Sulfopin is a potent and highly selective covalent inhibitor of Pin1, an enzyme that plays a critical role in regulating the function of numerous proteins involved in cell signaling and oncogenesis by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs.[1][2][3] By covalently binding to the active site cysteine (Cys113) of Pin1, Sulfopin effectively blocks its enzymatic activity.[1][4] This inhibition leads to the downregulation of key oncogenic pathways, most notably the c-Myc and MYCN signaling axes, making Sulfopin a valuable tool for studying cancer biology and a potential therapeutic agent.[1][3][5][6] Sulfopin has demonstrated efficacy in reducing tumor initiation and progression in murine and zebrafish models of neuroblastoma and pancreatic cancer.[1][3][6]
Mechanism of Action: Pin1-Myc Signaling Pathway
Sulfopin's primary mechanism of action involves the inhibition of Pin1, which in turn leads to the destabilization and reduced transcriptional activity of the oncoprotein Myc. Pin1 normally binds to and isomerizes phosphorylated Myc, a process that enhances its stability and oncogenic function. By inhibiting Pin1, Sulfopin disrupts this interaction, leading to Myc degradation and the downregulation of its target genes.
Caption: Sulfopin covalently inhibits Pin1, preventing the stabilization of phosphorylated c-Myc/MYCN, leading to its degradation and the downregulation of target genes.
In Vivo Study Protocols
Formulation and Administration
Sulfopin can be formulated for both oral (p.o.) and intraperitoneal (i.p.) administration. The choice of formulation depends on the experimental design and desired pharmacokinetic profile.
Table 1: Sulfopin Formulation for In Vivo Studies
| Component | Formulation for Oral Gavage (Aqueous) | Formulation for Intraperitoneal Injection (Oil-based) |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | 5% DMSO, 95% Corn Oil |
| Preparation | Dissolve Sulfopin in DMSO first. Add PEG300 and mix. Add Tween80 and mix. Finally, add ddH₂O to the final volume. | Dissolve Sulfopin in DMSO first. Add corn oil to the final volume and mix well. |
| Note | The mixed solution should be used immediately for optimal results.[7] | The mixed solution should be used immediately for optimal results.[7] |
Pharmacokinetic Profile
Sulfopin exhibits favorable pharmacokinetic properties for in vivo studies.
Table 2: Pharmacokinetic Parameters of Sulfopin in Mice
| Parameter | Value | Administration Route | Reference |
| Dose | 10 mg/kg | Oral (p.o.) | [4][5][8] |
| Cmax (average) | 11.5 µM | Oral (p.o.) | [4][5][8] |
| Oral Bioavailability (F%) | 30% | Oral (p.o.) | [4][5][8] |
| Metabolic Stability (T½ in mouse hepatic microsomes) | 41 min | N/A | [4][5][8] |
Toxicity Assessment
Acute toxicity studies in mice have shown that Sulfopin is well-tolerated at therapeutic doses.
Protocol 1: Acute Toxicity Study
-
Animal Model: Healthy mice.
-
Dosing: Administer Sulfopin daily via intraperitoneal (i.p.) injection for two weeks at doses of 10, 20, or 40 mg/kg.[4][5][8]
-
Monitoring: Record body weight daily and observe for any adverse effects.[5][8]
-
Endpoint: At the end of the study, perform a post-mortem examination to assess for any detectable pathologies.[5][8]
-
Expected Outcome: No significant adverse effects or weight loss are expected at these doses.[5][8]
Target Engagement
Confirming that Sulfopin is engaging with its target, Pin1, in vivo is crucial for interpreting efficacy studies. This can be achieved using a competitive pull-down assay with a desthiobiotin-labeled Sulfopin probe (Sulfopin-DTB).
Caption: Workflow for assessing in vivo target engagement of Sulfopin using a competitive pull-down assay.
Protocol 2: In Vivo Target Engagement Assay
-
Animal Dosing: Treat mice with vehicle or Sulfopin at desired doses (e.g., 10 or 20 mg/kg) via oral gavage. A typical regimen involves three doses over two days.[4][5][8]
-
Tissue Collection: At the end of the treatment period, euthanize the mice and harvest relevant tissues, such as the spleen.[5][8]
-
Lysate Preparation: Lyse the collected tissues to extract proteins.
-
Competitive Pull-down:
-
Incubate the tissue lysates with a desthiobiotin-labeled probe, Sulfopin-DTB.
-
Perform a pull-down using streptavidin beads to capture the probe-bound proteins.
-
-
Western Blot Analysis: Elute the captured proteins and analyze the levels of Pin1 by Western blot.
-
Data Interpretation: A reduction in the amount of Pin1 pulled down in the Sulfopin-treated group compared to the vehicle group indicates target engagement. Effective Pin1 engagement has been observed at 20 mg/kg.[5][8]
Efficacy Studies in Cancer Models
Sulfopin has been shown to inhibit tumor growth in various preclinical cancer models. A dose of 40 mg/kg is often used in mouse experiments to ensure complete Pin1 engagement.[1][5][8]
Table 3: Dosing Regimens for In Vivo Efficacy Studies
| Tumor Model | Animal Model | Sulfopin Dose | Administration Route & Schedule | Outcome | Reference |
| Neuroblastoma | Th-MYCN Transgenic Mice | 40 mg/kg | Oral (p.o.), once or twice daily for 7 days | Increased survival | [9] |
| Pancreatic Cancer | Murine Model | 20-40 mg/kg | Intraperitoneal (i.p.), daily for 27 days | Inhibited tumor progression | [9] |
| Neuroblastoma | Zebrafish (MYCN-driven) | 25-100 µM in water | N/A | Blocked tumor initiation and progression | [8][9] |
Protocol 3: General Efficacy Study in a Xenograft or Transgenic Mouse Model
-
Animal Model: Use an appropriate mouse model, such as transgenic mice (e.g., Th-MYCN for neuroblastoma) or immunodeficient mice with tumor xenografts.[1]
-
Tumor Initiation: Allow tumors to establish to a palpable size (e.g., 4-5 mm in diameter).[8]
-
Group Allocation: Randomize mice into treatment and control (vehicle) groups.
-
Dosing: Administer Sulfopin or vehicle according to the regimens described in Table 3. A dose of 40 mg/kg is recommended to ensure complete target engagement.[1][8]
-
Tumor Monitoring: Measure tumor volume regularly (e.g., with calipers) and monitor animal body weight and overall health.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor size limit, study duration).
-
Analysis: Compare tumor growth inhibition and survival rates between the treatment and control groups.
Summary and Conclusion
Sulfopin is a valuable chemical probe for investigating Pin1 biology in vivo. It demonstrates good oral bioavailability and target engagement in animal models. The protocols outlined above provide a framework for conducting in vivo pharmacology studies to assess the toxicity, target engagement, and efficacy of Sulfopin. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. S-EPMC9119696 - Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo. - OmicsDI [omicsdi.org]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing PIN1 Enzymatic Activity with an Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro motif).[1][2] This isomerization acts as a molecular switch, regulating the conformation and function of numerous proteins involved in critical cellular processes, including cell cycle progression, apoptosis, and signal transduction.[2][3] Overexpression or hyperactivity of PIN1 has been implicated in various diseases, most notably cancer, making it a promising therapeutic target.[4][5] Therefore, the identification and characterization of PIN1 inhibitors are of significant interest in drug discovery.
These application notes provide detailed protocols for assessing the enzymatic activity of PIN1 and for determining the potency of PIN1 inhibitors. Two common methods are described: a chymotrypsin-coupled spectrophotometric assay and a fluorescence polarization-based competition assay.
Principle of PIN1 Inhibition
PIN1 inhibitors can act through various mechanisms, but they generally function by binding to the active site of the enzyme, thereby preventing the substrate from binding and being isomerized. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of PIN1 by 50%.[6]
Caption: Principle of PIN1 competitive inhibition.
Protocol 1: Chymotrypsin-Coupled Spectrophotometric Assay
This assay relies on the principle that the protease chymotrypsin (B1334515) can only cleave a specific peptide substrate when the pSer/Thr-Pro bond is in the trans conformation. PIN1 catalyzes the conversion of the cis form of the substrate to the trans form, which is then cleaved by chymotrypsin, releasing a chromogenic molecule (p-nitroaniline, pNA) that can be measured spectrophotometrically.
Experimental Workflow
Caption: Workflow for the chymotrypsin-coupled PIN1 assay.
Materials and Reagents
| Reagent | Stock Concentration | Working Concentration | Vendor Example |
| Recombinant Human PIN1 | 1 mg/mL | 50-100 nM | Boster Bio PROTQ13526 |
| PIN1 Substrate (Suc-AEPF-pNA) | 10 mM in DMSO | 50 µM | Bachem 4022496 |
| α-Chymotrypsin | 10 mg/mL in 1 mM HCl | 0.5 mg/mL | Sigma-Aldrich C4129 |
| Test Inhibitor (e.g., Juglone) | 10 mM in DMSO | Serial Dilutions | Sigma-Aldrich H47003 |
| Assay Buffer (HEPES) | 1 M, pH 7.8 | 50 mM HEPES, 100 mM NaCl | - |
| 96-well microplate | - | - | Greiner Bio-One 655001 |
| Microplate Spectrophotometer | - | - | - |
Experimental Protocol
-
Reagent Preparation:
-
Prepare the Assay Buffer (50 mM HEPES, pH 7.8, 100 mM NaCl).
-
Dilute recombinant PIN1 in Assay Buffer to the desired working concentration.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
Dilute the PIN1 substrate in Assay Buffer.
-
Prepare the chymotrypsin solution in 1 mM HCl.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test Wells: 10 µL of serially diluted inhibitor and 10 µL of diluted PIN1.
-
Positive Control (100% activity): 10 µL of Assay Buffer (with DMSO at the same concentration as the inhibitor solvent) and 10 µL of diluted PIN1.
-
Negative Control (0% activity): 20 µL of Assay Buffer.
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the PIN1 substrate solution to all wells.
-
Add 30 µL of the chymotrypsin solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate spectrophotometer.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the Negative Control wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance_Test_Well / Absorbance_Positive_Control)] * 100
-
-
Determine IC50:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope in software like GraphPad Prism) to determine the IC50 value.
-
| Sample Type | PIN1 | Inhibitor (Varying Conc.) | Assay Buffer | Substrate | Chymotrypsin |
| Test Wells | + | + | + | + | + |
| Positive Control | + | - | + | + | + |
| Negative Control | - | - | + | + | + |
Protocol 2: Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled peptide probe to PIN1.[6] Small, unbound fluorescent probes tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PIN1 enzyme, the probe's tumbling is restricted, leading to an increase in fluorescence polarization.[7] A competitive inhibitor will displace the fluorescent probe from PIN1, causing a decrease in the fluorescence polarization signal.[6]
Experimental Workflow
Caption: Workflow for the Fluorescence Polarization PIN1 assay.
Materials and Reagents
| Reagent | Stock Concentration | Working Concentration | Vendor Example |
| Recombinant Human PIN1 | 1 mg/mL | 50-100 nM | Boster Bio PROTQ13526 |
| Fluorescently Labeled Peptide Probe | 1 mM in DMSO | 10-50 nM | Custom Synthesis |
| Test Inhibitor (e.g., ATRA) | 10 mM in DMSO | Serial Dilutions | Sigma-Aldrich R2625 |
| FP Assay Buffer | 1 M Tris, pH 7.5 | 20 mM Tris, 75 mM NaCl | - |
| 96-well or 384-well black microplate | - | - | Corning 3571 |
| Microplate reader with FP capability | - | - | - |
Experimental Protocol
-
Reagent Preparation:
-
Prepare FP Assay Buffer (e.g., 20 mM HEPES pH 7.5, 75 mM NaCl).[8]
-
Dilute recombinant PIN1 and the fluorescent probe in FP Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in FP Assay Buffer.
-
-
Assay Setup:
-
In a black, flat-bottom microplate, add the following to each well:
-
Test Wells: 10 µL of serially diluted inhibitor, 10 µL of diluted PIN1, and 10 µL of fluorescent probe.
-
Positive Control (Maximum Polarization): 10 µL of FP Assay Buffer (with DMSO), 10 µL of diluted PIN1, and 10 µL of fluorescent probe.
-
Negative Control (Minimum Polarization): 20 µL of FP Assay Buffer (with DMSO) and 10 µL of fluorescent probe.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in mP units) using a plate reader equipped with appropriate filters for the fluorophore used.
-
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - ((mP_Test_Well - mP_Negative_Control) / (mP_Positive_Control - mP_Negative_Control))] * 100
-
-
Determine IC50:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
| Sample Type | PIN1 | Inhibitor (Varying Conc.) | FP Assay Buffer | Fluorescent Probe |
| Test Wells | + | + | + | + |
| Positive Control | + | - | + | + |
| Negative Control | - | - | + | + |
Summary of Inhibitor Potency Data
The results from these assays can be summarized to compare the potency of different inhibitors.
| Inhibitor | Assay Type | IC50 (µM) |
| Compound A | Chymotrypsin-Coupled | 5.2 |
| Compound B | Chymotrypsin-Coupled | 12.8 |
| Compound C | Fluorescence Polarization | 2.1 |
| Juglone (Ref) | Chymotrypsin-Coupled | 0.9 |
| ATRA (Ref) | Fluorescence Polarization | 33.2[4][9] |
Note: The choice of assay can influence the obtained IC50 value due to differences in assay conditions and principles. It is important to be consistent when comparing inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl isomerase Pin1 acts as a switch to control the degree of substrate ubiquitylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
Application Notes and Protocols for Long-Term Cell Culture with PIN1 Inhibitor 3 (Sulfopin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl isomerase PIN1 is a critical regulator of numerous cellular signaling pathways, and its overexpression is implicated in a variety of cancers. PIN1 catalyzes the cis-trans isomerization of phosphorylated serine/threonine-proline motifs in a wide range of proteins, thereby modulating their activity, stability, and subcellular localization. Inhibition of PIN1 has emerged as a promising therapeutic strategy for cancer. PIN1 inhibitor 3, also known as Sulfopin, is a highly selective and covalent inhibitor of PIN1. These application notes provide detailed protocols for the long-term in vitro culture of cancer cell lines with Sulfopin to assess its effects on cell viability, proliferation, and key signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of long-term treatment with this compound (Sulfopin) on the viability of various cancer cell lines. Data has been compiled from preclinical studies.
Table 1: Effect of Long-Term Sulfopin Treatment on PATU-8988T Pancreatic Cancer Cell Viability
| Treatment Duration | Sulfopin Concentration (1 µM) | Cell Viability (% of Control) |
| Day 6 | Sulfopin | ~75% |
| Day 8 | Sulfopin | ~60% |
| *Data is estimated from graphical representations in published studies.[1][2][3] |
Table 2: Anti-proliferative Effects of Sulfopin on Various Cancer Cell Lines after 8 Days
| Cell Line | Cancer Type | Sulfopin Concentration | Approximate % Inhibition |
| MDA-MB-468 | Breast Cancer | 2.5 µM | 60-70% |
| NGP | Neuroblastoma | 2.5 µM | 40-50% |
| NBL-S | Neuroblastoma | 2.5 µM | 30-40% |
| Kuramochi | Ovarian Cancer | 2.5 µM | 20-30% |
| *Data is estimated from graphical representations in published studies.[4][5] |
Key Signaling Pathways Modulated by PIN1
PIN1 inhibition by Sulfopin can impact several oncogenic signaling pathways.[1][5] The following diagram illustrates the central role of PIN1 in regulating these pathways.
Caption: PIN1's role in key oncogenic and tumor suppressor pathways.
Experimental Workflow for Long-Term Inhibition Studies
A general workflow for conducting long-term cell culture experiments with this compound (Sulfopin) is outlined below.
Caption: General workflow for long-term cell culture with this compound.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (CCK-8)
This protocol is designed to assess the effect of long-term Sulfopin treatment on cell viability.
Materials:
-
Cancer cell line of interest (e.g., PATU-8988T, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Sulfopin)
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 500-1000 cells/well) in 100 µL of complete medium. Prepare multiple plates for different time points (e.g., Day 0, 2, 4, 6, 8).
-
Adherence: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.
-
Inhibitor Preparation: Prepare a stock solution of Sulfopin in DMSO. Dilute the stock solution in complete medium to the desired final concentrations (e.g., 1 µM, 2.5 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: After 24 hours of adherence, carefully remove the medium and add 100 µL of medium containing the appropriate concentration of Sulfopin or vehicle control.
-
Media Refreshment: Every 48 hours, carefully aspirate the medium and replace it with 100 µL of fresh medium containing the inhibitor or vehicle control.[1][2]
-
Viability Assessment: At each desired time point (e.g., Day 2, 4, 6, 8), add 10 µL of CCK-8 reagent to each well of one plate.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the absorbance of treated cells to the vehicle control to determine the percent viability.
Protocol 2: Long-Term Colony Formation Assay
This assay evaluates the effect of continuous Sulfopin treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Sulfopin)
-
DMSO (vehicle control)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates with 2 mL of complete medium.
-
Adherence and Initial Treatment: Allow cells to adhere for 24 hours, then replace the medium with fresh medium containing Sulfopin or vehicle control.
-
Long-Term Culture and Treatment: Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days. Every 2-3 days, replace the medium with fresh medium containing the appropriate treatment.
-
Colony Fixation: After the incubation period, wash the wells twice with PBS. Carefully add 1 mL of 4% paraformaldehyde or ice-cold methanol (B129727) to each well and incubate for 15 minutes at room temperature to fix the colonies.
-
Staining: Remove the fixative and add 1 mL of 0.5% Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing and Drying: Gently wash the plates with water until the background is clear. Allow the plates to air dry completely.
-
Colony Counting: Scan or photograph the plates. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Compare the number of colonies in the Sulfopin-treated wells to the vehicle control wells to determine the effect on colony formation.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for assessing changes in the expression or phosphorylation of key proteins in pathways regulated by PIN1 after long-term Sulfopin treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Sulfopin)
-
DMSO (vehicle control)
-
6-well or 10 cm plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIN1, anti-c-Myc, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well or 10 cm plates and allow them to adhere. Treat the cells with Sulfopin or vehicle control for the desired long-term duration (e.g., 6-8 days), refreshing the media and inhibitor every 48 hours.
-
Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
References
Application Notes and Protocols for Studying Myc-Driven Tumors Using Sulfopin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sulfopin, a potent and selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1, to investigate and target Myc-driven malignancies. The following sections detail the mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.
Introduction
The Myc family of oncoproteins (c-Myc, N-Myc) are critical drivers of cellular proliferation and are frequently deregulated in a wide range of human cancers. Their direct inhibition has proven challenging, making the exploration of upstream regulators a promising therapeutic strategy. Pin1, a peptidyl-prolyl isomerase, is overexpressed in many cancers and acts as a key positive regulator of Myc activity and stability.[1][2] Sulfopin is a first-in-class, covalent inhibitor of Pin1 that has demonstrated significant preclinical efficacy in blocking the growth of Myc-driven tumors, making it a valuable tool for cancer research and drug development.[1][2][3][4][5][6]
Mechanism of Action
Sulfopin covalently modifies Cys113 in the active site of Pin1, leading to its irreversible inhibition.[6][7] By inhibiting Pin1, Sulfopin disrupts the post-translational regulation of Myc. Pin1 typically isomerizes the phosphorylated Ser62-Pro63 motif of Myc, which stabilizes the oncoprotein and enhances its transcriptional activity.[2] Inhibition of Pin1 by Sulfopin leads to a downregulation of Myc-dependent transcriptional programs, even though it can paradoxically lead to an increase in total Myc protein levels.[1] This suggests that while Myc protein may accumulate, its ability to drive the expression of target genes is significantly impaired.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of Sulfopin in the context of Myc-driven tumors.
Table 1: In Vitro Activity of Sulfopin
| Parameter | Value | Cell Line/System | Reference |
| Apparent Ki | 17 nM | Biochemical Assay | [8] |
| Apparent Ki (PPIase assay) | 211 nM (at 12 h) | Biochemical Assay | [2] |
| Cellular Pin1 Engagement (IC50) | ~0.1 µM | HCT116 cells | [6] |
| Cellular Pin1 Engagement (IC50) | ~0.5 µM | PATU-8988T cells | [6] |
| Effect on Cell Viability (IC50) | > 3 µM (5-day treatment) | 300 human cancer cell lines (PRISM platform) | [2] |
| Effect on Myc Reporter Activity | Significant reduction at 2 µM (48 h) | HEK293 cells | [2][9] |
| Downregulated Genes in Mino B cells | 206 genes (at 1 µM, 6 h) | Mino B cells | [1][9] |
Table 2: In Vivo Efficacy of Sulfopin
| Animal Model | Treatment Regimen | Outcome | Reference |
| MYCN-driven Neuroblastoma (Zebrafish) | 25-100 µM | Blocked tumor initiation and progression | [8] |
| MYCN-driven Neuroblastoma (Murine) | 40 mg/kg; p.o.; QD/BID for 7 days | Regressed neuroblastoma, increased survival | [8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) (Murine) | 20-40 mg/kg; i.p.; daily for 27 days | Inhibited pancreatic cancer progression | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Sulfopin and a typical experimental workflow for its use.
Caption: Sulfopin inhibits Pin1, disrupting Myc regulation.
Caption: Experimental workflow for evaluating Sulfopin.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Sulfopin on Myc-driven tumors.
Cell Viability and Proliferation Assay
This protocol is adapted for a 96-well plate format and can be used with adherent or suspension cell lines.
Materials:
-
Myc-driven cancer cell lines (e.g., Mino B, PATU-8988T, MDA-MB-468)[2][6]
-
Appropriate cell culture medium and supplements
-
Sulfopin (and inactive control, e.g., Sulfopin-AcA)[2]
-
DMSO (for stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume growth for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of Sulfopin in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 to 10 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Sulfopin. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 48, 72, 96 hours). For longer-term studies (6-8 days), replenish the medium with fresh Sulfopin every 48 hours.[2]
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value.
Western Blotting for Protein Expression
This protocol allows for the analysis of Pin1, Myc, and downstream target protein levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pin1, anti-c-Myc, anti-p-IRAK1 (Thr209), anti-GAPDH/β-actin)[10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Sulfopin as described above. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Studies in a Murine Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of Sulfopin. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Myc-driven cancer cells
-
Sulfopin
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm3). Randomize mice into treatment and control groups.
-
Drug Administration: Administer Sulfopin (e.g., 40 mg/kg) or vehicle to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., once or twice daily).[8]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width2)/2).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups. Survival analysis can also be performed.
Conclusion
Sulfopin is a powerful and selective chemical probe for investigating the role of Pin1 in Myc-driven cancers.[1][4][6] The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of Pin1 inhibition and to further elucidate the complex regulatory networks governed by Myc. The modest effects on cell viability in short-term 2D cultures highlight the importance of employing long-term assays and in vivo models to fully appreciate the anti-tumor activity of Sulfopin.[1][2][6]
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. S-EPMC9119696 - Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo. - OmicsDI [omicsdi.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PIN1 Inhibitor 3 Efficacy
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PIN1 Inhibitor 3 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: PIN1 is a peptidyl-prolyl cis-trans isomerase (PPIase) that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins.[1][2] This conformational change can alter a protein's activity, stability, or localization.[3][4] this compound is designed to bind to the active site of PIN1, preventing it from interacting with its substrates and thereby disrupting downstream signaling pathways involved in cell cycle progression and oncogenesis.[4][5] Some covalent inhibitors have also been shown to induce the degradation of the PIN1 protein itself.[6][7]
Q2: In which cellular pathways is PIN1 involved? A2: PIN1 is a key regulator in numerous cellular processes and signaling pathways.[8][9] It plays a significant role in modulating the function of proteins involved in cell cycle control, apoptosis, and cellular transformation.[9] Key oncogenic pathways regulated by PIN1 include the PI3K/Akt/mTOR, Ras/AP-1, Wnt/β-catenin, and Notch signaling pathways.[9][10][11] By regulating these pathways, PIN1 can simultaneously activate oncoproteins and inactivate tumor suppressors.[3][5]
Q3: Which cell lines are most suitable for studying the effects of this compound? A3: The choice of cell line is critical. PIN1 is frequently overexpressed in a wide variety of human cancers, including breast, prostate, lung, and gastric cancers, and this overexpression often correlates with poor prognosis.[5][8][12] Therefore, cancer cell lines derived from these tissues are often sensitive to PIN1 inhibition. It is recommended to use cell lines with confirmed high endogenous expression of PIN1. Conversely, using a cell line with low or deficient PIN1 expression can serve as a negative control.[12]
Q4: What are the expected downstream effects of successful PIN1 inhibition? A4: Effective inhibition of PIN1 should lead to predictable changes in its downstream targets. For example, PIN1 is known to stabilize proteins like Cyclin D1 and β-catenin and inactivate tumor suppressors like p53.[2][3][10] Therefore, successful inhibition by this compound should result in decreased levels of Cyclin D1, reduced nuclear β-catenin, and potential cell cycle arrest, often at the G2/M phase.[12][13] This can lead to decreased cell proliferation and, in some cases, induction of apoptosis.[9][13]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low or No Observed Efficacy (e.g., no change in cell viability or target protein levels)
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 value in your specific cell line. A typical starting range could be from 0.1 µM to 20 µM.[14] |
| Insufficient Incubation Time | The time required to observe an effect depends on the endpoint being measured. Direct enzymatic inhibition may be rapid, but downstream effects like changes in protein levels or cell viability often require longer incubation periods (e.g., 24, 48, or even 72 hours).[12][15] |
| Poor Cell Permeability | Some PIN1 inhibitors, particularly those mimicking the phosphorylated substrate, exhibit poor cell permeability.[6][16][17] If this is suspected, consider alternative delivery methods or ensure the inhibitor is formulated for cellular assays. |
| Inhibitor Instability or Degradation | Ensure the stock solution is stored correctly (typically at -20°C or -80°C, protected from light) and avoid multiple freeze-thaw cycles.[14] Prepare fresh working solutions from the stock for each experiment. Some inhibitors have poor stability in media or microsomes.[7] |
| Low PIN1 Expression in Cell Line | Verify the endogenous expression level of PIN1 in your chosen cell line using Western blot or qPCR. If expression is low, the effect of the inhibitor will be minimal. Consider switching to a cell line known for high PIN1 expression (e.g., various breast or pancreatic cancer cell lines).[6][12] |
| Cell Line Resistance | The specific genetic background of a cell line may confer resistance to PIN1 inhibition. It can be useful to test the inhibitor in a different, sensitive cell line as a positive control.[15] |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Recommended Solution |
| Inhibitor Lacks Specificity | Many early PIN1 inhibitors, like Juglone, are known to have off-target effects.[16] To confirm that the observed phenotype is due to PIN1 inhibition, consider using a structurally unrelated PIN1 inhibitor as a comparison or performing a rescue experiment by overexpressing PIN1. A more definitive control is to use siRNA/shRNA to knock down PIN1 and see if it phenocopies the inhibitor's effect.[2] |
| High Inhibitor Concentration | Using concentrations significantly above the IC50 value can lead to non-specific effects. Stick to the lowest effective concentration determined from your dose-response curve. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is kept at a low, non-toxic level (typically ≤ 0.5%, ideally ≤ 0.1%).[14] Always include a vehicle-only control. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Cell Culture | Use cells within a consistent and narrow passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment. Cell confluency can also significantly impact results; seed cells at a uniform density for all experiments.[14] |
| Inconsistent Compound Preparation | Always prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes to ensure accurate dilutions.[14] |
Quantitative Data
The efficacy of PIN1 inhibitors can vary significantly based on their chemical structure and the assay conditions. The table below provides a comparison of reported IC50 values for several known PIN1 inhibitors, along with hypothetical data for this compound for context.
Table 1: Comparative In Vitro Efficacy of Various PIN1 Inhibitors
| Inhibitor | Target(s) | IC50 / Kᵢ | Assay Type | Reference(s) |
| Juglone | PIN1 (non-specific) | ~1.5 µM (IC50) | PPIase Activity | [16] |
| KPT-6566 | PIN1 (covalent) | 640 nM (IC50) | PPIase Activity | [18] |
| BJP-06-005-3 | PIN1 (covalent) | 48 nM (Kᵢ) | PPIase Activity | [7] |
| Sulfopin | PIN1 (covalent) | 17 nM (Kᵢ) | PPIase Activity | [18] |
| This compound (Hypothetical) | PIN1 | ~50-100 nM (IC50) | PPIase Activity | N/A |
Experimental Protocols
Protocol 1: Determining Cellular Efficacy via Cell Viability (MTS/MTT Assay)
This protocol outlines how to perform a dose-response experiment to determine the concentration of this compound that inhibits cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HGC-27, MKN45)[2]
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate overnight to allow for attachment.[14]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to create a range of working concentrations (e.g., 20 µM, 10 µM, 5 µM, down to 0 µM as a vehicle control). Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.2%).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
Viability Measurement: Add the MTS/MTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results to generate a dose-response curve and calculate the IC50 value.[19]
Protocol 2: Western Blot for Downstream Target Modulation (Cyclin D1)
This protocol is used to verify that this compound engages its target in cells by measuring the levels of a known downstream protein, Cyclin D1.[2]
Materials:
-
6-well cell culture plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-Cyclin D1, anti-PIN1, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the effective concentration of this compound (determined from Protocol 1) and a vehicle control for 24-48 hours.[14]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the expression of Cyclin D1 to the loading control (β-actin or GAPDH) to determine the relative change in protein expression.[14] A decrease in Cyclin D1 levels in inhibitor-treated cells indicates successful target engagement.
Visual Guides and Diagrams
Caption: PIN1 enhances the Ras/MAPK pathway by stabilizing key proteins like Raf and Cyclin D1.[10][11]
Caption: General experimental workflow for testing the efficacy of this compound in cells.
Caption: A decision tree to diagnose potential causes of low efficacy for this compound.
References
- 1. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 6. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 12. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 13. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
Sulfopin In Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Sulfopin dosage for in vivo studies. The information is presented in a question-and-answer format to directly address potential challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Sulfopin and what is its mechanism of action?
Sulfopin is a highly selective and potent covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[1][2][3] Pin1 is an enzyme that specifically isomerizes phosphorylated serine/threonine-proline motifs in a variety of proteins.[4][5][6] By inhibiting Pin1, Sulfopin can modulate the function of numerous proteins involved in cellular signaling, including those that play a critical role in cancer development and progression. A key target of Pin1 is the oncoprotein c-Myc; Sulfopin has been shown to downregulate c-Myc target genes, thereby blocking Myc-driven tumor initiation and growth in vivo.[1][4][6][7]
Q2: What is a recommended starting dose for Sulfopin in mice?
Based on published studies, a common starting dose for Sulfopin in mice ranges from 10 to 40 mg/kg, administered either orally (p.o.) or via intraperitoneal (i.p.) injection.[1][4][5][6] The optimal dose will depend on the specific animal model, tumor type, and experimental endpoint. A dose of 40 mg/kg has been used to ensure complete Pin1 engagement in mice.[5]
Q3: How should I prepare Sulfopin for in vivo administration?
The formulation for Sulfopin depends on the route of administration. Here are two common methods:
-
Oral Administration (Suspension): To prepare a homogeneous suspension for oral gavage, Sulfopin can be mixed with a solution of carboxymethylcellulose-sodium (CMC-Na). For example, a 5 mg/mL suspension can be achieved by mixing 5 mg of Sulfopin with 1 mL of CMC-Na solution.[1]
-
Intraperitoneal Injection (Solution): For intraperitoneal injection, a common vehicle consists of DMSO, PEG300, Tween 80, and sterile water (ddH₂O). A typical preparation involves dissolving Sulfopin in DMSO first, then sequentially adding PEG300, Tween 80, and finally ddH₂O. For instance, a 1 mL working solution can be made by mixing 50 µL of a 56 mg/mL DMSO stock solution with 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of ddH₂O.[1] It is recommended to prepare this solution fresh daily.[2]
Q4: What is the reported pharmacokinetic profile of Sulfopin in mice?
In mice, a single oral dose of 10 mg/kg Sulfopin resulted in an average maximum plasma concentration (Cmax) of 11.5 µM and an oral bioavailability of 30%.[4][5][6] The metabolic half-life in mouse hepatic microsomes was found to be 41 minutes.[4][5]
Q5: Has Sulfopin shown any toxicity in animal models?
Acute toxicity studies in mice have shown that daily intraperitoneal injections of Sulfopin at doses of 10, 20, or 40 mg/kg for two weeks did not result in any observable adverse effects or weight loss.[4][5][6] Post-mortem examinations also revealed no detectable pathologies.[4][5]
Troubleshooting Guide
Issue: I am not observing the expected therapeutic effect in my in vivo model.
-
Possible Cause 1: Suboptimal Dosage. The dose of Sulfopin may be too low to achieve sufficient target engagement in your specific model.
-
Solution: Consider performing a dose-escalation study to determine the optimal dose that provides maximal efficacy with minimal toxicity. You can start with the reported effective dose range (10-40 mg/kg) and increase it incrementally.[4][5] It has been noted that higher doses might lead to more pronounced effects.[4]
-
-
Possible Cause 2: Insufficient Target Engagement. It is crucial to confirm that Sulfopin is engaging with its target, Pin1, in the tumor tissue.
-
Possible Cause 3: Inadequate Dosing Frequency. The dosing schedule may not be frequent enough to maintain therapeutic levels of Sulfopin.
-
Solution: In a neuroblastoma mouse model, twice-daily (BID) administration of 40 mg/kg Sulfopin showed a more pronounced increase in survival compared to once-daily (QD) dosing.[2] Consider increasing the dosing frequency based on the pharmacokinetic profile of the compound.
-
Issue: I am observing unexpected side effects or toxicity.
-
Possible Cause: Vehicle-Related Toxicity. The vehicle used to formulate Sulfopin may be causing adverse effects.
-
Solution: Run a vehicle-only control group in your experiment to distinguish between vehicle-related and compound-related toxicity. If the vehicle is the issue, explore alternative, well-tolerated formulation options.
-
Quantitative Data Summary
Table 1: In Vivo Dosage and Administration of Sulfopin in Mice
| Animal Model | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Mouse | 10, 20 mg/kg | Oral Gavage (o.g.) | 3 doses over 2 days | Effective Pin1 engagement at 20 mg/kg | [4][5] |
| Mouse | 10, 20, 40 mg/kg | Intraperitoneal (i.p.) | Daily for 2 weeks | No observed toxicity | [4][5] |
| Neuroblastoma Mouse Model | 40 mg/kg | Oral Gavage (p.o.) | Once daily (QD) or twice daily (BID) for 7 days | Increased survival (more pronounced with BID) | [2] |
| Pancreatic Cancer Mouse Model | 20-40 mg/kg | Intraperitoneal (i.p.) | Daily for 27 days | Inhibited pancreatic cancer progression | [2] |
Table 2: Pharmacokinetic Properties of Sulfopin in Mice
| Parameter | Value | Condition | Reference |
| Cmax | 11.5 µM | 10 mg/kg oral administration | [4][5][6] |
| Oral Bioavailability (F%) | 30% | 10 mg/kg oral administration | [4][5][6] |
| Metabolic Half-life (T₁/₂) | 41 minutes | Mouse hepatic microsomes | [4][5] |
Experimental Protocols
Protocol 1: In Vivo Target Engagement Assessment
This protocol describes a competition pull-down assay to confirm Sulfopin's engagement with Pin1 in tissues.
-
Animal Treatment: Treat mice with vehicle or Sulfopin at the desired dosage and schedule (e.g., 10 or 20 mg/kg by oral gavage for two days).[4][5]
-
Tissue Lysis: Euthanize the mice and harvest the target tissue (e.g., spleen). Lyse the tissue in an appropriate lysis buffer.
-
Competition Pull-Down: Incubate the tissue lysates with a desthiobiotin-labeled Sulfopin probe (Sulfopin-DTB).[4][5]
-
Enrichment: Use streptavidin beads to enrich for the probe-bound proteins.
-
Western Blot Analysis: Elute the bound proteins and analyze the levels of Pin1 by Western blot. A decrease in the amount of Pin1 pulled down in the Sulfopin-treated group compared to the vehicle group indicates successful target engagement.[4][5]
Visualizations
Sulfopin's Mechanism of Action: Inhibition of the Pin1-Myc Pathway
Caption: Sulfopin inhibits Pin1, preventing the activation of c-Myc and subsequent tumor growth.
Experimental Workflow for In Vivo Sulfopin Study
Caption: A typical workflow for conducting an in vivo study with Sulfopin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
Overcoming solubility issues with PIN1 inhibitor 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIN1 inhibitor 3, focusing on overcoming common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical solubility characteristics?
A1: this compound is a small molecule inhibitor of the peptidyl-prolyl cis-trans isomerase PIN1, a key regulator in various cellular signaling pathways implicated in cancer and other diseases.[1][2] Like many small molecule inhibitors, this compound can exhibit poor aqueous solubility, which can pose challenges for in vitro and in vivo experiments.[] For instance, a related compound, PIN1 inhibitor API-1, is reported to be insoluble in water and ethanol.[4]
Q2: Why is the solubility of this compound a critical factor in my experiments?
A2: The solubility of a compound is crucial as it directly impacts its bioavailability and efficacy.[] For in vitro assays, poor solubility can lead to compound precipitation, resulting in inaccurate measurements of biological activity. In in vivo studies, low solubility can lead to poor absorption and distribution, reducing the effective concentration of the inhibitor at the target site. A general goal for the solubility of drug discovery compounds is greater than 60 µg/mL.[5]
Q3: What are the initial steps I should take if I observe precipitation of this compound in my aqueous buffer?
A3: If you observe precipitation, it is recommended to first visually inspect the solution. Confirmation of precipitation can be done by measuring light scattering using a nephelometer.[5] The next step would be to determine the kinetic solubility of your compound in the specific buffer used for your experiment. This will help you establish the maximum soluble concentration under your experimental conditions.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: this compound is precipitating out of my aqueous experimental buffer.
Below are several strategies to address this issue, ranging from simple adjustments to more complex formulation approaches.
Strategy 1: Co-solvents and pH Adjustment
Q4: Can I use a co-solvent to dissolve this compound?
A4: Yes, using a water-miscible organic solvent is a common and effective first step. Dimethyl sulfoxide (B87167) (DMSO) is a widely used co-solvent for dissolving small molecule inhibitors. Typically, a concentrated stock solution is prepared in 100% DMSO, which is then diluted into the aqueous experimental buffer. It is crucial to ensure the final concentration of the co-solvent is low enough to not affect the biological system (typically <0.5% DMSO).
Illustrative Solubility Data for a Hypothetical this compound
| Solvent System | Maximum Soluble Concentration |
|---|---|
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 µM |
| PBS with 0.5% DMSO | 10 µM |
| PBS with 1% DMSO | 25 µM |
| PBS with 5% Ethanol | 5 µM |
Q5: How does pH affect the solubility of this compound?
A5: The solubility of ionizable compounds is dependent on the pH of the solution.[6] If this compound has an ionizable group (e.g., an amine or a carboxylic acid), adjusting the pH of the buffer can significantly alter its solubility. For a basic compound, lowering the pH will increase solubility, while for an acidic compound, increasing the pH will have the same effect. It is important to consider the pH stability of the compound and the pH tolerance of the biological assay.
Strategy 2: Formulation with Excipients
Q6: What are cyclodextrins and can they improve the solubility of my inhibitor?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[][7] Beta-cyclodextrins and their derivatives are commonly used for this purpose.
Q7: Can surfactants be used to enhance the solubility of this compound?
A7: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[7] Polysorbates (e.g., Tween® 80) and polyethylene (B3416737) glycols (PEGs) are examples of non-ionic surfactants often used in formulations.
Comparison of Formulation Strategies for a Hypothetical this compound
| Formulation Strategy | Vehicle | Achieved Concentration (Aqueous Buffer) |
|---|---|---|
| Co-solvency | 1% DMSO | 25 µM |
| Complexation | 10% HP-β-CD | 50 µM |
| Micellar Solubilization | 2% Tween® 80 | 75 µM |
| Solid Dispersion | PEG 6000 | > 100 µM (upon dissolution) |
Strategy 3: Advanced Formulation Techniques
Q8: What are solid dispersions and how can they help with solubility?
A8: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic matrix or carrier.[6][8] This technique can increase the dissolution rate and apparent solubility of a compound by reducing particle size to a molecular level and improving wettability. The solid dispersion can be prepared by methods such as melting or solvent evaporation.[]
Q9: When should I consider lipid-based formulations like SEDDS?
A9: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[9] This approach is particularly suitable for lipophilic ('grease-ball') compounds and can significantly enhance oral bioavailability.[9][10]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This assay is a high-throughput method to determine the concentration at which a compound begins to precipitate from an aqueous solution.[5]
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
384-well microplate
-
Nephelometer
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the microplate.
-
Rapidly add the aqueous buffer (e.g., 99 µL) to each well to achieve the desired final concentrations.
-
Mix the plate gently for a short period (e.g., 2 minutes).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.
Protocol 2: Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility, which is the true solubility of the compound.[11]
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials
-
Shaker incubator
-
Filtration unit (e.g., 0.22 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing the aqueous buffer.
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method like HPLC-UV.
Visualizations
PIN1 Signaling Pathways
The following diagram illustrates the central role of PIN1 in regulating key oncogenic signaling pathways. PIN1 isomerizes and thereby regulates the function of key proteins in these cascades.[12][13][14]
Caption: Overview of PIN1's role in major oncogenic signaling pathways.
Troubleshooting Workflow for Solubility Issues
This diagram provides a logical workflow for addressing solubility problems with this compound.
Caption: A stepwise guide for troubleshooting this compound solubility.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
Technical Support Center: Interpreting Off-target Effects of PIN1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the off-target effects of PIN1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My PIN1 inhibitor shows potent cytotoxicity in cancer cell lines, but this doesn't correlate with PIN1 dependency data. What could be the reason?
A1: This discrepancy often points towards significant off-target effects. While your compound may inhibit PIN1, its cytotoxic effects could be mediated by interactions with other proteins.[1] Several known PIN1 inhibitors, such as juglone (B1673114) and KPT-6566, have demonstrated anti-proliferative effects that are independent of PIN1.[1] It is crucial to validate that the observed phenotype is a direct result of PIN1 inhibition.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that your inhibitor directly binds to PIN1 in intact cells. A positive thermal shift indicates target engagement.[2][3]
-
Control Experiments: Compare the effects of your inhibitor in PIN1 knockout or knockdown cells versus wild-type cells. If the cytotoxicity persists in the absence of PIN1, it is likely due to off-target effects.[1]
-
Proteome-wide Selectivity Profiling: Employ chemoproteomic strategies like Covalent Inhibitor Target Site Identification (CITe-Id) or affinity chromatography coupled with mass spectrometry to identify all cellular targets of your compound.[1][4]
Q2: I'm observing unexpected changes in signaling pathways that are not directly regulated by PIN1. How can I investigate this?
A2: PIN1 regulates a multitude of signaling pathways, and cross-talk between these pathways is common.[5] However, unexpected alterations may also arise from an inhibitor binding to other key signaling proteins, such as kinases. Many PIN1 inhibitors have been found to have off-target effects on various kinases.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected signaling pathway modulation.
-
Kinase Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions.[6][7][8] Services are commercially available that offer profiling against hundreds of kinases.
-
Validate Hits: For any identified off-target kinases, confirm inhibition using in vitro kinase assays.
-
Cellular Validation: Use western blotting to examine the phosphorylation status of known substrates of the identified off-target kinases in cells treated with your inhibitor. This will confirm that the off-target interaction is occurring in a cellular context.
Q3: My Western blots for downstream targets of PIN1 (e.g., Cyclin D1, c-Myc) are inconsistent or show no change after inhibitor treatment. What are the common pitfalls?
A3: Inconsistent Western blot results can be due to a variety of factors, ranging from experimental technique to the inhibitor's mechanism of action.
Common Western Blotting Problems and Solutions [9][10][11][12][13]
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient inhibitor potency or cell permeability. | Confirm cellular target engagement with CETSA. Many potent biochemical inhibitors fail to engage PIN1 in cells.[14][15] |
| Suboptimal antibody concentration. | Titrate the primary antibody to find the optimal concentration. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. For high molecular weight proteins, consider adding a low percentage of SDS to the transfer buffer.[10][13] | |
| High Background | Blocking conditions are not optimal. | Try a different blocking agent (e.g., BSA instead of milk) or increase the duration of the blocking step.[9][10] |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody. | |
| Non-specific Bands | Antibody is not specific enough. | Use an affinity-purified antibody and include appropriate positive and negative controls. |
| Sample degradation. | Always add fresh protease and phosphatase inhibitors to your lysis buffer.[16] |
Q4: I performed a Cellular Thermal Shift Assay (CETSA), but the results are ambiguous. How do I properly interpret the data?
A4: CETSA data interpretation relies on observing a shift in the protein's melting temperature (Tm) upon ligand binding.[3] Ambiguous results can stem from issues in experimental execution or data analysis.
Interpreting CETSA Results
-
Positive Thermal Shift (ΔTm > 0): This is the expected result for a stabilizing ligand and indicates target engagement. The magnitude of the shift can correlate with binding affinity.[3][17]
-
No Shift (ΔTm ≈ 0): This suggests that the compound does not bind to the target protein under the tested conditions, or the binding does not confer thermal stability.
-
Negative Thermal Shift (ΔTm < 0): This indicates that the ligand destabilizes the protein upon binding. While less common, this is still an indication of a direct interaction.[18][19]
Troubleshooting CETSA:
-
Optimize Heat Challenge: The temperature range for the heat challenge must be optimized for the target protein to generate a complete melting curve.[2]
-
Isothermal Dose-Response (ITDR): To determine the inhibitor's potency in a cellular environment, perform an ITDR-CETSA. This involves heating the cells at a single, fixed temperature (usually the Tm) with varying concentrations of the inhibitor.[2][20]
-
Data Plotting: Plot the fluorescence intensity versus temperature. The data should fit a sigmoidal curve, and the Tm is the inflection point of this curve.[18][19]
Caption: Logical flow of a CETSA experiment and data interpretation.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for PIN1 Target Engagement
This protocol is adapted for determining PIN1 target engagement in a human cancer cell line (e.g., HEK293T, U2-OS).[3]
Materials:
-
Cell culture reagents
-
PIN1 inhibitor and vehicle (e.g., DMSO)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot reagents
-
Anti-PIN1 antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of PIN1 inhibitor or vehicle for 2 hours at 37°C.
-
Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cells in PBS with protease/phosphatase inhibitors to a concentration of ~1x107 cells/mL.
-
Heat Challenge: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.
-
Cell Lysis: After heating, subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a BCA assay and normalize all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.
-
Probe the membrane with an anti-PIN1 antibody, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both the vehicle and inhibitor-treated samples to generate melting curves and determine the ΔTm.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
This protocol outlines the general steps for assessing the selectivity of a PIN1 inhibitor against a panel of kinases using a commercial service.[21][22]
Procedure:
-
Compound Preparation: Dissolve the PIN1 inhibitor in 100% DMSO to a high-concentration stock solution (e.g., 10 mM). Provide the exact molecular weight and concentration.
-
Assay Format Selection: Choose the appropriate assay format. Radiometric assays are considered the gold standard, but fluorescence- or luminescence-based assays are also common.[21]
-
Concentration Selection:
-
Single-Dose Screening: Initially, screen the compound at a single, high concentration (e.g., 10 µM) against a large kinase panel (e.g., >400 kinases).[8] This provides a broad overview of off-target activities.
-
Dose-Response Determination: For any "hits" identified in the initial screen (e.g., >50% inhibition), perform a dose-response analysis to determine the IC50 or Kd value for each off-target kinase.
-
-
Data Submission and Analysis: Submit the compound to the profiling service. They will perform the assays and provide a report detailing the percent inhibition for each kinase at the tested concentration(s). Analyze the data to identify kinases that are inhibited with a potency similar to or greater than PIN1.
PIN1 Signaling Pathways and Potential Off-Targets
PIN1 is a critical regulator that integrates multiple signaling cascades, often by stabilizing oncoproteins and destabilizing tumor suppressors.[23][24][25] Understanding these pathways is crucial for predicting and interpreting the downstream consequences of both on- and off-target inhibitor effects.
Caption: Overview of major signaling pathways regulated by PIN1.[5][23][26]
Data Summary: Selectivity of Common PIN1 Probes
The following table summarizes the activity of frequently cited PIN1 inhibitors. Note that many of these compounds have significant off-target liabilities, underscoring the importance of using highly selective inhibitors and appropriate controls.
| Inhibitor | PIN1 IC50/Ki | Known Off-Targets / Properties | Citation(s) |
| Juglone | ~2.6 µM | Highly reactive 1,4-naphthoquinone; covalently modifies accessible cysteines non-specifically. | [1][27] |
| KPT-6566 | ~260 nM | Covalent inhibitor; reported to have unpredictable off-target effects and poor drug-like properties. | [1][14] |
| All-trans retinoic acid (ATRA) | ~2 µM | Induces PIN1 degradation; also a ligand for retinoic acid receptors (RARs). | [1] |
| BJP-06-005-3 | Ki = 48 nM | Potent and selective covalent inhibitor targeting Cys113; limited to cell-based assays due to poor metabolic stability. | [1] |
| Sulfopin | ~1.5 µM (covalent) | Covalent inhibitor with high selectivity for PIN1 over other cysteine-containing proteins in proteomic studies. | [28] |
| VS10 | ~5 µM | Reversible inhibitor; induces proteasomal degradation of PIN1. | [29] |
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 7. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. worldwide.promega.com [worldwide.promega.com]
- 23. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects [ricerca.unityfvg.it]
Sulfopin Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of Sulfopin, a selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[1][2][3] This guide offers troubleshooting advice and detailed protocols in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Sulfopin and how does it work?
Sulfopin is a highly selective covalent inhibitor of Pin1.[1][2] It forms a covalent bond with the cysteine 113 (Cys113) residue in the active site of Pin1, effectively inactivating the enzyme.[3][4] This inhibition blocks the prolyl-isomerase activity of Pin1, which is implicated in the activation of oncogenes and inactivation of tumor suppressors, such as c-Myc.[2][3][5]
Q2: Why is it important to confirm target engagement of Sulfopin?
Confirming target engagement is crucial to ensure that the observed biological effects of Sulfopin are a direct result of its interaction with Pin1 and not due to off-target effects.[6] This validation is a critical step in both basic research and preclinical drug development to ensure data integrity and build a strong therapeutic rationale.
Q3: What are the primary methods to confirm Sulfopin's engagement with Pin1?
Several methods can be employed to confirm the direct binding of Sulfopin to Pin1. The most common and effective techniques include:
-
Competition-Based Pull-Down Assays: Utilizing a biotinylated probe of Sulfopin (Sulfopin-DTB) to competitively assess the binding of unlabeled Sulfopin.[5][7]
-
Fluorescence Polarization (FP) Assays: A biochemical assay to measure the binding affinity of Sulfopin to recombinant Pin1.[5][8]
-
Cellular Thermal Shift Assay (CETSA): A method to assess target engagement in intact cells or tissues by measuring the thermal stabilization of Pin1 upon Sulfopin binding.[9][10][11]
-
Chemoproteomics: Advanced mass spectrometry-based techniques to assess the selectivity of Sulfopin across the entire proteome.[6][12][13]
-
Western Blotting: To analyze the downstream effects of Pin1 inhibition, such as the modulation of c-Myc target genes.[5]
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for the key experiments used to confirm Sulfopin target engagement, along with troubleshooting guides to address potential issues.
Competition-Based Pull-Down Assay
This assay is a robust method to demonstrate target engagement in a cellular context. It relies on the competition between unlabeled Sulfopin and a desthiobiotin-labeled Sulfopin probe (Sulfopin-DTB) for binding to Pin1.[5][7]
Experimental Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Application of chemoproteomics to drug discovery | RTI [rti.org]
Stability of Sulfopin in cell culture media
Welcome to the technical support center for Sulfopin. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving Sulfopin, a selective covalent inhibitor of Pin1.
Frequently Asked Questions (FAQs)
Q1: What is the stability of Sulfopin in cell culture media?
There is no definitive published half-life for Sulfopin in common cell culture media such as DMEM or RPMI-1640. However, experimental evidence from long-term cell viability assays (6-8 days) indicates the need to replenish Sulfopin in fresh media every 48 to 72 hours to maintain target engagement.[1][2][3] This suggests that over extended periods, the effective concentration of Sulfopin may decrease due to factors such as degradation, cellular uptake, or metabolism. For long-term experiments, it is recommended to periodically replace the medium containing Sulfopin.
Q2: How should I prepare and store Sulfopin stock solutions?
For optimal results, Sulfopin stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to one year.[4][5] When preparing working solutions, it is advisable to use them immediately.[4]
Q3: Why am I observing diminished effects of Sulfopin in my long-term cell culture experiments?
If you are seeing a reduced effect of Sulfopin in experiments lasting several days, it is likely due to a decrease in the active concentration of the compound in the cell culture medium. As mentioned, published studies have replenished the media with fresh Sulfopin every 48 hours in long-term assays.[1][2] It is recommended to follow a similar media replenishment schedule to ensure consistent target engagement.
Q4: What are the known downstream effects of Sulfopin treatment?
Sulfopin is a covalent inhibitor of Pin1, a peptidyl-prolyl isomerase.[4][6] Inhibition of Pin1 by Sulfopin has been shown to downregulate the transcriptional activity of c-Myc, a key oncogene.[5][6] This can lead to a delay in cell cycle progression.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results in long-term viability assays. | Decrease in active Sulfopin concentration over time. | Replenish the cell culture media with fresh Sulfopin every 48-72 hours.[1][2][3] For definitive results in your system, consider performing a stability study (see Experimental Protocol section). |
| High background or off-target effects. | Sulfopin concentration is too high. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| The covalent nature of Sulfopin may lead to non-specific binding if used at excessively high concentrations. | Ensure the use of appropriate controls, such as a non-covalent analog if available, to distinguish on-target from off-target effects. | |
| Compound precipitation in cell culture media. | Poor solubility of the working solution. | When preparing the working solution from a DMSO stock, ensure the final DMSO concentration in the media is low (typically <0.5%) and that the solution is well-mixed. |
| No observable effect of Sulfopin treatment. | Insufficient incubation time. | As a covalent inhibitor, the effects of Sulfopin may be time-dependent. Ensure a sufficient incubation period for target engagement and downstream biological effects to manifest. |
| Cell line is not sensitive to Pin1 inhibition. | The sensitivity to Sulfopin can vary between cell lines.[1] Consider using a positive control cell line known to be sensitive to Pin1 inhibition. |
Experimental Protocols
Protocol 1: Assessing the Stability of Sulfopin in Cell Culture Media
This protocol outlines a general method to determine the stability of Sulfopin in a specific cell culture medium using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Sulfopin
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, low-protein binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Sulfopin in anhydrous DMSO.
-
Prepare Working Solution: Dilute the Sulfopin stock solution in pre-warmed cell culture medium (with or without FBS, as required for your experiment) to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Aliquot the working solution into sterile, low-protein binding tubes or wells of a plate. Incubate at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of Sulfopin in each sample using a validated HPLC or LC-MS method.
-
Data Interpretation: Calculate the percentage of Sulfopin remaining at each time point relative to the 0-hour sample to determine its stability profile.
Protocol 2: Long-Term Cell Viability Assay with Media Replenishment
This protocol is adapted from studies investigating the long-term effects of Sulfopin on cell proliferation.[1][2]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sulfopin stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the entire experimental duration (e.g., 8 days).
-
Treatment: The day after seeding, treat the cells with the desired concentrations of Sulfopin. Include a DMSO-treated vehicle control.
-
Media Replenishment: Every 48 hours, carefully remove the existing media and replace it with fresh media containing the appropriate concentrations of Sulfopin or DMSO.
-
Viability Measurement: At designated time points (e.g., 0, 2, 4, 6, and 8 days), measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the day 0 reading to generate growth curves and determine the effect of Sulfopin over time.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
PIN1 Inhibitor Experiments: Technical Support Center
Welcome to the technical support center for PIN1 inhibitor research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the common pitfalls encountered during experiments with PIN1 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Discrepancy Between Biochemical Assay Potency and Cellular Activity
Question: My PIN1 inhibitor shows high potency (low nM or µM IC50) in my biochemical/enzymatic assay, but it has little to no effect in my cell-based assays. What could be the reason for this?
Answer: This is a very common challenge in PIN1 inhibitor development. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: Many potent PIN1 inhibitors, particularly early-generation peptidomimetics or compounds that mimic the phosphorylated substrate, contain negatively charged phosphate (B84403) or carboxylate groups.[1][2][3] These charged moieties severely limit the compound's ability to cross the cell membrane.
-
Efflux by Cellular Pumps: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching its target.
-
Intracellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
-
High Protein Binding: The inhibitor could bind extensively to intracellular proteins or lipids, reducing the free concentration available to engage with PIN1.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the inhibitor's lipophilicity (LogP/LogD) and polar surface area. High charge and polarity are often associated with poor permeability.
-
Permeability Assays: Conduct in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, to directly measure the compound's ability to cross a lipid membrane or cell monolayer.
-
Cellular Accumulation Studies: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of your inhibitor and determine if it is accumulating at sufficient levels.
-
Modify the Chemical Scaffold: If poor permeability is confirmed, medicinal chemistry efforts may be needed to mask charged groups (e.g., creating a pro-drug) or increase lipophilicity to improve cellular uptake.[4]
Issue 2: Concerns About Off-Target Effects and Compound Specificity
Question: I'm observing significant cytotoxicity with my PIN1 inhibitor, but I'm not sure if it's due to PIN1 inhibition or off-target effects. How can I verify this?
Answer: This is a critical question, as many early PIN1 inhibitors are known for their lack of specificity. For instance, Juglone, a natural product inhibitor, is an electrophilic molecule that can react with numerous cellular nucleophiles, leading to broad off-target effects.[5][6][7]
Troubleshooting Steps:
-
Use a Structurally Unrelated Inhibitor: Test a second, structurally distinct PIN1 inhibitor. If both compounds produce the same biological phenotype, it increases confidence that the effect is on-target.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use genetic approaches. Compare the phenotype of inhibitor treatment with that of PIN1 knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) in the same cell line.[8] If the phenotypes match, it strongly suggests the inhibitor is acting through PIN1.
-
Rescue Experiments: In a PIN1 knockdown or knockout background, the addition of your inhibitor should not produce any further effect on the phenotype of interest.
-
Cellular Thermal Shift Assay (CETSA): This assay can demonstrate direct target engagement in intact cells. A specific inhibitor will bind to PIN1 and stabilize it against thermal denaturation, leading to a "shift" in its melting temperature.[1]
-
Kinase Profiling and Promiscuity Screens: Screen your inhibitor against a broad panel of kinases and other enzymes to identify potential off-targets. This is especially important as the active site of PIN1 shares features with other proteins.
Issue 3: Irreversible vs. Reversible Inhibitors
Question: My inhibitor is a covalent (irreversible) binder to Cys113 in the PIN1 active site. What specific issues should I be aware of?
Answer: Covalent inhibitors can be potent and have a prolonged duration of action, but they come with their own set of challenges.[9]
-
Target Degradation: Covalent modification of PIN1 can induce its degradation by the proteasome.[1][9] While this can enhance the inhibitor's effectiveness, it's important to be aware of this mechanism. You can verify this by measuring total PIN1 protein levels via Western blot after inhibitor treatment.
-
Off-Target Reactivity: The electrophilic nature of covalent inhibitors can lead to reactions with other cellular proteins containing reactive cysteines, causing off-target toxicity.
-
Assay Compatibility: In biochemical assays, pre-incubation time is critical to allow for the covalent reaction to go to completion. A standard IC50 curve might not accurately reflect the potency if the incubation time is too short.
Troubleshooting Steps:
-
Monitor PIN1 Protein Levels: Use Western blotting to determine if your covalent inhibitor leads to a decrease in total PIN1 protein over time (e.g., 24-48 hours).
-
Assess Reversibility: A washout experiment can help confirm irreversible binding. Treat cells with the inhibitor, then wash it out and culture the cells in fresh media. If the biological effect persists long after the compound has been removed, it suggests irreversible inhibition.
-
Time-Dependent Inhibition Assays: In enzymatic assays, measure the rate of inhibition over time at different inhibitor concentrations to characterize the kinetics of covalent bond formation.
Quantitative Data Summary
The following table summarizes the inhibitory potency of several known PIN1 inhibitors. Note the variability in potency and the different assay conditions, which can make direct comparisons challenging.
| Inhibitor | Type | Target | IC50 | Ki | Assay Method | Reference |
| Juglone | Natural Product, Irreversible | PIN1 | ~5 µM | - | PPIase Assay | [6],[10] |
| All-trans retinoic acid (ATRA) | Small Molecule, Reversible | PIN1 | 33.2 µM | - | Enzymatic Inhibition | [3],[10] |
| PiB | Small Molecule, Reversible | PIN1 | - | - | PPIase Assay | [10] |
| KPT-6566 | Small Molecule, Covalent | PIN1 | - | - | - | [9],[1] |
| BJP-06-005-3 | Peptide, Covalent | PIN1 | - | - | - | [9] |
| DEL1067-56-469 (A0) | Small Molecule, Reversible | PIN1 | 420 nM | - | - | [8] |
| C10 (A0 derivative) | Small Molecule, Reversible | PIN1 | 150 nM | - | - | [8] |
| VS1 | Small Molecule | PIN1 | 6.4 µM | - | Enzymatic Inhibition | [3] |
| VS2 | Small Molecule | PIN1 | 29.3 µM | - | Enzymatic Inhibition | [3] |
Note: IC50 values can vary significantly depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration, buffer composition).
Key Experimental Protocols
Protease-Coupled PPIase Enzymatic Assay
This is a classic method to measure the catalytic activity of PIN1.
Principle: PIN1 isomerizes a phosphorylated peptide substrate from the cis to the trans conformation. The trans conformation is then susceptible to cleavage by a protease (e.g., chymotrypsin). Cleavage releases a chromophore (p-nitroaniline, pNA), which can be measured spectrophotometrically at ~390-405 nm. The rate of color change is proportional to PIN1 activity.
Methodology:
-
Reagents: Purified recombinant PIN1, pSer/Thr-Pro containing peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA), chymotrypsin (B1334515), assay buffer (e.g., 35 mM HEPES).
-
Inhibitor Pre-incubation: Pre-incubate PIN1 with various concentrations of the test inhibitor for a defined period (e.g., 30 minutes for reversible inhibitors, up to 12 hours for covalent inhibitors) at a controlled temperature.[9]
-
Reaction Initiation: Initiate the reaction by adding the peptide substrate and chymotrypsin to the enzyme-inhibitor mixture.
-
Data Acquisition: Immediately monitor the increase in absorbance at 390 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding of an inhibitor to PIN1.
Principle: A small fluorescently labeled peptide probe that binds to PIN1 will tumble slowly in solution, resulting in a high fluorescence polarization signal. When an unlabeled inhibitor competes with the probe for binding to PIN1, the displaced probe tumbles more rapidly, leading to a decrease in the polarization signal.
Methodology:
-
Reagents: Purified recombinant PIN1, a fluorescently labeled peptide probe (e.g., fluorescein-labeled pThr-Pro peptide), assay buffer.
-
Assay Setup: In a microplate, combine a fixed concentration of PIN1 and the fluorescent probe with serial dilutions of the test inhibitor.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Plot the FP signal against the logarithm of inhibitor concentration. Fit the data to determine the IC50 or Ki value.
Visualizations
PIN1's Role in Oncogenic Signaling
The following diagram illustrates how PIN1 acts as a central regulator of multiple cancer-related pathways. By catalyzing the cis-trans isomerization of phosphorylated proteins, PIN1 can either activate oncoproteins or inactivate tumor suppressors.
Caption: PIN1 integrates signals from upstream kinases to regulate key oncogenes and tumor suppressors.
Experimental Workflow for PIN1 Inhibitor Validation
This diagram outlines a logical workflow for screening and validating novel PIN1 inhibitors, from initial biochemical hits to cellular target engagement.
Caption: A stepwise approach for validating PIN1 inhibitors from initial screen to lead compound.
References
- 1. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 7. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication [frontiersin.org]
Technical Support Center: Validating Western Blot Results for PIN1 Downstream Targets
This guide provides troubleshooting advice and detailed protocols for researchers validating the downstream targets of the Peptidyl-prolyl cis/trans isomerase, PIN1, using Western blot.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am not detecting a signal for my PIN1 target protein. What are the possible causes and solutions?
A1: Weak or absent signals are a common issue in Western blotting. Here are several potential causes and corresponding solutions tailored for PIN1 downstream targets:
-
Low Protein Abundance: Many PIN1 targets, such as transcription factors, may be expressed at low endogenous levels.
-
Solution: Increase the total protein loaded per well. Consider enriching your sample for the target protein using techniques like immunoprecipitation (IP) prior to Western blotting.[1]
-
-
Poor Antibody Quality: The primary antibody may not be specific or sensitive enough for the target.
-
Suboptimal Protein Transfer: Inefficient transfer of the protein from the gel to the membrane can lead to signal loss.
-
Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer.[4] Optimize transfer time and voltage based on the molecular weight of your target protein. For larger proteins, a longer transfer time may be necessary.
-
-
Inactive HRP or Substrate: The horseradish peroxidase (HRP) enzyme on the secondary antibody or the chemiluminescent substrate may have lost activity.
Q2: I am observing multiple non-specific bands in my Western blot for a known PIN1 target. How can I improve the specificity?
A2: Non-specific bands can obscure the correct band and make data interpretation difficult. Consider the following troubleshooting steps:
-
Antibody Concentration is Too High: High concentrations of primary or secondary antibodies can lead to non-specific binding.[6]
-
Solution: Optimize the antibody concentrations by performing a titration experiment to find the dilution that provides the best signal-to-noise ratio.
-
-
Insufficient Blocking: Inadequate blocking of the membrane can result in antibodies binding to non-specific sites.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[7] You can also try a different blocking agent, such as bovine serum albumin (BSA) instead of non-fat dry milk, as milk contains proteins that may cross-react with certain antibodies.
-
-
Inadequate Washing: Insufficient washing will not remove all unbound antibodies, leading to high background and non-specific bands.
-
Solution: Increase the number and duration of wash steps. Ensure a detergent like Tween 20 is included in your wash buffer to help remove non-specifically bound antibodies.[6]
-
-
Protein Degradation: Target proteins can be degraded during sample preparation, leading to the appearance of lower molecular weight bands.
Q3: The band for my PIN1 target protein is appearing at a different molecular weight than expected. Why is this happening?
A3: A shift in the apparent molecular weight of your target protein can be due to several factors, particularly for PIN1 substrates which are often regulated by post-translational modifications (PTMs):
-
Phosphorylation: PIN1 specifically binds to phosphorylated Serine/Threonine-Proline motifs.[9] This phosphorylation adds negative charge and can alter the protein's conformation, causing it to migrate differently on an SDS-PAGE gel.
-
Solution: Treat your protein lysate with a phosphatase (e.g., lambda phosphatase) before running the gel. A collapse of multiple bands into a single, faster-migrating band can confirm that the observed shifts are due to phosphorylation.
-
-
Other Post-Translational Modifications: Besides phosphorylation, other PTMs like ubiquitination or glycosylation can also alter the molecular weight of a protein.
-
Solution: Review the literature for your specific target to see if other PTMs are common.[8] You may need to use specific enzymes or enrichment techniques to study these modifications.
-
-
Splice Variants: Your target protein may exist as multiple splice isoforms with different molecular weights.[8]
-
Solution: Consult protein databases like UniProt or Ensembl to check for known splice variants of your target protein. You may need an isoform-specific antibody for conclusive results.
-
Data Presentation
When presenting quantitative Western blot data for PIN1 downstream targets, it is crucial to be clear and organized. Below are example tables to structure your densitometry data.
Table 1: Densitometry Analysis of Cyclin D1 Levels Upon PIN1 Inhibition
| Treatment Group | PIN1 Expression (Normalized to Loading Control) | Cyclin D1 Expression (Normalized to Loading Control) | Fold Change vs. Control |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.0 |
| PIN1 Inhibitor (10 µM) | 0.45 ± 0.05 | 0.52 ± 0.09 | 0.52 |
| PIN1 Inhibitor (20 µM) | 0.21 ± 0.03 | 0.25 ± 0.06 | 0.25 |
| PIN1 Knockdown | 0.15 ± 0.04 | 0.18 ± 0.05 | 0.18 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Analysis of p53 Phosphorylation at Ser33 After UV Irradiation
| Condition | Total p53 (Normalized to Loading Control) | Phospho-p53 (Ser33) (Normalized to Total p53) | Fold Change in Phosphorylation |
| Untreated Control | 1.00 ± 0.11 | 1.00 ± 0.15 | 1.0 |
| UV Irradiation | 1.20 ± 0.14 | 3.50 ± 0.21 | 3.5 |
| UV + PIN1 Inhibitor | 1.15 ± 0.13 | 1.75 ± 0.18 | 1.75 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Standard Western Blotting for PIN1 Downstream Targets
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an appropriate percentage polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes in a wet transfer system, or follow the manufacturer's protocol for a semi-dry system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Protocol 2: Immunoprecipitation (IP) to Enrich for a PIN1 Target
-
Lysate Preparation:
-
Prepare cell lysate as described in the Western blot protocol, but use a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G magnetic beads to 500 µg of protein lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 1-2 µg of the primary antibody against the target protein to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
-
Capture Immune Complexes:
-
Add 30 µL of fresh Protein A/G magnetic beads.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in 30 µL of 1x Laemmli sample buffer.
-
Boil at 95°C for 5 minutes to elute the protein.
-
Place the tube on a magnetic rack and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
-
Visualizations
References
- 1. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. jacksonimmuno.com [jacksonimmuno.com]
- 5. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. bosterbio.com [bosterbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. PIN1 - Wikipedia [en.wikipedia.org]
Addressing resistance to PIN1 inhibitor 3 treatment
Welcome to the technical support center for PIN1 Inhibitor 3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here, you will find troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| No or low inhibitory effect of this compound observed. | 1. Suboptimal Concentration: The concentration of the inhibitor may be too low for your specific cell line or experimental setup.[1] 2. Compound Instability: The inhibitor may not be stable in the cell culture medium over the duration of the experiment.[1] 3. Cell Line Resistance: The cell line may possess intrinsic or acquired resistance to PIN1 inhibition.[1] 4. Incorrect Compound Handling: Improper storage or handling may have led to the degradation of the inhibitor.[1] | 1. Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration for your system. 2. Prepare fresh working solutions for each experiment and consider a time-course experiment to assess the stability of the compound in your medium. 3. Verify the expression level of PIN1 in your cell line. Consider using a positive control cell line known to be sensitive to PIN1 inhibitors. 4. Ensure stock solutions are stored correctly at -20°C or -80°C and are protected from light. Avoid repeated freeze-thaw cycles.[1] |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can impact experimental outcomes.[1] 2. Inconsistent Compound Preparation: Variations in the preparation of working solutions can lead to inconsistent final concentrations. | 1. Maintain consistent cell culture practices, using cells within a similar passage number range and ensuring consistent confluency at the time of treatment. 2. Prepare fresh dilutions from a validated stock solution for each experiment. |
| High background or off-target effects observed. | 1. High Inhibitor Concentration: The concentration of this compound used may be too high, leading to non-specific effects.[1] 2. Compound Purity: The purity of the inhibitor may be insufficient.[1] | 1. Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects.[1] 2. Ensure you are using a high-purity grade of this compound from a reputable supplier. |
| Precipitation of this compound in cell culture medium. | 1. Low Aqueous Solubility: The inhibitor may have limited solubility in aqueous solutions like cell culture medium.[1] 2. High Final Concentration: The final concentration of the inhibitor in the medium may exceed its solubility limit.[1] | 1. Ensure the final concentration of the solvent (e.g., DMSO) is kept low (ideally ≤ 0.1%). Pre-warm the cell culture medium to 37°C before adding the inhibitor stock solution and mix gently.[1] 2. If a high concentration is necessary, consider the use of a solubilizing agent, ensuring appropriate vehicle controls are included in your experiment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound A0) is an inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1).[2] It functions by binding to PIN1, thereby preventing it from catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs in its substrate proteins.[3] This disruption can affect the function, stability, and localization of numerous proteins involved in cell cycle progression and oncogenic signaling.[4][5]
Q2: What are the key binding parameters of this compound?
A2: this compound has a reported dissociation constant (Kd) of 25 nM and an IC50 of 150 nM.[2]
Q3: What are the potential mechanisms of resistance to PIN1 inhibitors like this compound?
A3: Resistance to PIN1 inhibitors can arise from various mechanisms, including:
-
Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of PIN1 inhibition. Overexpression of PIN1 is associated with the activation of pathways like Raf/MEK/ERK, PI3K/Akt, and Wnt/β-catenin, which can contribute to therapeutic resistance.[6]
-
Epithelial-to-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire mesenchymal characteristics, which has been linked to drug resistance.[7] PIN1 can regulate EMT, and its inhibition has been shown to reverse resistance in some contexts by modulating this process.[7]
-
Alterations in the tumor microenvironment: The tumor microenvironment can contribute to drug resistance. PIN1 has been shown to promote changes in the tumor microenvironment that are favorable for cancer cell survival.[5]
Q4: How can resistance to this compound be overcome?
A4: Strategies to overcome resistance to PIN1 inhibitors are an active area of research and may include:
-
Combination therapy: Using PIN1 inhibitors in combination with other therapeutic agents, such as chemotherapeutics or inhibitors of key signaling pathways, may help to prevent or overcome resistance.[5][6]
-
Targeting downstream effectors: Identifying and targeting key downstream molecules or pathways that are activated upon the development of resistance could be a viable strategy.
-
Development of novel inhibitors: The development of new PIN1 inhibitors with different binding modes or improved pharmacological properties may be effective against resistant cells.[8]
Quantitative Data Summary
The following table summarizes the potency of various PIN1 inhibitors.
| Inhibitor | IC50 | Ki | Kd | Notes |
| This compound (Compound A0) | 150 nM[2] | - | 25 nM[2] | Can be used as a target protein ligand for PROTAC synthesis.[2] |
| Sulfopin (PIN1-3) | - | 17 nM (apparent)[9] | - | A highly selective covalent inhibitor of PIN1.[9] |
| KPT-6566 | 640 nM[9] | 625.2 nM[9] | - | A selective and covalent PIN1 inhibitor that also induces PIN1 degradation.[9] |
| BJP-07-017-3 | 9 nM[9] | - | - | A covalent inhibitor that induces conformational changes and proteasome-dependent degradation of PIN1.[9] |
| PIN1 degrader-1 | 21.5 nM[9] | - | - | Forms a covalent bond with Cys113 of PIN1, leading to its degradation.[9] |
| API-1 | 72.3 nM[10] | - | - | A specific PIN1 inhibitor that targets the PPIase domain.[10] |
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is used to verify that this compound directly binds to and stabilizes PIN1 inside the cell.[11]
-
Principle: Ligand binding increases the thermal stability of the target protein.[11]
-
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.
-
Detection: Analyze the amount of soluble PIN1 in the supernatant by Western Blot.
-
-
Expected Outcome: A shift in the melting curve of PIN1 to a higher temperature in the presence of this compound indicates target engagement.
2. Western Blot for Substrate Modulation
This protocol indirectly confirms the functional inhibition of PIN1 by observing changes in the levels of its known downstream substrates.
-
Principle: PIN1 inhibition can alter the stability of its substrate proteins.[11]
-
Procedure:
-
Cell Treatment: Treat cells with increasing concentrations of this compound and a vehicle control.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against known PIN1 substrates (e.g., c-Myc, Cyclin D1, β-catenin) and a loading control (e.g., GAPDH, β-actin).
-
-
Expected Outcome: A dose-dependent change in the protein levels of PIN1 substrates (e.g., a decrease in oncoproteins like c-Myc or an increase in tumor suppressors) suggests functional inhibition of PIN1.[11]
Visualizations
Below are diagrams illustrating key signaling pathways and workflows relevant to PIN1 inhibition.
Caption: PIN1 signaling and points of intervention.
Caption: Mechanisms of resistance to PIN1 inhibition.
Caption: Experimental workflow for CETSA.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Covalent Inhibitor Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My covalent inhibitor shows high potency in biochemical assays but lacks cellular activity. What are the potential causes and how can I troubleshoot this?
A1: This is a common challenge that can arise from several factors related to the inhibitor's properties and the cellular environment.
Potential Causes:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Cellular Transporters: The compound could be actively pumped out of the cell by efflux pumps.
-
Metabolic Instability: The inhibitor may be rapidly metabolized into an inactive form within the cell.
-
High Reactivity with Off-Target Thiols: The inhibitor might be reacting with abundant intracellular nucleophiles like glutathione (B108866) (GSH), preventing it from reaching its intended target.[1]
Recommended Troubleshooting Steps:
-
Assess Cell Permeability:
-
Use computational models to predict permeability (e.g., Caco-2).
-
Perform experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[2]
-
-
Evaluate Efflux:
-
Test if co-incubation with known efflux pump inhibitors (e.g., verapamil) restores cellular activity.[2]
-
-
Investigate Metabolic Stability:
-
Incubate the inhibitor with liver microsomes or hepatocytes and analyze its degradation over time using LC-MS.
-
-
Measure Glutathione (GSH) Stability:
Q2: I'm observing significant off-target effects with my covalent inhibitor. How can I identify the off-target proteins and improve selectivity?
A2: Off-target effects are a major concern for covalent inhibitors due to their reactive nature. Identifying these unintended targets is crucial for developing safer and more effective therapeutics.[5][6]
Recommended Troubleshooting Steps:
-
Identify Off-Targets using Chemical Proteomics:
-
Activity-Based Protein Profiling (ABPP): Synthesize a probe version of your inhibitor containing a reporter tag (e.g., biotin (B1667282) or an alkyne).[2] Incubate this probe with cell lysates or live cells, enrich the labeled proteins, and identify them using mass spectrometry.[7][8]
-
Competitive ABPP: To confirm that binding is at the intended site, pre-incubate the proteome with an excess of the untagged inhibitor before adding the probe. A reduction in probe labeling of a specific protein indicates competitive binding.
-
-
Improve Selectivity through Rational Design:
-
Tune Warhead Reactivity: Modify the electrophilic "warhead" to be less reactive. For example, substituting electron-donating groups on an acrylamide (B121943) can decrease its reactivity.[9] The goal is to have a warhead that reacts efficiently with the target protein but slowly with other nucleophiles.[10]
-
Optimize the Scaffold: Enhance the non-covalent binding affinity (KI) of the inhibitor's scaffold for the target protein. A higher affinity will lead to a higher concentration of the inhibitor in the target's binding pocket, increasing the likelihood of the desired covalent reaction over off-target reactions.[11][12]
-
Introduce Steric Hindrance: Modify the inhibitor to create steric clashes with off-target proteins while maintaining a good fit in the intended target's binding site.[13][14]
-
Q3: How do I determine the kinetic parameters (k_inact and K_I) for my irreversible covalent inhibitor?
A3: For irreversible covalent inhibitors, the efficiency is best described by the second-order rate constant k_inact/K_I, which accounts for both the initial non-covalent binding affinity (K_I) and the rate of covalent bond formation (k_inact).[15] Traditional IC50 values are time-dependent and can be misleading for covalent inhibitors.[9]
Recommended Experimental Approaches:
-
Intact Protein Mass Spectrometry:
-
This is a direct method to observe the formation of the covalent adduct.[16]
-
Incubate the purified target protein with the inhibitor at various concentrations and time points.
-
Use LC-MS to measure the ratio of unmodified protein to the protein-inhibitor adduct.
-
The observed rate of adduct formation (k_obs) can be plotted against the inhibitor concentration to determine k_inact and K_I.[16]
-
-
Enzyme Activity Assays (Progress Curve Analysis):
-
Monitor the enzyme's activity over time in the presence of different inhibitor concentrations.[15][17]
-
The reaction progress curves will show a time-dependent decrease in enzyme activity as the covalent adduct forms.
-
Fit the progress curves to the kinetic model for irreversible inhibition to extract k_inact and K_I.[18]
-
Troubleshooting Guides
Guide 1: Optimizing Covalent Inhibitor Reactivity
This guide provides a workflow for tuning the reactivity of your covalent inhibitor to achieve a balance between on-target potency and off-target selectivity.
Caption: Workflow for optimizing covalent inhibitor reactivity.
Guide 2: Investigating Off-Target Effects
This guide outlines the steps to identify and mitigate off-target effects of your covalent inhibitor.
Caption: Workflow for investigating off-target effects.
Data Presentation
Table 1: Comparison of Electrophilic Warheads Targeting Cysteine
| Warhead Type | Relative Reactivity | Reversibility | Common Applications |
| Acrylamide | Moderate to High | Irreversible | Kinase Inhibitors (e.g., Ibrutinib)[9] |
| Vinyl Sulfonamide | High | Irreversible | Protease Inhibitors[19] |
| Propargylamide | Low to Moderate | Irreversible | General Cysteine Targeting |
| α-Chloroacetamide | High | Irreversible | General Cysteine Targeting |
| Cyano-acrylamide | Tunable | Reversible | Protease Inhibitors[20] |
| Nitrile | Low | Reversible | Protease Inhibitors[21] |
| Boronic Acid | Tunable | Reversible | Serine Protease Inhibitors |
Table 2: Key Kinetic Parameters for Covalent Inhibitors
| Parameter | Description | Importance | Typical Assay |
| KI | Inhibition constant for the initial non-covalent binding step. | Reflects the binding affinity of the inhibitor's scaffold. A lower KI is generally desirable. | Enzyme Kinetics, SPR, ITC |
| kinact | First-order rate constant for the covalent bond formation. | Indicates the intrinsic reactivity of the warhead once the inhibitor is bound to the target. | Enzyme Kinetics, Intact Protein MS |
| kinact/KI | Second-order rate constant for the overall inhibition process. | The primary metric for the efficiency and potency of an irreversible covalent inhibitor.[15] | Enzyme Kinetics, Intact Protein MS |
| GSH t1/2 | Half-life of the inhibitor in the presence of glutathione. | A measure of non-specific reactivity. A longer half-life is generally preferred to minimize off-target effects. | GSH Stability Assay (LC-MS)[3] |
Experimental Protocols
Protocol 1: Glutathione (GSH) Stability Assay
This protocol assesses the reactivity of a covalent inhibitor with glutathione, a key indicator of potential off-target reactivity.[3]
Materials:
-
Test compound (covalent inhibitor)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
LC-MS system
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 100 mM stock solution of GSH in PBS.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add PBS to a final volume of 500 µL.
-
Add the test compound stock solution to a final concentration of 10 µM.
-
Initiate the reaction by adding GSH stock solution to a final concentration of 5 mM.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 50 µL aliquot of the reaction mixture.
-
Quench the reaction by adding 100 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge at high speed for 10 minutes to pellet precipitated proteins.
-
-
LC-MS Analysis:
-
Transfer the supernatant to an LC-MS vial.
-
Analyze the samples by LC-MS to monitor the disappearance of the parent compound over time.
-
-
Data Analysis:
-
Plot the natural log of the remaining parent compound concentration versus time.
-
The slope of the line is the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the half-life (t_1/2) using the equation: t_1/2 = 0.693 / k_obs.[3]
-
Protocol 2: Intact Protein Mass Spectrometry for k_inact/K_I Determination
This protocol directly measures the rate of covalent adduct formation to determine the kinetic parameters of an irreversible inhibitor.[16]
Materials:
-
Purified target protein
-
Test compound (covalent inhibitor)
-
Assay buffer (e.g., HEPES or Tris buffer, pH 7.5)
-
LC-MS system capable of intact protein analysis
Procedure:
-
Reaction Setup:
-
Prepare a series of inhibitor concentrations in the assay buffer.
-
In separate tubes, pre-incubate the purified target protein (e.g., 1 µM) at 37°C.
-
Initiate the reaction by adding different concentrations of the inhibitor to the protein solution.
-
-
Time-Course Analysis:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of 0.1% formic acid.
-
-
LC-MS Analysis:
-
Inject the quenched samples onto the LC-MS system.
-
Separate the protein from the inhibitor using a suitable column (e.g., C4).
-
Acquire the mass spectra for the unmodified protein and the protein-inhibitor adduct.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the relative abundance of the unmodified and modified protein at each time point.
-
For each inhibitor concentration, plot the fraction of modified protein versus time and fit to a single exponential equation to obtain the observed rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation (k_obs = k_inact * [I] / (K_I + [I])) to determine k_inact and K_I.[16]
-
Protocol 3: Cellular Target Engagement using CETSA (Cellular Thermal Shift Assay)
This protocol assesses whether the inhibitor binds to its target in a cellular context by measuring changes in the protein's thermal stability.[22]
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
PBS and appropriate cell lysis buffer
-
Instrumentation for heating samples precisely (e.g., PCR thermocycler)
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Compound Treatment:
-
Treat cultured cells with the test compound at various concentrations for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse them.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, then cool to room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant containing the soluble, stabilized protein.
-
Analyze the amount of soluble target protein remaining in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature.
-
Ligand binding will stabilize the protein, resulting in a shift of the melting curve to a higher temperature.
-
The magnitude of this thermal shift indicates the extent of target engagement.[22]
-
References
- 1. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 4. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Optimizing Fluorescence Polarization Assays for PIN1: A Technical Support Center
Welcome to the technical support center for the optimization of fluorescence polarization (FP) assays targeting the Peptidyl-prolyl cis-trans isomerase, Pin1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful implementation and execution of Pin1 FP assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a fluorescence polarization assay for Pin1?
A fluorescence polarization (FP) assay for Pin1 is a homogeneous, in-solution technique used to monitor the interaction between Pin1 and a fluorescently labeled ligand (a tracer).[1] The principle is based on the observation that when a small, fluorescently labeled peptide tracer, which rotates rapidly in solution, is excited with plane-polarized light, it emits depolarized light.[2] However, when this tracer binds to the much larger Pin1 protein, its rotational motion is significantly slowed. This slower tumbling results in the emission of light that remains highly polarized.[2] By measuring the change in polarization, we can quantify the binding of the tracer to Pin1 and screen for inhibitors that disrupt this interaction.
Q2: What is a suitable fluorescent tracer for a Pin1 FP assay?
A commonly used and validated fluorescent tracer for Pin1 FP assays is an N-terminal fluorescein-labeled peptide with the sequence Bth-D-phos.Thr-Pip-Nal.[3] This peptide mimics a substrate of Pin1, allowing for competitive binding analysis with potential inhibitors.
Q3: What are the recommended starting concentrations for Pin1 and the fluorescent tracer?
For a competitive binding assay, typical starting concentrations are 250 nM of GST-Pin1 and 5 nM of the fluorescein-labeled peptide probe.[3] However, it is crucial to experimentally determine the optimal concentrations of both the protein and the tracer for your specific assay conditions to achieve an adequate signal-to-noise ratio.[1]
Q4: How should I prepare the assay buffer for a Pin1 FP assay?
A recommended buffer for a Pin1 FP assay consists of 10 mM HEPES, 10 mM NaCl, and 1% glycerol (B35011) at a pH of 7.4.[3] This basal buffer should be supplemented with 10 µg/ml bovine serum albumin (BSA) to prevent non-specific binding to surfaces, 0.01% Tween-20 to reduce aggregation, and 1 mM DTT as a reducing agent to maintain protein integrity.[3]
Q5: My fluorescence polarization signal is not changing upon addition of Pin1. What are the possible causes?
There are several potential reasons for a lack of change in the FP signal:
-
Inactive Protein: The Pin1 enzyme may be inactive or improperly folded. It is important to use a highly purified and active preparation of Pin1.
-
Incorrect Buffer Conditions: The pH, ionic strength, or other components of the buffer may not be optimal for Pin1 binding.[1]
-
Tracer Issues: The fluorescent tracer may be degraded, or the fluorophore could be detached. Ensure the integrity of the tracer.
-
Instrument Settings: The instrument settings, such as the G-factor, excitation and emission wavelengths, and PMT gain, may not be optimized.[4]
Q6: I am observing a high background signal in my assay. How can I reduce it?
High background fluorescence can originate from several sources:
-
Buffer Components: Some buffer components can be intrinsically fluorescent.[5] Test the fluorescence of the buffer alone and consider using alternative components if necessary.
-
Test Compounds: In inhibitor screening, the test compounds themselves can be fluorescent.[6] To mitigate this, consider using red-shifted fluorophores for the tracer, as they are less prone to interference from autofluorescent compounds.[6][7]
-
Light Scattering: Precipitated compounds can cause light scattering, leading to an artificially high polarization signal.[6] Ensure that all components are fully dissolved in the assay buffer.
-
Plate Material: Using black, non-binding surface microplates is recommended to minimize background fluorescence and prevent the tracer from binding to the plate surface.[5][7]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of a Pin1 fluorescence polarization assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | 1. Suboptimal concentrations of Pin1 or tracer.[1]2. Low quantum yield of the fluorophore.3. Inefficient excitation or emission wavelength settings. | 1. Perform a titration experiment to determine the optimal concentrations of both Pin1 and the fluorescent tracer.2. Select a fluorophore with a high quantum yield and stability.[1]3. Ensure the instrument's excitation and emission wavelengths are correctly set for the chosen fluorophore. |
| High Variability Between Replicates | 1. Inaccurate pipetting.2. Bubbles in the wells.3. Inconsistent incubation times or temperatures.[2]4. Protein aggregation. | 1. Use calibrated pipettes and ensure proper mixing.2. Centrifuge the plate briefly before reading to remove bubbles.3. Maintain consistent incubation conditions for all wells.4. Include a non-ionic detergent like Tween-20 (e.g., 0.01%) in the assay buffer to prevent aggregation.[3] |
| Assay Window (ΔmP) is Too Small | 1. The molecular weight difference between the tracer and Pin1 is insufficient.2. The tracer concentration is too high relative to the Kd of the interaction.3. The Pin1 concentration is not high enough to achieve saturation. | 1. Ensure a significant size difference between the tracer (small peptide) and the binder (Pin1 protein). A ten-fold difference in molecular weight is a good target.[4]2. The tracer concentration should ideally be at or below the dissociation constant (Kd) of the Pin1-tracer interaction.3. Increase the Pin1 concentration in the binding assay to ensure saturation and maximize the dynamic range. |
| False Positives in Inhibitor Screening | 1. Autofluorescent compounds.2. Compounds that cause light scattering.3. Compound aggregation leading to non-specific inhibition. | 1. To minimize interference from autofluorescent compounds, consider using a far-red tracer.[6]2. Visually inspect the wells for precipitation and filter compounds if necessary.3. Include a counter-screen with a non-related protein to identify non-specific inhibitors. Adding a detergent like Triton X-100 can also help disrupt aggregates. |
| Issues with Covalent Inhibitors | 1. Insufficient incubation time for covalent bond formation. | 1. For covalent inhibitors, a pre-incubation step of the inhibitor with Pin1 is necessary to allow for covalent labeling. Incubation times can range from minutes to several hours (e.g., 12 hours).[3] |
Experimental Protocols
Protocol 1: Determination of Optimal Tracer and Pin1 Concentrations
This protocol outlines the steps to determine the optimal concentrations of the fluorescent tracer and Pin1 for the FP assay.
-
Prepare a serial dilution of the fluorescent tracer (e.g., N-terminal fluorescein-labeled Bth-D-phos.Thr-Pip-Nal) in the assay buffer (10 mM HEPES, 10 mM NaCl, 1% glycerol, pH 7.4, 10 µg/ml BSA, 0.01% Tween-20, 1 mM DTT).
-
Add the tracer dilutions to the wells of a black, non-binding 384-well plate.
-
Measure the fluorescence intensity and polarization of the free tracer at each concentration. Select the lowest concentration of tracer that gives a stable and robust fluorescence signal (typically at least 3-fold above the buffer background).[4]
-
Prepare a serial dilution of GST-Pin1 in the assay buffer.
-
Add a fixed, optimal concentration of the tracer to all wells.
-
Add the Pin1 serial dilutions to the wells containing the tracer.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization for each well.
-
Plot the change in millipolarization (mP) against the Pin1 concentration to generate a saturation binding curve. The optimal Pin1 concentration for inhibitor screening is typically the concentration that gives 50-80% of the maximum binding signal (EC50 to EC80).
Protocol 2: Competitive Inhibition Assay for Pin1
This protocol is for screening and characterizing inhibitors of the Pin1-ligand interaction.
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a black, non-binding 384-well plate, add the following to each well:
-
Test inhibitor at various concentrations.
-
GST-Pin1 at the pre-determined optimal concentration (e.g., EC80 from Protocol 1).
-
-
Pre-incubate the plate (e.g., for 15-30 minutes at room temperature). For covalent inhibitors, a longer pre-incubation (e.g., 12 hours at 4°C) may be required.[3]
-
Add the fluorescent tracer at its optimal concentration to all wells to initiate the binding reaction.
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
Measure the fluorescence polarization of each well.
-
Include appropriate controls:
-
Negative Control (No Inhibition): Pin1 + tracer (no inhibitor).
-
Positive Control (100% Inhibition): Tracer only (no Pin1).
-
-
Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
Data Presentation
| Parameter | Typical Value/Range | Reference |
| Fluorescent Tracer | N-terminal fluorescein-labeled Bth-D-phos.Thr-Pip-Nal | [3] |
| Tracer Concentration | 5 nM | [3] |
| Pin1 (GST-tagged) Concentration | 250 nM | [3] |
| Assay Buffer | 10 mM HEPES, 10 mM NaCl, 1% glycerol, pH 7.4 | [3] |
| Buffer Additives | 10 µg/ml BSA, 0.01% Tween-20, 1 mM DTT | [3] |
| Plate Type | Black, non-binding surface, 384-well | [3][7] |
| Incubation Time (non-covalent) | 30 minutes | [8] |
| Incubation Time (covalent) | Up to 12 hours | [3] |
| Excitation Wavelength (Fluorescein) | ~485 nm | [8] |
| Emission Wavelength (Fluorescein) | ~520-535 nm | [8][9] |
Visualizations
Caption: Principle of Fluorescence Polarization Assay for Pin1.
Caption: General workflow for a Pin1 competitive FP assay.
Caption: A logical troubleshooting workflow for common FP assay issues.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. eurogentec.com [eurogentec.com]
Cell line-specific responses to PIN1 inhibitor 3
Welcome to the technical support center for PIN1 Inhibitor 3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges and ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PIN1 inhibitors?
A1: PIN1 is a peptidyl-prolyl cis-trans isomerase (PPIase) that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within proteins.[1][2] This conformational change can significantly impact protein function, stability, and localization.[1][3] PIN1 inhibitors work by binding to the enzyme, often at its active site, thereby preventing this isomerization and disrupting downstream cellular pathways that are dependent on PIN1 activity.[1][3] In cancer cells, where PIN1 is frequently overexpressed, its inhibition can lead to the destabilization and degradation of oncogenic proteins, thereby curbing tumor growth and progression.[1]
Q2: Why am I observing different responses to this compound in different cell lines?
A2: Cell line-specific responses to PIN1 inhibitors are common and can be attributed to several factors:
-
PIN1 Expression Levels: Different cell lines express varying levels of endogenous PIN1.[4][5] Cells with higher PIN1 expression may be more sensitive to its inhibition.[4]
-
Genetic Background: The mutational status of key oncogenes and tumor suppressors (e.g., KRAS, p53) can influence the cellular dependency on PIN1 signaling. For instance, PIN1 is suggested to cooperate with mutant KRAS in promoting transformation in pancreatic ductal adenocarcinoma (PDAC).[6]
-
Active Signaling Pathways: The predominant oncogenic signaling pathways active in a particular cell line will dictate the downstream consequences of PIN1 inhibition. PIN1 is known to regulate multiple pathways, including PI3K/AKT, Wnt/β-catenin, and Notch.[7][8][9] The reliance of a cell line on one or more of these pathways will affect its response to the inhibitor.
-
Drug Efflux and Metabolism: Differences in the expression of drug transporters and metabolic enzymes among cell lines can alter the intracellular concentration and half-life of the inhibitor.
Q3: My cells are showing low sensitivity to this compound. What are the possible reasons and solutions?
A3: Low sensitivity to a PIN1 inhibitor can be a frustrating issue. Here are some potential causes and troubleshooting steps:
-
Low PIN1 Expression: Confirm the expression level of PIN1 in your cell line via Western blotting. If the expression is low, consider using a cell line known to have high PIN1 expression for your positive control experiments.[4]
-
Inhibitor Potency and Stability: Ensure the inhibitor is properly stored and handled to maintain its activity. The potency of PIN1 inhibitors can vary, with some having IC50 values in the micromolar range.[4][10] Consider performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
Cell Permeability: Some PIN1 inhibitors, particularly those mimicking the phosphorylated substrate, may have poor cell permeability.[2] If you suspect this is an issue, you may need to explore inhibitors with improved cell penetration characteristics or use permeabilization techniques, though this may not be suitable for all experimental setups.
-
Compensatory Mechanisms: Cells can sometimes adapt to the inhibition of one pathway by upregulating compensatory signaling routes. Consider combination therapies with inhibitors of other relevant pathways.
Q4: I am observing off-target effects. How can I confirm the observed phenotype is due to PIN1 inhibition?
A4: Distinguishing on-target from off-target effects is crucial. Here are several strategies:
-
Use a Structurally Different PIN1 Inhibitor: If a similar phenotype is observed with a different, structurally unrelated PIN1 inhibitor, it is more likely that the effect is on-target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PIN1 expression.[7][8] If the genetic approach phenocopies the effect of the inhibitor, it strongly suggests an on-target mechanism.
-
Rescue Experiments: In a PIN1 knockdown or knockout background, the effects of the inhibitor should be diminished or absent.
-
Monitor Downstream Targets: Assess the levels and activity of known PIN1 downstream targets, such as Cyclin D1, c-Myc, β-catenin, or the phosphorylation status of AKT.[2][7][8] A potent PIN1 inhibitor should modulate these targets in a predictable manner.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | - Inconsistent cell passage number or confluency.- Variability in inhibitor preparation and storage.- Fluctuation in incubation times. | - Use cells within a consistent passage number range.- Prepare fresh inhibitor stock solutions and aliquot for single use.- Standardize all incubation times precisely. |
| High background in biochemical assays | - Non-specific binding of the inhibitor.- Issues with the assay buffer or detection reagents. | - Include appropriate controls (e.g., vehicle-only, no enzyme).- Optimize buffer composition (e.g., detergent concentration).- Titrate detection reagents to optimal concentrations. |
| Unexpected cell toxicity | - Off-target effects of the inhibitor.- Solvent (e.g., DMSO) toxicity at high concentrations.- Contamination of cell culture. | - Perform a dose-response curve to identify a non-toxic working concentration.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).- Regularly test for mycoplasma and other contaminants. |
| Difficulty in detecting changes in downstream signaling | - Timing of sample collection is not optimal.- Low sensitivity of the detection method.- Redundancy in signaling pathways. | - Perform a time-course experiment to identify the peak response time.- Use a more sensitive detection method (e.g., switch from standard Western blot to a more sensitive chemiluminescent substrate or a quantitative immunoassay).- Investigate multiple downstream targets to get a clearer picture of the signaling changes. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various PIN1 inhibitors across different cancer cell lines. This data is provided to offer a comparative perspective on inhibitor potency.
Table 1: IC50 Values of PIN1 Inhibitors on Cell Viability
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| KPT-6566 | MDA-MB-231 | Breast Cancer | 0.64 | [10] |
| HWH8-33 | HeLa | Cervical Cancer | 0.15 ± 0.02 (µg/mL) | [4] |
| HWH8-36 | HeLa | Cervical Cancer | 0.21 ± 0.03 (µg/mL) | [4] |
| HWH8-33 | CHO | Ovarian Cancer | 0.15 ± 0.02 (µg/mL) | [4] |
| HWH8-36 | CHO | Ovarian Cancer | 0.23 ± 0.03 (µg/mL) | [4] |
| VS2 | OVCAR5 | Ovarian Cancer | ~19-66 | [2] |
| ATRA | HGC-27 | Gastric Cancer | Not explicitly stated, but effective | [8] |
| ATRA | MKN45 | Gastric Cancer | Not explicitly stated, but effective | [8] |
Table 2: Biochemical Inhibitory Potency of PIN1 Inhibitors
| Inhibitor | Assay Type | Target | Ki or IC50 | Reference |
| BJP-06–005-3 | PPIase Assay | PIN1 | Ki = 48 nM | [6] |
| (S)-2 | Not Specified | PIN1 | IC50 = 3.2 µM | [7] |
| TME-001 | In vitro enzymatic assay | PIN1 | IC50 = 6.1 µM | [7] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
2. Western Blotting for PIN1 and Downstream Targets
This protocol allows for the analysis of protein expression levels following treatment with this compound.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PIN1, Cyclin D1, c-Myc, p-AKT, total AKT, or β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Caption: PIN1 inhibition blocks the isomerization of target proteins, leading to the downregulation of multiple oncogenic signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results in experiments with PIN1 inhibitors.
References
- 1. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
Troubleshooting inconsistent results with Sulfopin
Welcome to the technical support center for Sulfopin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of Sulfopin, a selective covalent inhibitor of Pin1.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that may arise during your experiments with Sulfopin, presented in a question-and-answer format.
1. Why am I observing inconsistent or no effect of Sulfopin on my cells?
Several factors can contribute to variability in Sulfopin's efficacy. Here's a checklist of potential issues and how to address them:
-
Cell Line Specificity: The anti-proliferative effects of Sulfopin can vary significantly across different cancer cell lines.[1][2][3] For instance, MDA-MB-468 cells have shown more pronounced sensitivity compared to cell lines like PC3 and Kuramochi, which exhibited only modest effects.[2][3] It's crucial to consider the genetic background and Pin1 dependency of your chosen cell line.
-
Duration of Treatment: Pin1 inhibition by Sulfopin may require prolonged exposure to observe a significant impact on cell viability, particularly in 2D cell cultures.[2][4][5] Experiments have shown that significant effects on cell viability in PATU-8988T cells were observed after 6 and 8 days of treatment.[2][3]
-
Compound Concentration: Ensure you are using an appropriate concentration of Sulfopin. For cellular assays, concentrations typically range from 0.1 µM to 10 µM.[1][6] Complete Pin1 engagement in cells is often achieved at concentrations of 0.5-1 µM.[2][3][7]
-
Solubility and Stability: Sulfopin is typically dissolved in DMSO.[1][8] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce its solubility.[8] For in vivo studies, specific formulations with PEG300, Tween-80, and saline or corn oil are used to ensure solubility and bioavailability.[1][8] Always ensure the compound is fully dissolved before use. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
2. How can I confirm that Sulfopin is engaging with Pin1 in my cellular experiments?
Verifying target engagement is critical for interpreting your results. Here are two established methods:
-
Competition Pull-Down Assay: This method uses a biotinylated version of Sulfopin (Sulfopin-DTB) to pull down Pin1 from cell lysates.[2][3][5] Pre-treatment of cells with unlabeled Sulfopin will compete with Sulfopin-DTB for binding to Pin1, leading to a reduced amount of pulled-down Pin1, which can be quantified by Western blot. This confirms that Sulfopin is entering the cells and binding to its target.
-
Chemoproteomics: Advanced mass spectrometry-based chemoproteomic methods like Covalent Inhibitor Target-site Identification (CITe-Id) or rdTOP-ABPP can provide a global and unbiased assessment of Sulfopin's selectivity in cells.[7][9] These techniques have demonstrated that Sulfopin is highly selective for Pin1, primarily targeting the Cys113 residue.[9]
3. I am not observing the expected downstream effects on c-Myc. What could be the reason?
Sulfopin is known to induce the downregulation of c-Myc target genes.[4][5][10] If you are not observing this effect, consider the following:
-
Time Point of Analysis: The transcriptional effects of Pin1 inhibition may not be immediate. Analyze c-Myc target gene expression at different time points after Sulfopin treatment. For example, downregulation of Myc transcription has been observed in HEK293 cells after 48 hours of treatment with 2 µM Sulfopin.[1]
-
Cellular Context: The regulation of the c-Myc pathway can be complex and cell-type specific. Ensure that the c-Myc pathway is active and dependent on Pin1 in your experimental model.
-
Target Engagement: Confirm Pin1 engagement using the methods described in the previous question to rule out issues with compound activity or cell permeability.
4. My in vivo experiment with Sulfopin did not show a significant effect on tumor growth. What should I check?
-
Dosage and Administration: Ensure the correct dosage and route of administration are being used. In murine models, Sulfopin has been administered via oral gavage (p.o.) or intraperitoneal injection (i.p.) at doses ranging from 20-40 mg/kg, either once or twice daily.[1]
-
Target Engagement in Vivo: It is possible to assess Pin1 engagement in vivo. This can be done by treating animals with Sulfopin, harvesting tissues (e.g., spleen), and then performing a competition pull-down assay with Sulfopin-DTB on the tissue lysates.[2][3]
-
Tumor Model: The efficacy of Sulfopin can be dependent on the specific tumor model. It has shown significant effects in murine and zebrafish models of MYCN-driven neuroblastoma and a murine model of pancreatic cancer.[4]
Data Presentation
Table 1: Sulfopin Concentration and Incubation Times in Cellular Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| MDA-MB-468 | 1, 2.5 µM | 4, 6, 8 days | Pronounced sensitivity and anti-proliferative effects | [1][2] |
| PATU-8988T | 1, 2.5 µM | 4 days | Small but significant reduction in S-phase cells | [1] |
| PATU-8988T | 1 µM | 6, 8 days | Significant effect on cellular viability | [2][3] |
| HEK293 | 2 µM | 48 hours | Downregulation of Myc transcription | [1] |
| HeLa | 0.1 - 1 µM | 24 hours post-IR | Decreased IRAK1 Thr209 phosphorylation | [2][7] |
| HCT116 | 0.5 µM | 5 hours | Full Pin1 engagement | [2][3][7] |
Table 2: In Vivo Administration of Sulfopin
| Animal Model | Dosage | Administration | Dosing Schedule | Outcome | Reference |
| Transgenic Th-MYCN mice | 40 mg/kg | p.o. | QD/BID for 7 days | Regression of neuroblastoma, increased survival | [1] |
| Pancreatic cancer mouse model | 20-40 mg/kg | i.p. | Daily for 27 days | Inhibition of pancreatic cancer progression | [1] |
| Zebrafish neuroblastoma model | 25-100 µM | - | - | Blocked neuroblastoma | [1] |
Experimental Protocols
Competition Pull-Down Assay for Target Engagement
This protocol is adapted from methodologies described in the literature to verify the engagement of Sulfopin with Pin1 in cells.[2][3][5]
-
Cell Treatment: Treat your cells with the desired concentration of Sulfopin or DMSO (vehicle control) for the specified duration (e.g., 4 hours).
-
Cell Lysis: Harvest and lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Lysate Normalization: Determine the protein concentration of each lysate and normalize them to the same concentration.
-
Incubation with Sulfopin-DTB: Incubate the normalized lysates with a biotinylated Sulfopin probe (Sulfopin-DTB) at a concentration of 1 µM for 1 hour at 4°C.
-
Streptavidin Pulldown: Add streptavidin-coated beads to the lysates and incubate for 1-2 hours at 4°C to capture the biotinylated probe and any bound proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot using an anti-Pin1 antibody. A decrease in the Pin1 signal in the Sulfopin-treated sample compared to the DMSO control indicates successful target engagement.
Visualizations
Caption: Troubleshooting inconsistent results with Sulfopin.
Caption: Simplified signaling pathway of Sulfopin's action.
Caption: Workflow for verifying Sulfopin target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Sulfopin
Welcome to the technical support center for Sulfopin (B2452273). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing Sulfopin, along with troubleshooting guidance for its use in experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of Sulfopin.
Q1: My Sulfopin powder won't fully dissolve in DMSO. What should I do?
If you are experiencing solubility issues with Sulfopin in DMSO, consider the following:
-
Use Fresh DMSO: DMSO can absorb moisture from the air, which can reduce the solubility of compounds.[1] Always use fresh, anhydrous DMSO for preparing your stock solutions.
-
Sonication and Heating: To aid dissolution, you can try sonicating the solution.[2] Gentle heating can also be applied, but be cautious to avoid degradation of the compound.[3]
-
Check Concentration: Ensure you are not exceeding the maximum solubility of Sulfopin in DMSO. Different suppliers report slightly different maximum concentrations, but it is generally high.
Q2: I observed precipitation in my stock solution after storing it at -20°C. Is it still usable?
Precipitation can occur if the compound's solubility limit is exceeded at a lower temperature.
-
Re-dissolving: Before use, allow the vial to warm to room temperature for at least 60 minutes. You may need to gently vortex or sonicate the solution to ensure it is fully re-dissolved before making dilutions.
-
Storage Conditions: For long-term storage of stock solutions, -80°C is recommended to maintain stability and prevent precipitation.[1][2][3][4]
Q3: My in vivo formulation is cloudy or shows phase separation. How can I fix this?
A clear and homogenous solution is crucial for in vivo experiments.
-
Sequential Addition of Solvents: When preparing formulations with multiple solvents, add them sequentially and ensure the solution is clear before adding the next solvent.[2]
-
Heating and Sonication: As with stock solutions, gentle heating and/or sonication can help to dissolve the compound and create a clear solution.[3]
-
Fresh Preparation: It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3]
Frequently Asked Questions (FAQs)
Storage and Stability
Q4: How should I store Sulfopin powder?
Sulfopin powder should be stored at -20°C for long-term stability.[1][2][4] Some suppliers suggest that storage at 4°C is acceptable for shorter periods.[4]
Q5: What is the best way to store Sulfopin stock solutions?
For optimal stability, aliquot your prepared stock solution into single-use vials and store them at -80°C.[1][2][3][4] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[1][3]
Q6: How long are Sulfopin stock solutions stable?
The stability of stock solutions depends on the storage temperature. Please refer to the table below for a summary of storage recommendations from various suppliers.
Table 1: Recommended Storage Conditions for Sulfopin
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Powder | -20°C | Up to 3 years | [1][2][4] |
| Powder | 4°C | Up to 2 years | [4] |
| In Solvent | -80°C | 6 months to 1 year | [1][2][3] |
| In Solvent | -20°C | 2 weeks to 1 month | [1][3][4] |
Solution Preparation
Q7: What solvents can I use to prepare Sulfopin stock solutions?
Sulfopin is soluble in several organic solvents. The table below summarizes the solubility data.
Table 2: Solubility of Sulfopin
| Solvent | Maximum Concentration | Source(s) |
| DMSO | ~56-90 mg/mL | [1][2][4] |
| Ethanol | ~28 mg/mL | [1] |
| Water | ~3 mg/mL | [1] |
Q8: Can I prepare a stock solution in water?
While Sulfopin has some solubility in water, it is not recommended for creating high-concentration stock solutions.[1] If you must use water, it is advised to dilute it to the working concentration, and then filter and sterilize it through a 0.22 μm filter before use.[3]
Experimental Protocols
Q9: What is the mechanism of action of Sulfopin?
Sulfopin is a highly selective and potent covalent inhibitor of Pin1 (peptidyl-prolyl isomerase).[1][3][5][6][7] It targets the cysteine residue (Cys113) in the active site of Pin1, leading to its inhibition.[5][8] This inhibition can block Myc-driven tumors in vivo.[3][5]
Q10: Can you provide a general workflow for a cell-based assay using Sulfopin?
The following diagram illustrates a typical workflow for a cell-based experiment with Sulfopin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sulfopin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Prowess of Covalent PIN1 Inhibition: A Comparative Guide to Sulfopin
For researchers, scientists, and drug development professionals navigating the intricate landscape of cancer therapeutics, the peptidyl-prolyl isomerase PIN1 has emerged as a compelling target. Its pivotal role in regulating a multitude of oncogenic signaling pathways has spurred the development of inhibitors aimed at disrupting its catalytic activity. Among these, covalent inhibitors have shown significant promise, with Sulfopin standing out as a highly selective and potent agent. This guide provides an objective comparison of Sulfopin with other PIN1 inhibitors, supported by experimental data, detailed methodologies, and visual representations of key cellular processes.
The Strategic Advantage of Covalent Inhibition
Covalent inhibitors form a stable, irreversible bond with their target protein, offering several advantages over their non-covalent counterparts. This mode of action can lead to prolonged target engagement, increased potency, and a more durable biological response. In the context of PIN1, which possesses a highly reactive cysteine residue (Cys113) in its active site, covalent inhibition presents a particularly effective strategy. Sulfopin was developed through an electrophilic fragment screen specifically designed to target this residue, resulting in a highly selective inhibitor.[1]
Sulfopin: A Profile of a Precision Inhibitor
Sulfopin is a highly selective covalent inhibitor of PIN1 with a Ki of 17 nM.[2] Its mechanism of action involves the formation of a covalent bond with Cys113 in the active site of PIN1.[1] This irreversible binding effectively inactivates the enzyme, preventing it from catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs in its substrate proteins. The high selectivity of Sulfopin for PIN1 has been validated by chemoproteomic methods, demonstrating its minimal off-target effects.[1][3] This specificity is a crucial advantage, as it reduces the likelihood of unforeseen side effects and provides a clearer understanding of the direct consequences of PIN1 inhibition.
Comparative Analysis: Sulfopin vs. Other PIN1 Inhibitors
The landscape of PIN1 inhibitors includes both covalent and non-covalent compounds, each with distinct characteristics. While early inhibitors like Juglone and all-trans retinoic acid (ATRA) demonstrated anti-cancer activity, they suffered from a lack of specificity, limiting their utility as research tools and therapeutic agents.[1] More recent developments have led to more selective compounds.
| Inhibitor | Type | Mechanism of Action | Ki / IC50 | Selectivity | Reference |
| Sulfopin | Covalent | Covalently binds to Cys113 in the active site. | Ki: 17 nM | Highly selective for PIN1. | [1][2] |
| KPT-6566 | Covalent | Covalently binds to the catalytic site of PIN1. | IC50: 640 nM (PPIase Assay) | Selective, but also generates reactive oxygen species. | [4][5] |
| BJP-06-005-3 | Covalent | Covalently binds to PIN1. | Apparent Ki: 48 nM | Potent, but has poor mouse liver microsome stability. | [6] |
| Juglone | Non-covalent (initially thought to be covalent) | Lacks specificity and has off-target effects. | - | Poor | [1] |
| ATRA | Non-covalent | Lacks specificity. | IC50: 33.2 µM | Poor | [7][8] |
Experimental Data Highlights
In vivo studies have demonstrated the efficacy of Sulfopin in blocking Myc-driven tumors.[9] Treatment with Sulfopin has been shown to induce the downregulation of c-Myc target genes, reduce tumor progression, and increase survival in mouse models of neuroblastoma and pancreatic cancer.[1][9] For instance, in a murine model of neuroblastoma, daily administration of Sulfopin led to a significant increase in survival.[9]
A key advantage of Sulfopin is its ability to phenocopy the genetic knockout of PIN1, providing a reliable tool to probe the biological functions of this enzyme.[2][3] In cellular assays, Sulfopin treatment has been shown to have a PIN1-dependent effect on cell viability over long-term exposure.[10]
Signaling Pathways Modulated by PIN1 Inhibition
PIN1 is a crucial regulator of numerous signaling pathways that are often dysregulated in cancer. By inhibiting PIN1, Sulfopin can simultaneously impact multiple cancer-driving pathways.
Caption: PIN1 integrates multiple oncogenic signaling pathways.
The inhibition of PIN1 by Sulfopin disrupts these pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of inhibitors to PIN1.
Principle: The assay measures the change in polarization of a fluorescently labeled peptide that binds to PIN1. Unlabeled inhibitors compete with the fluorescent peptide for binding, causing a decrease in polarization.
Protocol:
-
Recombinant PIN1 protein is incubated with a fluorescently labeled peptide substrate (e.g., a fluorescein-labeled peptide).
-
Increasing concentrations of the test inhibitor (e.g., Sulfopin) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The data is analyzed to determine the inhibitor's binding affinity (Ki).[2]
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Validating PIN1 as a Drug Target: A Comparative Guide to Sulfopin and Other Inhibitors
The peptidyl-prolyl isomerase PIN1 is a critical regulator of numerous signaling pathways that are frequently dysregulated in cancer, making it a compelling target for anti-cancer drug development. Its unique function in catalyzing the cis/trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs modulates the activity, stability, and subcellular localization of a multitude of proteins involved in cell cycle progression, apoptosis, and oncogenesis.[1][2] This guide provides a comprehensive comparison of Sulfopin, a highly selective and potent covalent inhibitor of PIN1, with other alternatives, supported by experimental data and detailed protocols to aid researchers in validating PIN1 as a therapeutic target.
Sulfopin: A Precision Tool for PIN1 Validation
Sulfopin is a nanomolar-range, covalent inhibitor of PIN1 that targets the active site cysteine 113 (Cys113).[1][3] Its high selectivity, validated by independent chemoproteomic methods, and its ability to potently engage PIN1 in cellular and in vivo models make it an exceptional chemical probe for dissecting the cellular functions of PIN1.[1][4] Unlike many earlier-generation PIN1 inhibitors, Sulfopin's favorable pharmacological properties allow for robust target validation studies with minimized off-target effects.[5]
Comparison of PIN1 Inhibitors
The validation of a drug target relies on the specificity and potency of the chemical probes used. The following table summarizes the quantitative data for Sulfopin and other commonly cited PIN1 inhibitors.
| Inhibitor | Type | Ki (apparent) | IC50 | Cellular Engagement | Key Characteristics |
| Sulfopin | Covalent | 17 nM[6] | 211 nM (PPIase assay, 12h)[7] | Potent engagement at 0.5-1 µM in cells[4] | Highly selective, validated by chemoproteomics, suitable for in vivo studies.[1][4] |
| KPT-6566 | Covalent | 625.2 nM[8] | 640 nM[8] | Induces PIN1 degradation[9] | Selective for PIN1 over other PPIases; releases a quinone-mimicking moiety that can induce oxidative stress.[8][9] |
| ATRA (All-trans retinoic acid) | Non-covalent | ~300 nM[6] | ~1 µM (FP assay)[6] | Induces PIN1 degradation[6] | Also targets retinoic acid receptors (RARs), leading to broader biological effects.[10] |
| Juglone | Covalent (irreversible) | - | ~7 µM (in vitro transcription)[11] | - | Poor selectivity with known off-targets including RNA Polymerase II.[10][11] |
| BJP-06-005-3 | Covalent | 48 nM (apparent)[10] | - | Engages PIN1 for up to 48h at 5-10 µM[10] | A potent and selective peptide-based inhibitor, but with poor microsomal stability, limiting its in vivo use.[10] |
Signaling Pathways and Experimental Workflows
To effectively validate PIN1 as a drug target, it is crucial to understand its role in cellular signaling and the experimental approaches used to probe its function.
PIN1 Signaling Pathway
PIN1 acts as a fulcrum in several oncogenic signaling pathways. By altering the conformation of key phosphoproteins, PIN1 can amplify signals that promote cell proliferation and survival. A notable example is its regulation of the c-Myc oncogene.
Caption: Simplified PIN1 signaling pathway showcasing its role in regulating key oncogenic proteins.
Experimental Workflow for PIN1 Target Validation
Validating that a compound like Sulfopin engages PIN1 in cells and elicits a functional consequence is a multi-step process.
Caption: A logical workflow for validating PIN1 as a drug target using a chemical probe like Sulfopin.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cellular Thermal Shift Assay (CETSA) for PIN1 Target Engagement
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment.[12][13]
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line with high PIN1 expression (e.g., PATU-8988T) to ~80% confluency. Treat cells with various concentrations of Sulfopin (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Centrifugation: Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PIN1 at each temperature for each treatment condition by Western blotting using a specific anti-PIN1 antibody. A shift in the melting curve to a higher temperature in the presence of Sulfopin indicates target engagement.
Competition Pull-Down Assay for In-Cell Target Engagement
This assay provides a more direct measure of target occupancy by the inhibitor within the cell.
Principle: An untagged inhibitor (Sulfopin) competes with a tagged version of the inhibitor (e.g., Sulfopin-biotin) for binding to the target protein (PIN1). A reduction in the pull-down of the tagged inhibitor indicates successful engagement by the untagged compound.
Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of unlabeled Sulfopin for a specified duration (e.g., 4 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein integrity.
-
Incubation with Tagged Probe: Add a fixed concentration of biotinylated Sulfopin probe to the cell lysates and incubate to allow binding to any unoccupied PIN1.
-
Pull-Down: Add streptavidin-coated beads (e.g., magnetic or agarose) to the lysates to capture the biotinylated probe-PIN1 complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Analysis: Analyze the amount of pulled-down PIN1 by Western blotting. A dose-dependent decrease in the PIN1 signal in the Sulfopin-treated samples compared to the vehicle control confirms cellular target engagement.
Chemoproteomic Profiling for Selectivity Assessment
Chemoproteomics is used to assess the selectivity of a covalent inhibitor across the entire proteome.
Principle: This method identifies and quantifies all cysteine residues that are covalently modified by the inhibitor in a dose-dependent manner.
Protocol (based on Covalent Inhibitor Target-site Identification - CITe-Id):
-
Cell Treatment: Treat cells with a range of Sulfopin concentrations.
-
Lysis and Proteome Digestion: Lyse the cells and digest the proteome into peptides using an enzyme like trypsin.
-
Enrichment of Covalently Modified Peptides: Use a probe that reacts with the modified cysteine to enrich for the peptides that have been targeted by Sulfopin.
-
Mass Spectrometry Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific proteins and cysteine residues that were modified by Sulfopin.
-
Data Analysis: Quantify the extent of modification at each identified site across the different Sulfopin concentrations. High selectivity is demonstrated if only PIN1's Cys113 shows significant, dose-dependent labeling.[4]
Conclusion
Sulfopin stands out as a superior chemical probe for the validation of PIN1 as a drug target due to its high potency and exceptional selectivity.[1] The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the therapeutic potential of PIN1 inhibition. By employing these methods, scientists can confidently assess on-target effects and build a strong case for the continued development of PIN1-targeted therapies for cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Sulfopin: Unprecedented Selectivity for Prolyl Isomerase PIN1
A Comparative Analysis of Sulfopin's Cross-reactivity with Other Prolyl Isomerase Families
In the landscape of targeted cancer therapy, the peptidyl-prolyl isomerase Pin1 has emerged as a critical regulator of oncogenic pathways. Sulfopin, a covalent inhibitor of Pin1, has demonstrated significant potential in blocking Myc-driven tumors.[1][2] This guide provides a comprehensive comparison of Sulfopin's selectivity for Pin1 against other major prolyl isomerase families, namely the FK506-binding proteins (FKBPs) and cyclophilins, supported by robust experimental data. The evidence overwhelmingly points to an exceptionally high degree of selectivity for Pin1, with no detectable cross-reactivity with other isomerases in broad, proteome-wide screens.
Executive Summary of Selectivity
Sulfopin was developed through an electrophilic fragment-based screening campaign to specifically target the active site cysteine (Cys113) of Pin1.[3] Its performance has been rigorously evaluated using state-of-the-art chemoproteomic techniques, which have confirmed that Pin1 is the sole protein target of Sulfopin in cells. This remarkable selectivity minimizes the potential for off-target effects, a crucial attribute for a therapeutic agent.
Potency and Binding Affinity for PIN1
Sulfopin exhibits a high potency for Pin1, forming a covalent bond with Cys113 in the enzyme's active site. This interaction has been quantified through various biochemical assays, demonstrating its efficacy at nanomolar concentrations.
| Parameter | Value | Assay Method | Reference |
| Apparent Ki | 17 nM | Fluorescence Polarization | [1][2] |
| Apparent Ki | 211 nM | PPIase Assay (12 h) | [3] |
Table 1: Quantitative analysis of Sulfopin's potency for Pin1.
Proteome-Wide Selectivity: A Lack of Cross-Reactivity
The most compelling evidence for Sulfopin's specificity comes from two independent and complementary chemoproteomic studies designed to identify all potential cellular targets. These experiments, conducted in different human cancer cell lines, conclusively demonstrate that Sulfopin does not engage with other prolyl isomerases or any other protein to a significant extent.
Key Experimental Findings:
-
Covalent Inhibitor Target-site Identification (CITe-Id): In PATU-8988T pancreatic cancer cells, this method identified 162 cysteine residues that were labeled by a biotinylated version of Sulfopin. However, when the cells were pre-treated with Sulfopin, only the labeling of Cys113 on Pin1 was competed in a dose-dependent manner. This indicates that Pin1 is the only protein that Sulfopin binds to with high affinity in a complex cellular environment.[3]
-
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP): A variation of this technique, rdTOP-ABPP, was used in MDA-MB-231 breast cancer cells to profile 2,134 cysteines across the proteome. The results were striking: only Cys113 of Pin1 showed a significant and reproducible interaction with Sulfopin.[3]
| Experimental Method | Cell Line | Number of Cysteines Profiled | Significant Off-Targets Identified |
| CITe-Id | PATU-8988T | 162 (labeled) | None |
| rdTOP-ABPP | MDA-MB-231 | 2,134 | None |
Table 2: Summary of proteome-wide selectivity studies for Sulfopin. The results highlight the exceptional selectivity of Sulfopin for Pin1, with no other proteins, including members of the FKBP and cyclophilin families, identified as targets.
Experimental Protocols
The exceptional selectivity of Sulfopin was validated through rigorous, state-of-the-art chemoproteomic workflows. Below are the detailed methodologies for the key experiments cited.
Covalent Inhibitor Target-site Identification (CITe-Id)
This method was employed to identify the specific cysteine residues that Sulfopin interacts with across the entire proteome in a competitive manner.
-
Cell Culture and Treatment: Live PATU-8988T cells were incubated with varying concentrations of Sulfopin (100, 500, 1000 nM) or a DMSO control for 5 hours.
-
Lysis and Probe Incubation: The cells were lysed, and the proteomes were then treated with a desthiobiotin-tagged version of Sulfopin (Sulfopin-DTB) at a concentration of 2 µM for 18 hours. Sulfopin-DTB binds to the same cysteine residues as Sulfopin.
-
Proteomic Sample Preparation: The labeled proteins were digested with trypsin.
-
Enrichment and Analysis: The biotin-tagged peptides were enriched using avidin (B1170675) beads.
-
Mass Spectrometry: The enriched peptides were analyzed by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine sites. In this competitive assay, a decrease in the signal from a Sulfopin-DTB labeled peptide in the presence of Sulfopin indicates a direct binding interaction.[3]
Caption: Workflow for CITe-Id chemoproteomic profiling of Sulfopin.
Reductive Dimethylation-based Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (rdTOP-ABPP)
This complementary technique provides an independent validation of Sulfopin's selectivity in a different cell line.
-
Cell Culture and Treatment: MDA-MB-231 cells were treated with either Sulfopin or a DMSO control.
-
Lysis and Proteome Preparation: Cells were lysed, and the proteomes were normalized to a concentration of 2 mg/mL.
-
Alkylation: The proteomes were treated with 100 µM of iodoacetamide-alkyne (IAyne) for 1 hour at room temperature to cap any remaining reactive cysteines.
-
Click Chemistry: A biotin (B1667282) tag was attached to the IAyne-modified cysteines via a click reaction.
-
Sample Processing and Analysis: The proteins were precipitated, digested, and analyzed by LC-MS/MS to quantify the occupancy of cysteine sites by Sulfopin. A higher light/heavy ratio for a particular cysteine indicates that it was blocked by Sulfopin.[3]
PIN1's Role in Oncogenic Signaling
Pin1 plays a pivotal role in cancer by regulating the stability and activity of numerous proteins involved in cell proliferation and survival. A key downstream effector of Pin1 is the oncoprotein c-Myc. By inhibiting Pin1, Sulfopin disrupts this signaling axis, leading to the downregulation of Myc-dependent genes and subsequent suppression of tumor growth.[1][3]
Caption: Sulfopin's mechanism of action via inhibition of the PIN1 pathway.
Conclusion
The extensive and rigorous proteome-wide analyses of Sulfopin reveal an exceptional level of selectivity for its intended target, Pin1. Unlike many kinase inhibitors that exhibit cross-reactivity with other family members, Sulfopin's activity is remarkably focused. The data from multiple, independent chemoproteomic studies provide a strong body of evidence that Sulfopin does not engage with other prolyl isomerases, such as FKBPs and cyclophilins, or other cysteine-containing proteins in a cellular context. This unparalleled specificity makes Sulfopin a highly valuable chemical probe for studying Pin1 biology and a promising candidate for further therapeutic development.
References
Sulfopin: A Superior Chemical Probe for PIN1 Inhibition Compared to Older Alternatives
A detailed guide for researchers, scientists, and drug development professionals.
The peptidyl-prolyl isomerase PIN1 has emerged as a critical therapeutic target in various diseases, most notably in cancer, due to its role in regulating the function of numerous proteins involved in cell signaling. The development of potent and selective inhibitors is crucial for dissecting PIN1's biological functions and for therapeutic applications. This guide provides an in-depth comparison of Sulfopin, a novel covalent inhibitor of PIN1, with older, more established inhibitors such as Juglone (B1673114) and all-trans retinoic acid (ATRA). Through a comprehensive analysis of experimental data, we demonstrate why Sulfopin stands as a superior chemical probe for studying PIN1.
Key Differences in Performance and Specificity
Sulfopin distinguishes itself from older PIN1 inhibitors primarily through its remarkable selectivity and potent, covalent mechanism of action. While Juglone and ATRA have been historically used to probe PIN1 function, they suffer from significant drawbacks, including off-target effects and lower potency, which can confound experimental results.
Quantitative Comparison of PIN1 Inhibitors
The following tables summarize the key quantitative data comparing Sulfopin with Juglone and ATRA, highlighting Sulfopin's superior biochemical and cellular profile.
| Inhibitor | Mechanism of Action | Potency (Ki) | Selectivity | Key Limitations |
| Sulfopin | Covalent, irreversible binding to Cys113 in the active site | 17 nM[1] | Highly selective for PIN1, confirmed by chemoproteomics[2][3][4][5][6] | Minimal off-target effects identified |
| Juglone | Irreversible, likely through reaction with cysteine residues | Micromolar range (less potent than Sulfopin) | Poor; inhibits transcription and other enzymes[7] | High cytotoxicity, off-target effects, general toxicity[8][9][10][11][12][13][14][15] |
| ATRA | Reversible, competitive | Micromolar range (IC50 = 33.2 µM)[16] | Poor; interacts with retinoic acid receptors (RARs)[17][18][19][20][21] | Pleiotropic effects due to RAR activation |
| Inhibitor | Cellular Target Engagement | Effect on PIN1-null cells | Utility as a Chemical Probe |
| Sulfopin | Potent and sustained engagement in cells and in vivo[2] | No significant effect on viability, demonstrating on-target specificity[2][3] | Excellent; highly selective and potent for dissecting PIN1-specific pathways |
| Juglone | Cellular effects are not solely PIN1-dependent | Cytotoxic effects persist, indicating off-target mechanisms | Poor; non-specific effects make data interpretation difficult |
| ATRA | Cellular effects are a combination of PIN1 inhibition and RAR activation | Effects are still observed due to RAR signaling | Poor; difficult to deconvolute PIN1-specific effects from RAR-mediated effects |
Unraveling the Mechanism: How Sulfopin Achieves Superiority
Sulfopin's design as a covalent inhibitor targeting a specific cysteine residue (Cys113) in the active site of PIN1 is the foundation of its high potency and selectivity.[2][4] This covalent and irreversible binding ensures sustained inhibition of PIN1's catalytic activity.
In contrast, Juglone, a natural compound, is a reactive molecule that can interact with multiple cellular nucleophiles, leading to widespread off-target effects and general cytotoxicity.[7][9] ATRA, a derivative of vitamin A, acts as a competitive inhibitor of PIN1 but also functions as a ligand for retinoic acid receptors, triggering a cascade of unrelated signaling events.[17][20]
The superior selectivity of Sulfopin has been rigorously demonstrated using advanced chemoproteomic techniques.[3][5][6] These studies show that Sulfopin interacts with very few other proteins in the cell, confirming that its biological effects are almost exclusively due to the inhibition of PIN1.[3][5][6] This high degree of selectivity is crucial for a chemical probe, as it allows researchers to confidently attribute observed phenotypes to the inhibition of the intended target.
Visualizing the Impact: PIN1 Signaling Pathways
PIN1 regulates a multitude of signaling pathways critical for cell growth, proliferation, and survival. A key target of PIN1 is the oncoprotein c-Myc. PIN1-mediated isomerization of c-Myc protects it from degradation, thereby promoting its oncogenic activity.[22] Sulfopin's ability to inhibit PIN1 leads to the destabilization of c-Myc, representing a key mechanism of its anti-cancer effects.
Caption: PIN1 stabilizes phosphorylated c-Myc, promoting tumorigenesis.
Beyond c-Myc, PIN1 influences a wide array of signaling networks, including those governed by p53, NF-κB, and β-catenin.[23] Sulfopin provides an invaluable tool to explore the intricate roles of PIN1 in these diverse pathways.
Experimental Protocols: A Guide to Key Assays
To facilitate further research and validation, this section provides detailed methodologies for key experiments used to characterize PIN1 inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of an inhibitor to PIN1. It measures the change in the polarization of fluorescently labeled ligand upon binding to PIN1.
Protocol:
-
Prepare Reagents:
-
PIN1 protein in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5).
-
Fluorescently labeled PIN1 ligand (tracer) at a concentration determined by a prior saturation binding experiment.
-
Serial dilutions of the test inhibitor (e.g., Sulfopin).
-
-
Assay Setup:
-
In a 384-well plate, add the PIN1 protein and the fluorescent tracer to each well.
-
Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with tracer only (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Fit the data to a suitable binding model to determine the IC50 value, which can then be converted to a Ki value.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Juglone, a naphthoquinone from walnut, exerts cytotoxic and genotoxic effects against cultured melanoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Cytotoxicity of juglone and thymoquinone against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Resource efficiency and environmental impact of juglone in Pericarpium Juglandis: A review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of all-trans retinoic acid (ATRA) on human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition effects of all trans-retinoic acid on the growth and angiogenesis of esophageal squamous cell carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 20. The success and the challenge of all-trans retinoic acid in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rare but important adverse effects of all-trans retinoic acid in acute promyelocytic leukemia and their management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Overlap: A Phenotypic Comparison of Sulfopin Treatment and PIN1 Knockout
A comprehensive analysis of the phenotypic consequences of inhibiting the peptidyl-prolyl isomerase PIN1 through the covalent inhibitor Sulfopin versus genetic knockout.
This guide provides a detailed comparison of the phenotypic outcomes observed following treatment with Sulfopin, a highly selective covalent inhibitor of PIN1, and the genetic knockout of the PIN1 gene. The data presented herein is intended for researchers, scientists, and drug development professionals investigating PIN1 as a therapeutic target.
Introduction to PIN1 and Sulfopin
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][2] It specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a wide range of substrate proteins, thereby modulating their function and stability.[1][3] Dysregulation of PIN1 has been implicated in various diseases, including cancer, where it often promotes oncogenic pathways.[3][4]
Sulfopin is a potent and highly selective covalent inhibitor of PIN1, targeting the active site cysteine (Cys113).[5][6] It has been developed as a chemical probe to study the physiological and pathological roles of PIN1 and is reported to phenocopy the genetic knockout of PIN1.[5][6][7] This guide will delve into the experimental data that supports this claim.
Quantitative Comparison of Phenotypic Effects
The following tables summarize the key quantitative data comparing the effects of Sulfopin treatment and PIN1 knockout on various cellular phenotypes. The data is primarily derived from studies on the pancreatic cancer cell line PATU-8988T, allowing for a direct comparison in the same genetic background.
Table 1: Effect on Cell Viability
| Treatment/Genetic Modification | Cell Line | Assay Duration | Concentration | Result | Reference |
| Sulfopin | PATU-8988T WT | 6 days | 1 µM | Significant decrease in cell viability | [2][8] |
| 8 days | 1 µM | Significant decrease in cell viability | [2][8] | ||
| Sulfopin | PATU-8988T PIN1 KO | 6 days | 1 µM | No significant effect on cell viability | [2][8] |
| 8 days | 1 µM | No significant effect on cell viability | [2][8] | ||
| Sulfopin | MDA-MB-468 (Breast Cancer) | 4, 6, 8 days | 2.5 µM | Time-dependent decrease in cell viability | [3][8] |
| PIN1 Knockout | PATU-8988T | N/A | N/A | Viable cell line established | [8] |
Table 2: Effect on Cell Cycle Progression
| Treatment | Cell Line | Duration | Concentration | Key Finding | Reference |
| Sulfopin | PATU-8988T | 4 days | 2.5 µM | Increase in G1 phase, decrease in S phase | [6][9] |
| Sulfopin-AcA (negative control) | PATU-8988T | 4 days | 2.5 µM | No significant effect on cell cycle | [3] |
Table 3: Effect on Gene Expression (c-Myc Target Genes)
| Treatment/Genetic Modification | Model System | Key Finding | Reference |
| Sulfopin | Murine and zebrafish models | Downregulation of c-Myc target genes | [5][6] |
| PIN1 Knockout | Not explicitly quantified in direct comparison studies, but PIN1 is known to regulate c-Myc. | PIN1 is a known regulator of c-Myc stability and activity. | [1] |
Experimental Protocols
Generation of PIN1 Knockout Cell Lines (CRISPR/Cas9)
The generation of PIN1 knockout cell lines, such as the PATU-8988T PIN1 KO line, is typically achieved using the CRISPR/Cas9 system.[10][11]
-
Guide RNA (gRNA) Design: gRNAs are designed to target an early exon of the PIN1 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA transcript.[12]
-
Vector Construction: The designed gRNA sequences are cloned into a Cas9 expression vector, often one that also contains a fluorescent marker (e.g., GFP) for selection of transfected cells.[12]
-
Transfection: The Cas9/gRNA expression plasmid is transfected into the target cells (e.g., PATU-8988T) using a suitable transfection reagent.
-
Single-Cell Sorting: Transfected cells expressing the fluorescent marker are sorted into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).[11]
-
Clonal Expansion and Verification: Single-cell clones are expanded, and genomic DNA is isolated. The targeted region of the PIN1 gene is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Whole-cell lysates are analyzed by Western blotting using an anti-PIN1 antibody to confirm the absence of the PIN1 protein.[8]
Sulfopin Treatment of Cultured Cells
-
Cell Seeding: Cells (e.g., PATU-8988T WT and PIN1 KO) are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays) at a density that allows for logarithmic growth throughout the experiment.
-
Sulfopin Preparation: A stock solution of Sulfopin is prepared in a suitable solvent, such as DMSO.[7]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing Sulfopin at the desired concentration (e.g., 1 µM) or the vehicle control (e.g., DMSO). For long-term experiments, the medium containing Sulfopin is replenished every 48-72 hours.[13]
-
Phenotypic Analysis: At the indicated time points, cells are harvested and subjected to various analyses, such as cell viability assays (e.g., CellTiter-Glo), cell cycle analysis (e.g., BrdU incorporation and propidium (B1200493) iodide staining followed by flow cytometry), or gene expression analysis (e.g., qRT-PCR or RNA-seq).[3][6]
Visualizing the Molecular Context
To better understand the mechanisms underlying the observed phenotypes, the following diagrams illustrate the PIN1 signaling pathway and a typical experimental workflow for comparing Sulfopin treatment with PIN1 knockout.
Caption: PIN1 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing Sulfopin and PIN1 KO.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 11. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. biorxiv.org [biorxiv.org]
A Comparative Guide to PIN1 Inhibitors: Biochemical and Cellular Distinctions
For Researchers, Scientists, and Drug Development Professionals
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator in a multitude of cellular processes, making it a compelling therapeutic target, particularly in oncology.[1][2][3][4] PIN1 specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, a post-translational modification that can profoundly alter a substrate's conformation, stability, and activity.[2][4][5] Its overexpression in numerous cancers is linked to tumor progression and poor clinical outcomes, driving the development of various inhibitory molecules.[2][6] This guide provides an objective comparison of key PIN1 inhibitors, detailing their biochemical and cellular differences with supporting experimental data and methodologies.
Introduction to PIN1's Role in Cellular Signaling
PIN1 is a unique enzyme that acts as a molecular switch, controlling the function of numerous proteins involved in cell cycle progression, apoptosis, and signal transduction.[1][7] By catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs, PIN1 can either activate oncoproteins or inactivate tumor suppressors, thereby promoting tumorigenesis.[8] Key signaling pathways regulated by PIN1 include those involving cyclin D1, p53, and Bcl-2 family members.[1][7] Consequently, inhibiting PIN1 activity presents a promising strategy to disrupt these oncogenic pathways and impede cancer cell growth.[1][8]
Comparative Analysis of PIN1 Inhibitors
Several small molecules have been identified as PIN1 inhibitors, each with distinct biochemical properties and cellular effects. The most well-studied inhibitors include Juglone, PiB, all-trans retinoic acid (ATRA), and the more recently developed KPT-6566. Their mechanisms of action range from irreversible covalent modification to reversible competitive inhibition.
Biochemical Properties
The efficacy and specificity of PIN1 inhibitors are determined by their mode of interaction with the enzyme. Juglone, a natural compound, acts as an irreversible inhibitor by covalently modifying a cysteine residue in the catalytic site of PIN1.[5][9] In contrast, PiB is a competitive and reversible inhibitor.[10][11] All-trans retinoic acid (ATRA) also inhibits PIN1 by binding to its catalytic domain and can induce its degradation.[8] KPT-6566 is a potent and selective covalent inhibitor that also leads to PIN1 degradation.[12][13][14]
| Inhibitor | Type of Inhibition | Target Site | IC50 / Ki |
| Juglone | Irreversible, Covalent | Catalytic Site (Cys113) | Varies (µM range) |
| PiB | Reversible, Competitive | Catalytic Site | IC50: 1.2 µM (HCT116 cells) |
| ATRA | Non-covalent, induces degradation | Catalytic PPIase Domain | Not specified |
| KPT-6566 | Covalent, induces degradation | Catalytic Site (Cys113) | IC50: 640 nM, Ki: 625.2 nM |
Table 1: Summary of Biochemical Properties of Key PIN1 Inhibitors.
Cellular Effects
The distinct biochemical mechanisms of these inhibitors translate to varied cellular consequences. While most PIN1 inhibitors lead to cell cycle arrest and inhibition of proliferation, some also induce apoptosis through unique mechanisms.
| Inhibitor | Effect on Cell Proliferation | Induction of Apoptosis | Key Affected Pathways |
| Juglone | Inhibition | Yes | Reduces cyclin D1 expression |
| PiB | Inhibition | Yes | Downregulates Nanog |
| ATRA | Inhibition | Yes | Wnt/β-catenin, PI3K/AKT |
| KPT-6566 | Inhibition | Yes (via ROS and DNA damage) | mut-p53, NOTCH1, NRF2 |
Table 2: Summary of Cellular Effects of Key PIN1 Inhibitors.
KPT-6566 exhibits a dual mechanism of action; it not only inhibits PIN1 but also releases a quinone-mimicking drug that generates reactive oxygen species (ROS) and subsequent DNA damage, leading to cancer cell-specific death.[2][12] This makes it a particularly interesting candidate for further therapeutic development.
Signaling Pathways and Experimental Workflows
To understand the downstream consequences of PIN1 inhibition, it is crucial to visualize the affected signaling pathways and the experimental workflows used to study them.
Caption: General signaling consequences of PIN1 inhibition.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 7. Frontiers | The mechanisms of Pin1 as targets for cancer therapy [frontiersin.org]
- 8. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 10. PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication [frontiersin.org]
- 12. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
The Synergistic Potential of Sulfopin: A Guide to Combination Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current landscape of Sulfopin in combination with other anticancer agents. While clinical and preclinical data on Sulfopin's synergistic effects are still emerging, this document outlines the scientific rationale for such combinations, supported by findings on Pin1 inhibition and data from Sulfopin monotherapy studies.
Sulfopin is a highly selective and potent covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[1][2][3] Pin1 is overexpressed in numerous cancers and plays a crucial role in tumorigenesis by activating oncogenes and inactivating tumor suppressors.[4][5][6] While Sulfopin has demonstrated efficacy as a monotherapy in preclinical models of Myc-driven tumors, its favorable toxicity profile suggests significant potential for use in combination with other anticancer drugs.[3][7] This guide explores the rationale behind combining Sulfopin with other therapies and presents the available, albeit limited, experimental evidence.
Rationale for Combination Therapy
The primary rationale for combining Sulfopin with other anticancer drugs stems from the central role of Pin1 in multiple cancer-driving pathways.[4][8] By inhibiting Pin1, Sulfopin can potentially sensitize cancer cells to the effects of other therapeutic agents. Key areas of interest for combination strategies include:
-
Chemotherapy: Pin1 inhibition has been shown to restore chemosensitivity in resistant cancer cells.[2] For instance, the Pin1 inhibitor KPT-6566 has been found to enhance the cytotoxic effects of cisplatin.[1]
-
PARP Inhibitors: Pin1 regulates the degradation of BRCA1, a key protein in DNA repair.[1] Inhibition of Pin1 can induce a "BRCAness" phenotype in cancer cells, potentially sensitizing them to PARP inhibitors.[1][8]
-
Immunotherapy: In preclinical models of pancreatic cancer, Pin1 inhibition has been shown to remodel the tumor microenvironment, leading to increased T-cell infiltration and sensitization to anti-PD-L1 immunotherapy.[4]
-
Targeted Therapies: The role of Pin1 in regulating oncoproteins such as c-Myc and NF-κB suggests that its inhibition could synergize with agents targeting these or related pathways.[3][6]
Preclinical Evidence: A Nascent Field
Direct preclinical evidence for the synergistic effects of Sulfopin is currently limited. Most published studies have focused on its characterization and efficacy as a single agent.[3][7][9][10][11][12][13]
One study that investigated a PROTAC degrader of Pin1, P1D-34, in acute myeloid leukemia (AML) cell lines found a synergistic effect when combined with the BCL-2 inhibitor venetoclax (B612062) (ABT-199) in venetoclax-resistant cells. However, the same study reported no synergistic effect for the combination of Sulfopin and venetoclax in the Kasumi-1 cell line. This finding underscores the need for specific experimental validation of any proposed combination.
The following tables summarize the preclinical data available for Sulfopin as a monotherapy and outline the rationale and evidence for combining Pin1 inhibitors with other anticancer agents.
Table 1: Preclinical Monotherapy Data for Sulfopin
| Cancer Type | Model System | Key Findings | Reference |
| Neuroblastoma (MYCN-driven) | Murine and zebrafish models | Reduced tumor progression and conferred survival benefit. | [3] |
| Pancreatic Cancer | Orthotopic mouse model | Inhibited tumor progression. | [3] |
| Bladder Cancer | In vitro (5637 cells) and in vivo | Reduced cell proliferation and tumor growth. | [12] |
| Breast Cancer (MDA-MB-468) | In vitro | Pronounced sensitivity and diminished cell viability. | [9][10][13] |
Table 2: Rationale and Evidence for Pin1 Inhibitor Combination Therapies
| Combination Partner | Rationale | Supporting Evidence (for Pin1 inhibitors in general) |
| Chemotherapy (e.g., Cisplatin) | Pin1 inhibition can restore chemosensitivity. | The Pin1 inhibitor KPT-6566 promoted the cytotoxic effect of cisplatin.[1] |
| PARP Inhibitors | Pin1 inhibition may induce "BRCAness" by downregulating BRCA1, sensitizing cells to PARP inhibition. | Inactivation of Pin1 has been shown to sensitize BRCA1-proficient breast cancer cells to PARP inhibitors.[1][8] |
| Immunotherapy (e.g., anti-PD-L1) | Pin1 inhibition can modulate the tumor microenvironment to be more favorable for an anti-tumor immune response. | In pancreatic cancer models, Pin1 inhibition sensitized tumors to a combination of αPD-L1 immunotherapy and gemcitabine.[4] |
| BCL-2 Inhibitors (e.g., Venetoclax) | Pin1 regulates proteins involved in apoptosis, such as Mcl-1. | A Pin1 PROTAC degrader showed synergy with venetoclax in AML. However, Sulfopin did not show synergy in one cell line tested. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified signaling pathways regulated by Pin1 and inhibited by Sulfopin.
Caption: General workflow for assessing synergistic effects of drug combinations.
Experimental Protocols
While specific protocols for Sulfopin combination studies are not yet widely published, the following are representative methods used for evaluating Sulfopin as a monotherapy. These can be adapted for combination studies.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of Sulfopin, the second anticancer agent, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours). For longer-term assays with Sulfopin, media and compounds may be replenished every 48 hours.[9]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.
-
Data Analysis: Luminescence is read on a plate reader. The half-maximal inhibitory concentration (IC50) is calculated for each single agent. For combination studies, the Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method. A CI value less than 1 indicates synergy.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, Sulfopin alone, second anticancer agent alone, and the combination of Sulfopin and the second agent.
-
Drug Administration: Sulfopin can be administered via oral gavage or intraperitoneal injection at doses ranging from 20-40 mg/kg daily.[3][10] The second agent is administered according to its established protocol.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Future Directions and Conclusion
The exploration of Sulfopin in combination cancer therapy is in its early stages. The strong biological rationale for combining a Pin1 inhibitor with various classes of anticancer drugs is compelling. Future research should focus on systematic preclinical studies to identify synergistic combinations and the cancer types in which they are most effective. The development of predictive biomarkers to identify patients who would most benefit from such combinations will also be crucial.
While the current lack of extensive data on Sulfopin's synergistic effects is a limitation, the information presented in this guide provides a solid foundation for researchers to design and embark on new studies to unlock the full therapeutic potential of this promising Pin1 inhibitor.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of Pin1 inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 6. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Sulfopin Advantage: A Comparative Guide to Its Therapeutic Window
For researchers, scientists, and drug development professionals, understanding the therapeutic window of an inhibitor is paramount. This guide provides an objective comparison of Sulfopin's performance against other PIN1 inhibitors, supported by experimental data, detailed methodologies, and clear visualizations to facilitate informed decisions in research and development.
Sulfopin, a highly selective, covalent inhibitor of the peptidyl-prolyl isomerase Pin1, has emerged as a promising therapeutic agent, particularly in the context of Myc-driven cancers.[1][2][3] Its unique mechanism and favorable safety profile distinguish it from other known Pin1 inhibitors. This guide delves into a comparative analysis of Sulfopin's therapeutic window, presenting key data on its efficacy and toxicity relative to other compounds.
Quantitative Comparison of PIN1 Inhibitors
The therapeutic window of a drug is the range between the concentration that produces a therapeutic effect and the concentration that leads to toxicity. A wider therapeutic window indicates a safer drug. The following table summarizes the key parameters for Sulfopin and other notable PIN1 inhibitors.
| Inhibitor | Target | Mechanism | Efficacy (Ki/IC50) | Cytotoxicity (IC50) | Key Findings & Limitations |
| Sulfopin | PIN1 | Covalent | Ki = 17 nM (FP assay)[1], Apparent Ki = 211 nM (PPIase assay)[2] | > 3 µM in 300 cancer cell lines (5-day treatment)[2][4], No toxicity up to 25 µM in IMR90 fibroblasts[2][4] | Highly selective for Pin1 with minimal off-target effects. Demonstrates in vivo efficacy in blocking tumor initiation and progression with no observed toxicity at therapeutic doses.[2][5] |
| Juglone | PIN1 (and others) | Reversible, Covalent | - | Potent single-agent cytotoxicity | Lacks specificity and exhibits significant off-target effects, including DNA damage, making it an unreliable tool for studying PIN1 inhibition.[2][5] |
| All-trans retinoic acid (ATRA) | PIN1 (induces degradation) | Indirect | - | - | Induces Pin1 degradation but has multiple other biological effects, confounding the specific attribution of its anti-cancer activity to Pin1 inhibition alone.[2][5] |
| Arsenic trioxide (ATO) | PIN1 (induces degradation) | Indirect | - | - | Similar to ATRA, it promotes Pin1 degradation but has broad cellular effects, making it non-specific for studying PIN1.[2][5] |
| KPT-6566 | PIN1 | Covalent | IC50 = 625 nM[6] | - | While showing anti-proliferative effects, it has poor drug-like characteristics and a likelihood of unpredictable off-target effects in vivo.[6][7] |
In Vivo Safety and Efficacy of Sulfopin
Animal studies have been crucial in establishing the favorable therapeutic window of Sulfopin.
| Animal Model | Dosing Regimen | Efficacy | Toxicity |
| Mouse (acute toxicity) | 10, 20, or 40 mg/kg daily IP injections for two weeks[2][5] | - | No adverse effects, weight loss, or detectable pathologies upon post-mortem examination.[2][5] |
| Mouse (neuroblastoma model) | 40 mg/kg p.o. daily or twice daily for 7 days[3] | Regressed neuroblastoma and conferred a significant survival benefit.[3][5] | Well-tolerated. |
| Mouse (pancreatic cancer model) | 20-40 mg/kg i.p. daily for 27 days[3] | Inhibited pancreatic cancer progression.[3] | Well-tolerated. |
| Zebrafish (neuroblastoma model) | 25-100 µM[3] | Blocked neuroblastoma initiation and progression in a dose-dependent manner.[2] | Dose-limiting toxicity not reached, suggesting a wide therapeutic margin.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Sulfopin's therapeutic window.
Fluorescence Polarization (FP) Assay for Pin1 Inhibition
This assay is used to determine the binding affinity of inhibitors to Pin1.
Principle: The assay measures the change in polarization of a fluorescently labeled peptide substrate upon binding to Pin1. Inhibition of this interaction by a compound results in a decrease in fluorescence polarization.
Protocol:
-
A fluorescently labeled peptide substrate is incubated with purified Pin1 protein.
-
Increasing concentrations of the test inhibitor (e.g., Sulfopin) are added to the mixture.
-
The fluorescence polarization is measured after a defined incubation period.
-
The data is fitted to a dose-response curve to determine the inhibitor's binding affinity (Ki).[2]
Cellular Viability and Cytotoxicity Assays
These assays assess the effect of an inhibitor on cell proliferation and health.
Principle: Various methods can be used, such as the PRISM platform, which utilizes barcoded cell lines for high-throughput screening.
Protocol (PRISM platform):
-
A pooled collection of 300 human cancer cell lines, each labeled with a unique 24-nucleotide barcode, is treated with the test inhibitor at various concentrations.
-
After a 5-day incubation period, the relative abundance of each cell line is determined by barcode sequencing.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated for each cell line.[2][4]
In Vivo Target Engagement Assay
This assay confirms that the inhibitor binds to its intended target in a living organism.
Principle: A desthiobiotin (DTB)-labeled version of the inhibitor (Sulfopin-DTB) is used in a competition pull-down experiment.
Protocol:
-
Mice are treated with the unlabeled inhibitor (Sulfopin) or a vehicle control.
-
Tissues or cells are collected and lysed.
-
The lysates are incubated with Sulfopin-DTB, which binds to any unoccupied Pin1.
-
The Sulfopin-DTB-Pin1 complex is pulled down using streptavidin beads.
-
The amount of pulled-down Pin1 is quantified by Western blot to determine the degree of target engagement by the unlabeled inhibitor.[2]
Chemoproteomic Selectivity Profiling
These methods are used to assess the selectivity of a covalent inhibitor across the entire proteome.
Principle: Methods like Covalent Inhibitor Target-site Identification (CITe-Id) and rdTOP-ABPP identify and quantify the cysteine residues that are covalently modified by the inhibitor.
Protocol (CITe-Id):
-
Cells are treated with a dose range of the covalent inhibitor (Sulfopin).
-
The cells are lysed, and the proteome is digested into peptides.
-
Peptides containing modified cysteine residues are enriched and identified by mass spectrometry.
-
The dose-dependent labeling of each cysteine site is quantified to determine the inhibitor's selectivity.[8]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 7. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Efficacy of PIN1 Inhibitors: A Comparative Guide
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous signaling pathways implicated in cancer development and progression. Its overexpression in various cancers has made it an attractive target for therapeutic intervention. This guide provides a comparative overview of the in vivo efficacy of several prominent PIN1 inhibitors, supported by experimental data from preclinical studies.
Comparative Efficacy of PIN1 Inhibitors
The following table summarizes the in vivo efficacy of various PIN1 inhibitors across different cancer models. Direct comparison is challenging due to the use of varied experimental systems, including different cancer cell lines, animal models, and treatment regimens. However, this compilation provides a quantitative snapshot of their anti-tumor activities.
| Inhibitor | Cancer Model | Cell Line | Animal Model | Dosing Regimen | Key Efficacy Results | Reference(s) |
| Sulfopin | Neuroblastoma | Th-MYCN transgenic | Mice | 40 mg/kg, p.o., daily or twice daily for 7 days | Significant reduction in tumor progression and increased survival (average increase of 10 days for QD, 28 days for BID) | [1] |
| Pancreatic Cancer | KPC mouse-derived | B6 mice (orthotopic) | 20-40 mg/kg, i.p., daily for 27 days | Inhibited pancreatic cancer progression | [1][2] | |
| API-1 | Hepatocellular Carcinoma (HCC) | SK-Hep1 | BALB/c nude mice (xenograft) | 4 mg/kg, every two days for 35 days | Significant tumor growth suppression. A liposomal formulation (API-LP) showed greater tumor inhibition than free API-1, with some mice showing complete tumor regression. | [3] |
| ATRA (All-trans retinoic acid) | Hepatocellular Carcinoma (HCC) | Huh7 | Xenograft models | Not specified in snippets | In combination with Sorafenib, significantly inhibited tumor growth more than either monotherapy. | [4] |
| Juglone | Prostate Cancer | LNCaP & DU145 | Mouse (xenograft) | 40µ g/mouse , i.p., once a week for 4 weeks | Suppressed tumor enlargement in both LNCaP and DU145 xenografts. | |
| KPT-6566 | Breast Cancer Metastasis | MDA-MB-231 | Not specified in snippets | Not specified in snippets | Reduced lung metastasis growth in vivo. | [5] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key studies cited in this guide.
Sulfopin in Neuroblastoma and Pancreatic Cancer Models
-
Neuroblastoma Model:
-
Animal Model: Transgenic Th-MYCN mice (both male and female hemizygous) that develop palpable tumors.[2]
-
Tumor Induction: Mice naturally develop tumors at 50-130 days.[6]
-
Treatment: Mice with palpable tumors (≥ 4-5 mm) were enrolled. Sulfopin was administered at 40 mg/kg either once daily (QD) or twice daily (BID) for 7 days. The formulation was 5% N-methylpyrrolidone, 5% solutol, and 20% DMSO.[2]
-
Efficacy Evaluation: Tumor progression was monitored, and survival was recorded. Statistical significance of survival data was evaluated using a Mantel-Cox test.[2]
-
-
Pancreatic Cancer Model:
-
Animal Model: B6 mice.[2]
-
Tumor Induction: Pancreatic cancer cells derived from a KPC mouse (Pdx1-Cre, lsl-KrasG12D/+, lsl-tp53R172H/+) were orthotopically transplanted into the pancreatic tail.[2]
-
Treatment: One week after transplantation, mice were treated daily with vehicle control or Sulfopin at 20 or 40 mg/kg via intraperitoneal (i.p.) injection for 27 days.[1][2]
-
Efficacy Evaluation: Inhibition of pancreatic cancer progression was assessed.[2]
-
API-1 in a Hepatocellular Carcinoma (HCC) Xenograft Model
-
Animal Model: BALB/c nude mice.[3]
-
Tumor Induction: SK-Hep1 human HCC cells were subcutaneously injected.[3]
-
Treatment: Mice were treated with normal saline, empty liposomes (LP), free API-1, or liposome-encapsulated API-1 (API-LP). The dose for API-1 and API-LP was 4 mg/kg, administered every two days for 35 days.[3]
-
Efficacy Evaluation: Tumor volumes were measured at different time points. At the end of the treatment, tumor weight to body weight ratios were calculated.[3]
ATRA in a Hepatocellular Carcinoma (HCC) Xenograft Model
-
Animal Model: Huh7 cell line-derived xenograft models.[4]
-
Tumor Induction: Human HCC cell line Huh7 was used to establish xenografts.[4]
-
Treatment: Tumors were treated with ATRA and Sorafenib, either alone or in combination.[4]
-
Efficacy Evaluation: Tumor growth was monitored by measuring tumor volume and weight. Proliferation (PCNA staining) and apoptosis (TUNEL assay) in tumor tissues were also assessed.[4]
Juglone in a Prostate Cancer Xenograft Model
-
Animal Model: Mice (specific strain not detailed in snippets).
-
Tumor Induction: LNCaP (androgen-dependent) and DU145 (androgen-independent) prostate cancer cell lines were transplanted into mice.
-
Treatment: Three weeks after tumor inoculation, mice were divided into treatment and control groups. The treatment group received intraperitoneal injections of Juglone (40µ g/mouse ) once a week for 4 weeks. The control group received the solvent (0.9% NaCl).
-
Efficacy Evaluation: The effect of Juglone on tumor enlargement was investigated.
KPT-6566 in a Breast Cancer Metastasis Model
-
Animal Model: Not specified in snippets.
-
Tumor Induction: MDA-MB-231 breast cancer cells were used.[5]
-
Treatment: Details of the KPT-6566 treatment regimen are not available in the provided search results.
-
Efficacy Evaluation: The study assessed the impact of KPT-6566 on the growth of lung metastasis in vivo.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by PIN1 and a general workflow for in vivo efficacy studies of PIN1 inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATRA sensitized the response of hepatocellular carcinoma to Sorafenib by downregulation of p21-activated kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Sulfopin: A Comparative Analysis of its Selectivity with a Focus on Kinase Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sulfopin's selectivity profile, addressing its interaction with kinases. While direct kinase panel screening data for Sulfopin is not extensively published, this document compiles and analyzes available data from chemoproteomic profiling and phosphoproteomic studies to offer a comprehensive understanding of its specificity. We will compare Sulfopin with other known inhibitors of its primary target, Pin1, and provide detailed experimental methodologies for the key studies cited.
Executive Summary
Sulfopin is a potent and highly selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[1][2] Pin1 is not a kinase but an enzyme that specifically isomerizes phosphorylated serine/threonine-proline motifs, playing a crucial role in regulating the function of numerous proteins involved in cell signaling and cancer pathogenesis.[2][3] Due to its distinct mechanism of action, direct inhibition of a broad panel of kinases by Sulfopin is not its intended function, and comprehensive kinase screening data is not a central part of its published characterization. However, its high selectivity has been rigorously demonstrated through advanced chemoproteomic methods.[2][4][5] Furthermore, inhibition of Pin1 by Sulfopin has been shown to indirectly impact cellular phosphorylation and the activity of several kinase signaling pathways.[6][7][8] This guide will first present the extensive proteome-wide selectivity data for Sulfopin, then discuss its indirect effects on kinases, and finally, compare its performance with other less selective Pin1 inhibitors.
Proteome-Wide Selectivity Profiling of Sulfopin
The exceptional selectivity of Sulfopin for Pin1 has been validated by two independent and robust chemoproteomic methods: Covalent Inhibitor Target-site Identification (CITe-Id) and reductive dimethylation Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (rdTOP-ABPP).[2][4][5] These techniques allow for the unbiased identification of covalent inhibitor targets across the entire proteome.
In live cancer cells, these studies revealed that Sulfopin covalently binds to its intended target, Cys113 in Pin1, with remarkable specificity. Out of thousands of identified cysteines in the proteome, only Cys113 of Pin1 was significantly and dose-dependently labeled by Sulfopin.[4][9] This high degree of selectivity minimizes the potential for off-target effects, making Sulfopin a superior chemical probe for studying Pin1 biology.
Table 1: Summary of Chemoproteomic Selectivity Profiling of Sulfopin
| Method | Cell Line | Key Finding | Reference |
| CITe-Id | PATU-8988T | Out of 162 identified labeled cysteine residues, only C113 in Pin1 was labeled in a dose-dependent manner. | [4][9] |
| rdTOP-ABPP | MDA-MB-231 | Out of 2134 identified cysteines, only Pin1 C113 showed maximal labeling in both replicates. | [4] |
Indirect Effects of Sulfopin on Kinase Signaling Pathways
While Sulfopin does not directly inhibit kinases, its potent and selective inhibition of Pin1 leads to significant downstream alterations in the phosphoproteome and the activity of various kinases.[6][7][8] Pin1 regulates the activity, stability, and localization of numerous proteins, including kinases and their substrates.[2][3] Therefore, inhibiting Pin1 can indirectly modulate kinase signaling networks.
A quantitative phosphoproteomic study in human osteosarcoma cells treated with Sulfopin identified significant changes in the phosphorylation status of 803 phosphosites.[6][8] Kinase-Substrate Enrichment Analysis (KSEA) of this data revealed that Sulfopin treatment leads to altered activity of several key kinases, including:
-
Protein Kinase B (AKT1)
-
Aurora Kinase A (AURKA)
-
Cyclin-Dependent Kinase 1 (CDK1)
-
Casein Kinase 2 (CK2)
This demonstrates that while Sulfopin is not a direct kinase inhibitor, it can profoundly impact cellular signaling pathways that are governed by these kinases.
Caption: Logical flow of Sulfopin's indirect effect on kinase activity.
Comparison with Other Pin1 Inhibitors
The high selectivity of Sulfopin becomes even more apparent when compared to other reported Pin1 inhibitors, such as Juglone and KPT-6566. These compounds have been shown to lack specificity and exhibit significant off-target effects, which can confound experimental results.[2][10]
Juglone , a natural compound, is a known Pin1 inhibitor but also demonstrates broad reactivity and cytotoxicity through mechanisms independent of Pin1, including the inhibition of metabolic enzymes like hexokinase and phosphofructokinase.[11][12]
KPT-6566 is another covalent Pin1 inhibitor.[9][13] However, studies have indicated that its cellular effects may be mediated by off-targets, and it failed to demonstrate engagement with cellular Pin1 in a competitive assay that confirmed Sulfopin's binding.[10]
Table 2: Comparison of Pin1 Inhibitors
| Inhibitor | Primary Target | Selectivity | Key Off-Targets/Notes | Reference |
| Sulfopin | Pin1 | High (Chemoproteomically validated) | Minimal off-targets identified. | [2][4][5] |
| Juglone | Pin1 | Low | Broad reactivity, inhibits metabolic enzymes. | [2][11][12] |
| KPT-6566 | Pin1 | Moderate to Low | Cellular effects may be due to off-targets. Dual inhibitor of STAG1 and STAG2. | [6][10][13] |
Experimental Protocols
Covalent Inhibitor Target-site Identification (CITe-Id)
The CITe-Id protocol is a chemoproteomic workflow designed to identify the targets of covalent inhibitors on a proteome-wide scale.
Caption: Workflow for CITe-Id profiling of Sulfopin.
Methodology:
-
Cell Treatment: Live PATU-8988T cells were incubated with Sulfopin at various concentrations (e.g., 100, 500, 1000 nM) for 5 hours.[5][14]
-
Lysis and Probe Incubation: Following treatment, cells were lysed, and the lysate was incubated with a desthiobiotin-tagged version of Sulfopin (Sulfopin-DTB) to label cysteine residues not already bound by Sulfopin.[5][14]
-
Proteomic Sample Preparation: The proteome was then digested into peptides.
-
Enrichment and Mass Spectrometry: The desthiobiotin-labeled peptides were enriched and then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The sites where Sulfopin treatment caused a dose-dependent decrease in labeling by Sulfopin-DTB were identified as the targets of Sulfopin.
Quantitative Phosphoproteomics (SILAC-based)
This method was used to determine the indirect effects of Sulfopin on cellular phosphorylation networks.
Caption: Workflow for SILAC-based phosphoproteomics.
Methodology:
-
Cell Culture and Labeling: Human osteosarcoma (U2-OS) cells were cultured in media containing either normal ('light') or stable isotope-labeled ('heavy') amino acids (SILAC).[8][15]
-
Treatment: The 'heavy' labeled cells were treated with Sulfopin, while the 'light' labeled cells were treated with a vehicle control (DMSO).[8][15]
-
Sample Pooling and Preparation: The 'heavy' and 'light' cell populations were combined, lysed, and the proteins were digested into peptides. Phosphopeptides were then enriched from the peptide mixture.[8][15]
-
Mass Spectrometry and Data Analysis: The enriched phosphopeptides were analyzed by LC-MS/MS. The relative abundance of 'heavy' versus 'light' phosphopeptides was quantified to identify changes in phosphorylation due to Sulfopin treatment.[8][15]
-
KSEA: The resulting dataset of differentially phosphorylated sites was analyzed using KSEA to infer the activity of upstream kinases.[8][15]
Conclusion
References
- 1. A Dimethyl-Labeling-Based Strategy for Site-Specifically Quantitative Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Juglone promotes antitumor activity against prostate cancer via suppressing glycolysis and oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
Justification for Using Sulfopin in PIN1 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl isomerase PIN1 has emerged as a critical regulator in a multitude of cellular signaling pathways implicated in cancer and other diseases. Its unique function in catalyzing the cis/trans isomerization of phosphorylated serine/threonine-proline motifs makes it an attractive therapeutic target. A growing number of small molecule inhibitors have been developed to probe PIN1 function and evaluate its therapeutic potential. Among these, Sulfopin has distinguished itself as a highly selective and potent covalent inhibitor, offering significant advantages for both basic research and drug development.
This guide provides an objective comparison of Sulfopin with other commonly used PIN1 inhibitors, supported by experimental data. We will delve into the specifics of potency, selectivity, and mechanism of action, providing a clear rationale for the justification of using Sulfopin in PIN1 research.
Performance Comparison of PIN1 Inhibitors
The following table summarizes the key quantitative data for Sulfopin and other notable PIN1 inhibitors. The data highlights Sulfopin's superior potency and covalent mechanism of action.
| Inhibitor | Type | Mechanism of Action | Ki (nM) | IC50 (nM) | Selectivity | Key Limitations |
| Sulfopin | Covalent | Covalently binds to Cys113 in the active site | 17 (FP assay)[1][2] | >3000 (in 300 cancer cell lines, 5-day treatment)[3] | Highly selective for PIN1, validated by chemoproteomics[3] | Limited anti-proliferative activity in short-term 2D cell culture[3] |
| Juglone | Reversible/Covalent | Modifies sulfhydryl groups, not specific to PIN1 | - | 2000 - 7000 (transcription inhibition)[4]; 1210 - 1380 (cell growth)[5] | Non-selective, inhibits other enzymes and directly blocks transcription[4][5] | High off-target effects and cellular toxicity[5] |
| PiB | Reversible | Competitive inhibitor | - | 1500[6] | Potential off-target effects observed[6] | Weaker potency compared to covalent inhibitors[6] |
| ATRA | Reversible | Binds to the active site, induces degradation | 580 - 820[7][8] | 3570 - 10900 (cell-based assays)[9]; 33200[10][11] | Also a ligand for retinoic acid receptors (RARs)[7] | Pleiotropic effects due to RAR activation[7] |
Experimental Data and Methodologies
The following sections provide detailed protocols for key experiments used to characterize and compare PIN1 inhibitors.
Fluorescence Polarization (FP) Assay for PIN1 Binding
This assay is used to determine the binding affinity of an inhibitor to PIN1.
Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled probe. A small, fluorescently labeled peptide that binds to PIN1 will tumble rapidly in solution, resulting in low polarization. When bound to the much larger PIN1 protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that competes with the fluorescent probe for binding to PIN1 will cause a decrease in polarization.
Protocol:
-
Reagents:
-
Recombinant human PIN1 protein.
-
Fluorescently labeled peptide probe (e.g., a peptide containing a pSer/Thr-Pro motif conjugated to a fluorophore like FITC or TAMRA).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Test inhibitor (e.g., Sulfopin) at various concentrations.
-
-
Procedure:
-
In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent probe and recombinant PIN1.
-
Add serial dilutions of the test inhibitor. Include wells with probe and PIN1 only (maximum polarization) and wells with probe only (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium. For covalent inhibitors like Sulfopin, longer incubation times may be necessary to observe the full effect.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. When cells are heated, proteins begin to denature and aggregate. A protein that is stabilized by a bound ligand will remain soluble at higher temperatures compared to the unbound protein.
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the test inhibitor (e.g., Sulfopin) or vehicle control (e.g., DMSO) for a specific duration.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble PIN1 in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble PIN1 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Western Blotting for Downstream Signaling
This technique is used to assess the effect of PIN1 inhibition on the expression levels of downstream target proteins like c-Myc and Cyclin D1.
Protocol:
-
Sample Preparation:
-
Treat cells with the PIN1 inhibitor or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of c-Myc and Cyclin D1 to the loading control to determine the relative changes in protein expression.
-
Visualizing PIN1's Role and Experimental Approaches
To further clarify the context of PIN1 research and the methodologies used to study it, the following diagrams illustrate key concepts.
Caption: Simplified PIN1 signaling pathway.
Caption: Experimental workflow for PIN1 inhibitor characterization.
Caption: Justification for using Sulfopin in PIN1 research.
Conclusion
The data presented in this guide provides a clear justification for the use of Sulfopin as a superior chemical probe for investigating PIN1 biology. Its high potency, exceptional selectivity, and covalent mechanism of action minimize the potential for off-target effects that have confounded the interpretation of studies using less specific inhibitors like Juglone. While older inhibitors have been instrumental in initially implicating PIN1 in various cellular processes, Sulfopin allows for a more precise dissection of PIN1-dependent pathways. Its demonstrated in vivo activity further extends its utility to preclinical studies, making it an invaluable tool for validating PIN1 as a therapeutic target in various diseases, particularly in the context of Myc-driven cancers. The rigorous characterization of Sulfopin provides researchers with a reliable and powerful molecule to advance our understanding of PIN1's role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 6. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pin1 inhibition improves the efficacy of ralaniten compounds that bind to the N-terminal domain of androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
Comparative On-Target Efficacy of PIN1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the on-target effects of various Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) inhibitors. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive overview to inform inhibitor selection and future research directions.
PIN1 is a critical regulator of numerous cellular processes and a validated target in oncology and other diseases. The development of potent and selective PIN1 inhibitors is an active area of research. This guide summarizes key on-target performance metrics for several prominent PIN1 inhibitors, details the experimental methodologies used for their characterization, and provides visual representations of relevant pathways and workflows.
Quantitative Comparison of PIN1 Inhibitor Potency
The following table summarizes the in vitro potency of various PIN1 inhibitors against the purified PIN1 enzyme, as well as their anti-proliferative effects in different cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and cell type.
| Inhibitor | Target | Reported IC50 (nM) against PIN1 Enzyme | Cell-Based IC50 (µM) | Key Features |
| KPT-6566 | PIN1 | 640[1] | ~5.4-5.8 (Caco-2 cells)[2] | Covalent inhibitor that induces PIN1 degradation and the production of reactive oxygen species (ROS).[2] |
| Juglone | PIN1 | Not explicitly stated in direct comparison | Varies by cell line | A natural compound that does not induce PIN1 degradation.[2] |
| All-trans retinoic acid (ATRA) | PIN1 | 33,200[3] | Not specified in these contexts | A reference inhibitor in some studies. |
| BJP-06–005-3 | PIN1 | 48[4] | Not specified in these contexts | A potent covalent inhibitor.[4] |
| PIN1 degrader-1 | PIN1 | 21.5[1] | Not specified in these contexts | A highly potent PIN1 degrader.[1] |
| Compound C10 | PIN1 | 150[1] | Not specified in these contexts | A potent inhibitor.[1] |
| TAB29 | PIN1 | 874[1] | Not specified in these contexts | A potent inhibitor.[1] |
| VS1 | PIN1 | 6,400[1] | Not specified in these contexts | A PIN1 inhibitor.[1] |
| VS2 | PIN1 | 29,300[1] | Not specified in these contexts | A PIN1 inhibitor.[1] |
| d-PEPTIDE | PIN1 | ~3,000[1] | Not specified in these contexts | A peptide-based inhibitor.[1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key aspects of PIN1 inhibition.
Detailed Experimental Methodologies
Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed protocols for key assays used to characterize the on-target effects of PIN1 inhibitors.
Chymotrypsin-Coupled Peptidyl-Prolyl Isomerase (PPIase) Assay for IC50 Determination
This assay is a widely used method to measure the enzymatic activity of PIN1 and the potency of its inhibitors.[1]
Principle: The assay relies on the conformational-specific cleavage of a substrate peptide by chymotrypsin. PIN1 catalyzes the cis-to-trans isomerization of the pSer/Thr-Pro motif in the substrate, rendering it susceptible to cleavage by chymotrypsin. The cleavage releases a chromophore, which can be detected spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PIN1 protein.
-
Prepare a stock solution of the chromogenic substrate (e.g., Suc-Ala-Glu-Pro-Phe-p-nitroanilide) in a suitable buffer.
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the PIN1 enzyme to each well.
-
Add the various concentrations of the inhibitor to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 390 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the initial rates against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[5]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular context.
Principle: The binding of a ligand (inhibitor) to a protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated. The inhibitor-bound protein will be more resistant to heat-induced denaturation and aggregation compared to the unbound protein. The amount of soluble protein remaining at different temperatures is then quantified.
Protocol:
-
Cell Treatment:
-
Culture the cells of interest to a suitable confluency.
-
Treat the cells with the test inhibitor or a vehicle control (e.g., DMSO) for a specific duration.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or lysis buffer).
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble PIN1 protein in the supernatant using a method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble PIN1 protein as a function of temperature for both the inhibitor-treated and control samples.
-
A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity (KD) and the association (kon) and dissociation (koff) rates of an inhibitor to its target protein.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (e.g., PIN1) immobilized on the chip binds to an analyte (the inhibitor) flowing over the surface.
Protocol:
-
Immobilization of Ligand:
-
Immobilize purified PIN1 protein onto a suitable SPR sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the inhibitor (analyte) over the sensor surface.
-
Continuously monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
After the association phase, flow buffer alone over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values. The KD is calculated as the ratio of koff to kon.
-
Conclusion
The selection of a PIN1 inhibitor for a specific research application requires careful consideration of its on-target potency, mechanism of action, and cellular efficacy. This guide provides a comparative overview of several key inhibitors and the experimental methodologies essential for their characterization. By utilizing the provided data and protocols, researchers can make more informed decisions in their pursuit of novel therapeutics targeting PIN1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
Safety Operating Guide
Navigating the Disposal of PIN1 Inhibitor 3: A Comprehensive Guide to Safety and Compliance
For researchers and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe disposal of PIN1 inhibitor 3, a compound utilized in cancer research. While some specific PIN1 inhibitors are classified as non-hazardous, it is best practice to handle all research chemicals with a high degree of caution in the absence of a definitive Safety Data Sheet (SDS) stating otherwise.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of laboratory chemical waste and should be adapted to comply with your institution's specific policies and local regulations.
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste unless explicitly stated otherwise in a specific SDS.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react, leading to dangerous situations.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically resistant container for the collection of this compound waste. The container should be in good condition and have a secure lid.
-
For solid waste (e.g., contaminated gloves, weigh boats), use a designated solid waste container.
-
For liquid waste (e.g., solutions containing the inhibitor), use a designated liquid waste container. Do not fill liquid waste containers to more than 80% capacity to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and any known synonyms (e.g., Compound A0).
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards associated with the chemical (e.g., "Potentially Toxic," "Handle with Caution").
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
The SAA should be a secure location, away from general laboratory traffic and drains.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[1][2][3]
-
Provide the EHS office with a complete and accurate description of the waste.[1]
-
Never dispose of chemical waste down the drain or in the regular trash.[1][4][5] Evaporation is also not an acceptable method of disposal.[4][5]
-
Quantitative Data Summary
No specific quantitative data for "this compound" regarding disposal parameters was found in the search results. However, for context, below are some properties of other PIN1 inhibitors. Researchers should always refer to the specific documentation for the compound they are using.
| Property | PIN1 inhibitor API-1 | Sulfopin (PIN1-3) | Notes |
| Molecular Weight | 366.30 g/mol | Not specified | Important for chemical inventory and waste manifest documentation. |
| Hazard Classification | Not a hazardous substance or mixture[6] | Not specified | This classification can significantly impact disposal procedures, but caution is always advised. |
| Solubility | 73 mg/mL in DMSO[7] | Not specified | Solubility information is crucial for preparing solutions and for cleaning up spills. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal protocols.
References
- 1. odu.edu [odu.edu]
- 2. mtu.edu [mtu.edu]
- 3. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Personal protective equipment for handling PIN1 inhibitor 3
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling PIN1 inhibitor 3 (Compound A0). The following procedures are based on best practices for handling potent small molecule inhibitors in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 3039570-04-9) was not publicly available at the time of this writing. The information provided below is synthesized from the SDS of a similar compound, PIN1 inhibitor API-1, and general laboratory safety guidelines. It is imperative to consult the supplier-provided SDS for this compound upon receipt and before handling the compound.
Personal Protective Equipment (PPE) and Safety Measures
Proper PPE is the first line of defense against potential exposure. The minimum required PPE for handling this compound is outlined below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Face Shield | Recommended when handling larger quantities or if there is a significant splash risk. | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing risk and ensuring experimental integrity.
1. Pre-Handling Preparations:
- Ensure a certified chemical fume hood is available and functioning correctly.
- Verify the location and accessibility of the nearest safety shower and eyewash station.
- Prepare all necessary equipment and reagents before handling the compound.
- Designate a specific area within the fume hood for handling this compound to contain any potential spills.
2. Handling the Compound:
- Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing paper.
- Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid aerosolization.
- Avoid Inhalation and Contact: Always handle the compound in a manner that avoids the generation of dust or aerosols. Avoid direct contact with skin, eyes, and clothing.[1]
3. Post-Handling Procedures:
- Decontaminate all surfaces and equipment used for handling the inhibitor.
- Remove and dispose of gloves and any other contaminated disposable PPE as chemical waste.
- Wash hands thoroughly with soap and water after completing work.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Solid Waste: All solid waste contaminated with this compound, including empty vials, weighing paper, and contaminated PPE, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal Vendor: Follow your institution's guidelines for the disposal of chemical waste through a licensed hazardous waste disposal company.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid and Emergency Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical flow of safety procedures for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for an exposure event.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
